molecular formula C14H16N2O5 B176783 Monatin CAS No. 146142-94-1

Monatin

Cat. No.: B176783
CAS No.: 146142-94-1
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-HZMBPMFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monatin is a high-potency, natural sweetener isolated from the plant Sclerochiton ilicifolius , found in South Africa. It is reported to be approximately 3,000 times sweeter than sucrose . Owing to its natural origin and intense sweetness, it is a subject of significant interest in the field of food science and technology for the development of natural, low-calorie food and beverage products . A comprehensive safety program, including genetic toxicology, subchronic and chronic studies, and reproductive toxicology, has indicated that R,R-monatin is well-tolerated . Research has also explored its pharmacokinetic profile, with studies in human subjects showing that it is readily absorbed and rapidly eliminated unchanged in urine . Furthermore, a Chinese patent has proposed this compound as a potential anti-new coronavirus drug, suggesting emerging research interests beyond its application as a sweetener . For researchers, this compound presents a valuable compound for investigating new natural sweeteners, conducting sensory analysis, and studying its metabolic fate and safety profile in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYXMMBIZLGAQ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432020
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146142-94-1
Record name Monatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146142-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monatin, (2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Monatin from Sclerochiton ilicifolius: A Technical Guide to its Natural Sourcing, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monatin, a high-intensity natural sweetener, as sourced from its native plant, Sclerochiton ilicifolius. The document details the known stereochemistry, analytical methodologies for extraction and characterization, and the putative biosynthetic pathway. All quantitative data is presented in structured tables, and key protocols are outlined. Diagrams generated using Graphviz (DOT language) are provided to visualize experimental workflows and biochemical pathways.

Introduction to this compound and its Natural Source

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative with potent sweetening properties.[1][2] The primary natural source of this compound identified to date is the root bark of Sclerochiton ilicifolius, a shrub found in the Limpopo Province of South Africa.[1] Due to its intense sweetness and potential as a low-calorie sugar substitute, this compound has garnered significant interest in the food and pharmaceutical industries.

This compound possesses two chiral centers, leading to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S).[1] All four stereoisomers have been detected in the aqueous extracts of S. ilicifolius root bark.[1] The (2R,4R) and (2S,4S) isomers are the most prominent and are responsible for the sweetness of the extract.[1] Notably, the (2R,4R)-monatin isomer is reported to be the most intensely sweet.[1]

Quantitative Data and Physicochemical Properties

While the concentration of this compound in the root bark of Sclerochiton ilicifolius is noted to be low in the literature, specific quantitative yield data (e.g., mg/kg or % dry weight) from the natural source is not publicly available. The sweetness potency of the primary stereoisomers has been characterized and is summarized in the table below.

StereoisomerRelative Sweetness (compared to sucrose)Notes
(2R,4R)-Monatin~3000xThe most potent of the stereoisomers.[3][4]
(2S,4S)-Monatin~1200-1400xAlso exhibits high-intensity sweetness.[1]

Table 1: Sweetness Potency of this compound Stereoisomers

Experimental Protocols

Extraction of this compound from Sclerochiton ilicifolius for Analytical Characterization

This protocol outlines the methodology for the aqueous extraction of this compound from the root bark of S. ilicifolius for the purpose of qualitative and quantitative analysis.

3.1.1. Materials and Equipment

  • Dried root bark of Sclerochiton ilicifolius

  • High-speed blender

  • Deionized water

  • Filter paper

  • Centrifuge

  • Freeze-dryer

  • Analytical balance

  • Storage vials

3.1.2. Procedure

  • Sample Preparation: Grind the dried root bark of S. ilicifolius into a fine powder using a high-speed blender.

  • Aqueous Extraction:

    • To 10-15 g of the ground root bark powder, add 75 mL of deionized water.

    • Allow the mixture to stand at ambient temperature for 4 hours. Manually shake the mixture every 30 minutes.

  • Separation:

    • Centrifuge the mixture to pellet the solid plant material.

    • Decant the supernatant.

  • Lyophilization:

    • Transfer the aqueous supernatant to freeze-drying tubes.

    • Freeze-dry the extract overnight to obtain a powdered crude extract.

  • Storage: Transfer the dried powder to pre-weighed, labeled vials and store at 4°C prior to analysis.[1]

Chiral Chromatography for Separation of this compound Enantiomers

This protocol describes the analytical method for the separation and identification of this compound stereoisomers using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) following derivatization with Marfey's reagent.

3.2.1. Materials and Equipment

  • Crude this compound extract

  • This compound standards (2S,4S; 2R,4R; and a mixture of 2R,4S/2S,4R)

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

  • Acetone (B3395972)

  • Sodium bicarbonate solution

  • Hydrochloric acid

  • HPLC-MS system with a suitable C18 column

3.2.2. Derivatization Procedure

  • Dissolve a known amount of the crude extract or this compound standard in the sodium bicarbonate solution.

  • Add a solution of Marfey's reagent in acetone to the sample solution.

  • Incubate the reaction mixture at a controlled temperature to allow for the derivatization of the primary amine group of this compound.

  • Stop the reaction by adding hydrochloric acid.

  • Dilute the derivatized sample with water before injection into the HPLC-MS system.

3.2.3. HPLC-MS Analysis

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an appropriate modifier like formic acid.

  • Detection: Mass spectrometry in negative ion mode, monitoring for the deprotonated molecular ion of the Marfey's derivative of this compound.

  • Identification: The identification of each stereoisomer is based on a comparison of its retention time and mass spectrum with those of the derivatized this compound standards.[1]

Mandatory Visualizations

Experimental Workflow for this compound Analysis

G Workflow for the Analysis of this compound from S. ilicifolius A S. ilicifolius Root Bark B Grinding A->B C Aqueous Extraction B->C D Centrifugation C->D E Supernatant (Aqueous Extract) D->E F Freeze-Drying E->F G Crude this compound Extract F->G H Marfey's Derivatization G->H I Chiral HPLC-MS Analysis H->I J Identification of Stereoisomers I->J

Caption: Workflow for this compound Analysis.

Hypothesized Biosynthetic Pathway of this compound

The definitive biosynthetic pathway of this compound in Sclerochiton ilicifolius has not been experimentally elucidated. However, a plausible pathway has been proposed based on chemoenzymatic synthesis studies. This hypothesized pathway involves an aldol (B89426) condensation followed by transamination.

G Hypothesized Biosynthetic Pathway of this compound cluster_precursors Precursors A Indole-3-pyruvic acid C Aldol Condensation A->C B Pyruvic acid B->C D 4-hydroxy-4-(3-indolylmethyl) -2-ketoglutaric acid C->D Aldolase (putative) E Transamination D->E Transaminase (putative) F This compound E->F

Caption: Hypothesized this compound Biosynthesis.

Conclusion and Future Directions

Sclerochiton ilicifolius remains the only known natural source of the potent sweetener this compound. While analytical methods for its extraction and characterization are established, significant knowledge gaps persist. Future research should focus on:

  • Quantitative Analysis: Determining the precise concentration of this compound and its stereoisomers in the root bark of S. ilicifolius is crucial for assessing the economic viability of natural sourcing.

  • Purification at Scale: Developing efficient and scalable purification protocols is necessary to obtain high-purity this compound for toxicological studies and potential commercialization.

  • Elucidation of the Biosynthetic Pathway: Transcriptomic and proteomic studies on the root bark of S. ilicifolius are needed to identify and characterize the specific enzymes responsible for this compound biosynthesis. This knowledge would be instrumental for developing biotechnological production methods, such as microbial fermentation or enzymatic synthesis.

  • Regulatory Pathways: Investigating the genetic and environmental factors that regulate this compound production in the plant could lead to strategies for enhancing its natural yield.

Addressing these research areas will be pivotal in unlocking the full potential of this compound as a natural, high-intensity sweetener.

References

The Discovery and Isolation of Monatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-potency sweetener, has garnered significant interest as a potential non-caloric sugar substitute. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, the roots of the South African plant Sclerochiton ilicifolius. The document details the known methodologies for its extraction and purification, summarizes key analytical data, and elucidates the molecular mechanism of its sweet taste perception. This guide is intended to serve as a foundational resource for researchers and professionals involved in the fields of natural product chemistry, food science, and drug development.

Introduction

The quest for novel, natural, non-caloric sweeteners has led to the investigation of numerous plant-derived compounds. Among these, this compound stands out due to its intense sweetness, which is estimated to be several thousand times that of sucrose (B13894) on a weight basis.[1] this compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is an amino acid derivative first identified in the roots of Sclerochiton ilicifolius, a shrub indigenous to the Limpopo province of South Africa.[2][3] The plant is known locally by names such as "molomo monate" (Sepedi for "nice mouth") and "Soetwortel" (Afrikaans for "sweet root"), alluding to the characteristic sweet taste of its roots.[4]

This whitepaper provides an in-depth look at the scientific journey of this compound, from its discovery in its natural plant source to its isolation and characterization.

Discovery and Natural Occurrence

The discovery of this compound is rooted in the traditional knowledge of the local people of South Africa who have long recognized the sweetness of the Sclerochiton ilicifolius roots.[4] Scientific investigation into this plant led to the identification of this compound as the compound responsible for its intense sweet taste.

Subsequent research has revealed that this compound exists as different stereoisomers, with the (2S, 4S) and (2R, 4R) isomers being naturally present in the plant.[2] The (2R, 4R)-monatin isomer is reported to be the most intensely sweet.[2] Studies have confirmed the presence of these isomers in the root bark and root core of S. ilicifolius, while they are absent in the stem and leaves of the plant.[2]

Table 1: Localization of this compound Isomers in Sclerochiton ilicifolius

Plant PartThis compound Isomers Present
Root Bark(2S, 4S) and (2R, 4R)
Root Core(2S, 4S) and (2R, 4R)
StemAbsent
LeavesAbsent

Experimental Protocols: Isolation and Purification

While specific, detailed protocols with quantitative yields and purity levels are not extensively published in publicly available literature, the general approach to isolating this compound from Sclerochiton ilicifolius root bark involves aqueous extraction followed by chromatographic purification.

Extraction

A generalized protocol for the extraction of this compound is as follows:

  • Plant Material Preparation: The root bark of Sclerochiton ilicifolius is harvested, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Aqueous Extraction: The powdered root bark is then subjected to extraction with water. This process is typically carried out with agitation over a period of several hours to ensure efficient transfer of the water-soluble this compound into the solvent.

  • Filtration and Concentration: The resulting aqueous extract is filtered to remove solid plant material. The filtrate is then concentrated, often under reduced pressure, to yield a crude extract containing this compound and other plant metabolites.

Purification

The crude extract is a complex mixture requiring further purification to isolate this compound. Chromatographic techniques are essential for this purpose.

  • Initial Chromatographic Separation: The crude extract is often subjected to an initial chromatographic step, such as column chromatography using a non-polar resin, to remove highly polar or non-polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Preparative High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of this compound. A reversed-phase C18 column is commonly employed.

    • Mobile Phase: A gradient of water and an organic solvent, such as methanol (B129727) or acetonitrile, containing a small amount of a modifier like formic acid or acetic acid to improve peak shape, is typically used.

    • Detection: The elution of compounds is monitored using a UV detector, as the indole (B1671886) moiety of this compound absorbs UV light.

    • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Purity Analysis: The purity of the isolated this compound is assessed using analytical HPLC.

Below is a logical workflow for the isolation and purification of this compound.

Monatin_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification RootBark S. ilicifolius Root Bark Grinding Grinding RootBark->Grinding AqueousExtraction Aqueous Extraction Grinding->AqueousExtraction Filtration Filtration AqueousExtraction->Filtration Concentration Concentration Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract InitialChromatography Initial Chromatography CrudeExtract->InitialChromatography PrepHPLC Preparative HPLC InitialChromatography->PrepHPLC PurityAnalysis Analytical HPLC PrepHPLC->PurityAnalysis Purethis compound Pure this compound PurityAnalysis->Purethis compound

Figure 1: Generalized workflow for the isolation and purification of this compound.

Analytical Characterization

The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to provide information about its structure through fragmentation analysis. The molecular formula of this compound is C₁₄H₁₆N₂O₅, with a monoisotopic mass of 292.1059 g/mol .

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₄H₁₆N₂O₅
Monoisotopic Mass292.1059 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water

Mechanism of Sweet Taste Perception: Signaling Pathway

This compound, like other sweet-tasting molecules, elicits its sensory perception through interaction with specific taste receptors on the tongue. The primary receptor responsible for detecting sweet stimuli is a G-protein coupled receptor (GPCR) known as the T1R2-T1R3 heterodimer.

The binding of this compound to the T1R2-T1R3 receptor initiates a downstream signaling cascade within the taste receptor cell:

  • Receptor Activation: this compound binds to the extracellular domain of the T1R2-T1R3 receptor, inducing a conformational change.

  • G-protein Activation: This conformational change activates an associated heterotrimeric G-protein, typically gustducin. The G-protein releases its α-subunit (Gα-gustducin) and βγ-subunits.

  • Second Messenger Production: The activated G-protein subunits modulate the activity of downstream effector enzymes. The βγ-subunits activate phospholipase C-β2 (PLCβ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.

  • Channel Activation and Depolarization: The increase in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5). The opening of TRPM5 allows an influx of sodium ions (Na⁺), leading to depolarization of the taste receptor cell.

  • Neurotransmitter Release: Depolarization of the cell triggers the release of neurotransmitters, such as ATP, which then signal to afferent nerve fibers, transmitting the sweet taste signal to the brain.

The following diagram illustrates this signaling pathway.

Sweet_Taste_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound T1R2_T1R3 T1R2-T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 IP3 IP₃ PLCb2->IP3 Converts PIP₂ to TRPM5 TRPM5 Channel Depolarization Depolarization TRPM5->Depolarization Causes G_protein->PLCb2 Activates PIP2 PIP₂ Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Triggers Ca2_release->TRPM5 Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Triggers Brain_Signal Signal to Brain Neurotransmitter->Brain_Signal

Figure 2: Sweet taste signaling pathway activated by this compound.

Conclusion and Future Perspectives

This compound represents a promising natural, non-caloric sweetener with significant potential for the food and beverage industry. Its discovery, rooted in traditional knowledge, highlights the value of ethnobotanical research in identifying novel bioactive compounds. While the general principles of its isolation and purification from Sclerochiton ilicifolius are established, further research is needed to develop and publish optimized, scalable, and economically viable protocols. The elucidation of its interaction with the T1R2-T1R3 sweet taste receptor provides a molecular basis for its sensory properties and opens avenues for the rational design of novel sweeteners. Future research should focus on detailed quantitative analysis of extraction yields, the development of sustainable sourcing or alternative production methods, and further characterization of its physiological effects. This will be crucial for the successful commercialization and widespread application of this compound as a sugar substitute.

References

An In-depth Technical Guide to the Physicochemical Properties of Monatin Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-intensity sweetener, presents a compelling alternative to traditional sugars and artificial sweeteners. Its four stereoisomers, arising from two chiral centers, exhibit marked differences in their physicochemical properties, most notably their sweetness potency. This technical guide provides a comprehensive overview of the core physicochemical characteristics of the (2R,4R), (2S,4S), (2R,4S), and (2S,4R) stereoisomers of this compound. It includes a detailed examination of their sweetness profiles, along with available data and inferred properties regarding solubility and stability. This document also outlines key experimental protocols for the determination of these properties and visualizes critical workflows and the sweet taste signaling pathway.

Introduction

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative isolated from the root bark of the plant Sclerochiton ilicifolius.[1] With a sweetness potency several thousand times that of sucrose (B13894), this compound has garnered significant interest as a potential non-caloric sweetener. The presence of two chiral centers at the C2 and C4 positions gives rise to four distinct stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[2] Early research identified the (2S,4S) configuration as the naturally occurring form, but subsequent studies have revealed the presence of other isomers, including the intensely sweet (2R,4R) form, in plant extracts.[1][3] Understanding the unique physicochemical properties of each stereoisomer is paramount for their synthesis, purification, and potential commercial application in the food and pharmaceutical industries.

Physicochemical Properties

The spatial arrangement of functional groups in each this compound stereoisomer profoundly influences its interaction with the sweet taste receptor and its behavior in various chemical environments.

Sweetness Potency

The most striking difference among the this compound stereoisomers lies in their sweetness intensity. The (2R,4R) isomer is consistently reported as the most potent, while the (2S,4S) isomer is the least sweet of the four.[2][4] All four stereoisomers, however, do elicit a sweet taste.[2]

Table 1: Sweetness Potency of this compound Stereoisomers Relative to Sucrose

StereoisomerSweetness Potency (x sucrose)Reference(s)
(2R,4R)-monatin2000 - 3000[3][4]
(2S,4S)-monatinLeast sweet of the four isomers[2]
(2R,4S)-monatinIntensely sweet[3]
(2S,4R)-monatinIntensely sweet[3]

Note: The sweetness potency of high-intensity sweeteners can vary depending on the concentration, temperature, and matrix in which they are tested.

Solubility

Quantitative solubility data for individual this compound stereoisomers in various solvents is not extensively available in the public domain. However, based on the general principles of solubility for amino acid derivatives and related compounds, a qualitative and inferred solubility profile can be established. As zwitterionic compounds, this compound stereoisomers are expected to be soluble in aqueous solutions, particularly at acidic or alkaline pH where they carry a net charge. Their solubility in organic solvents is likely to be more limited and dependent on the polarity of the solvent.

Table 2: Predicted and Inferred Solubility of this compound Stereoisomers

SolventPredicted/Inferred SolubilityRationale
WaterHighly solubleAs amino acid derivatives, they are polar and can form hydrogen bonds with water. Solubility is pH-dependent.
Ethanol (B145695)Moderately solubleThe polar hydroxyl group of ethanol can interact with the polar groups of this compound.
MethanolModerately solubleSimilar to ethanol, its polarity allows for some degree of dissolution.
AcetoneSlightly solubleAprotic polar solvent, may have limited ability to solvate the zwitterionic structure.
ChloroformSparingly solubleNonpolar solvent, unlikely to effectively dissolve the polar this compound molecule.
HexaneInsolubleNonpolar solvent with weak intermolecular forces, unable to overcome the strong electrostatic interactions within the this compound crystal lattice.

Note: This table is based on general chemical principles and inferred data. Experimental determination is required for precise solubility values.

Stability

The stability of this compound stereoisomers is a critical factor for their application in food and beverage products, which may undergo various processing and storage conditions. While comprehensive stability profiles are not widely published, some information is available. It has been noted that strongly acidic conditions can lead to the formation of lactone and lactam derivatives of this compound, indicating instability at low pH.[5]

Table 3: Inferred Stability of this compound Stereoisomers under Various Conditions

ConditionInferred StabilityRationale/ObservationsReference(s)
pH
Acidic (low pH)UnstableProne to cyclization to form lactone and lactam derivatives.[5]
Neutral (pH ~7)Moderately stableExpected to be most stable around its isoelectric point.
Alkaline (high pH)Moderately stableMay be susceptible to degradation over time.
Temperature
AmbientStableGenerally stable in solid form and in solution for short periods.
ElevatedPotentially unstableHigh temperatures, especially in combination with extreme pH, can lead to degradation.
Light
UV/VisiblePotentially unstableThe indole (B1671886) moiety is known to be susceptible to photodegradation.[3]

Note: This table provides an inferred stability profile. Detailed kinetic studies are necessary to quantify the degradation rates under specific conditions.

Experimental Protocols

Accurate determination of the physicochemical properties of this compound stereoisomers requires robust and validated experimental methods.

Synthesis and Separation of Stereoisomers

The preparation of individual this compound stereoisomers typically involves a multi-step chemical or chemoenzymatic synthesis followed by chiral separation.

Protocol 1: General Workflow for Synthesis and Separation

  • Racemic Synthesis: A common starting point is the synthesis of a racemic mixture of this compound or a precursor. This can be achieved through methods like the cross-aldol reaction of pyruvic acid and indole-3-pyruvic acid.[2]

  • Diastereomeric Separation: The racemic mixture is often converted into diastereomers by reacting it with a chiral auxiliary. These diastereomers can then be separated using standard chromatographic techniques like column chromatography or recrystallization.

  • Enantiomeric Separation: Preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a key technique for separating the enantiomers.[2][6]

    • Column: Chiral stationary phases such as CHIRALPAK® or CHIRALCEL® are commonly used.[5]

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) is typically employed. The exact ratio is optimized to achieve baseline separation.

  • Deprotection: After separation, any protecting groups used during the synthesis are removed to yield the pure this compound stereoisomers.

G cluster_synthesis Synthesis cluster_separation Separation cluster_final Final Product start Starting Materials (e.g., Pyruvic Acid, Indole-3-pyruvic acid) racemic Racemic this compound Synthesis start->racemic diastereomers Diastereomeric Mixture racemic->diastereomers Chiral Derivatization hplc Preparative Chiral HPLC diastereomers->hplc isomers Pure Stereoisomers ((2R,4R), (2S,4S), etc.) hplc->isomers deprotection Deprotection isomers->deprotection

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Sensory Evaluation of Sweetness Potency

The sweetness intensity of each stereoisomer is determined through sensory panel testing against a reference sweetener, typically sucrose.

Protocol 2: Sensory Analysis - Two-Alternative Forced Choice (2-AFC) Method

  • Panelist Training: A panel of trained sensory assessors is selected and trained to recognize and rate sweetness intensity consistently.

  • Sample Preparation: Solutions of each this compound stereoisomer are prepared at various concentrations in purified water. A series of sucrose solutions of known concentrations are also prepared as references.

  • Testing Procedure:

    • Panelists are presented with two samples: one containing a this compound stereoisomer solution and the other a plain water control.

    • They are asked to identify which of the two samples is sweet.

    • This process is repeated with different concentrations of the this compound stereoisomer to determine the detection threshold.

  • Equi-sweetness Determination: To determine the sweetness potency relative to sucrose, panelists are presented with a this compound solution and a range of sucrose solutions. They are asked to identify which sucrose solution is equally sweet to the this compound solution.

  • Data Analysis: The results are statistically analyzed to determine the concentration of each this compound stereoisomer that is equi-sweet to a given concentration of sucrose, from which the relative sweetness potency is calculated.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis panel Panelist Training samples Sample Preparation (this compound & Sucrose Solutions) panel->samples afc 2-AFC Test (vs. Water) samples->afc equi Equi-sweetness (vs. Sucrose) afc->equi data Data Analysis equi->data potency Sweetness Potency Calculation data->potency

Caption: Experimental workflow for sensory evaluation of this compound sweetness.

Sweet Taste Signaling Pathway

The sweet taste of this compound is mediated by the T1R2-T1R3 G-protein coupled receptor (GPCR), located on the surface of taste receptor cells in the taste buds. The binding of a this compound stereoisomer to this receptor initiates a cascade of intracellular events, leading to the perception of sweetness.

G cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling cluster_neuron Gustatory Neuron receptor T1R2-T1R3 Receptor g_protein G-protein (Gustducin) receptor->g_protein activates plc Phospholipase C (PLCβ2) g_protein->plc activates ip3 IP3 plc->ip3 cleaves PIP2 into dag DAG plc->dag pip2 PIP2 er Endoplasmic Reticulum ip3->er binds to ca2 Ca²⁺ Release er->ca2 trpm5 TRPM5 Channel Activation ca2->trpm5 depolarization Cell Depolarization trpm5->depolarization atp ATP Release depolarization->atp neuron Nerve Impulse to Brain atp->neuron activates This compound This compound Stereoisomer This compound->receptor binds

References

A Technical Guide to the Stereoisomeric Sweetness of Monatin: (2R,4R) vs. (2S,4S)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant difference in sweetness between the (2R,4R) and (2S,4S) stereoisomers of monatin, a naturally occurring high-intensity sweetener. Through a comprehensive review of existing literature, this document outlines the quantitative differences in their sweetening power, details the experimental protocols used for their evaluation, and illustrates the underlying biological and computational methodologies.

Quantitative Comparison of this compound Isomer Sweetness

Sensory evaluation studies have consistently demonstrated a marked difference in the sweetness intensity of the (2R,4R) and (2S,4S) stereoisomers of this compound. The (2R,4R) isomer is reported to be intensely sweet, with a potency up to 3000 times that of sucrose (B13894), making it one of the most potent naturally occurring sweeteners known[1][2][3]. In contrast, the (2S,4S) isomer, while still sweet, exhibits a significantly lower sweetening power, estimated to be between 1200 and 1400 times that of sucrose[3].

StereoisomerRelative Sweetness (vs. Sucrose)Reference Sucrose Concentration
(2R,4R)-MonatinUp to 3000x5% Aqueous Sucrose
(2S,4S)-Monatin1200-1400xNot specified

Table 1: Relative Sweetness of this compound Stereoisomers. This table summarizes the reported sweetness intensity of (2R,4R)-monatin and (2S,4S)-monatin in comparison to sucrose.

Experimental Protocols

The determination of sweetness intensity for high-potency sweeteners like this compound involves rigorous sensory and in-vitro experimental protocols.

Sensory Evaluation: Two-Alternative Forced-Choice (2-AFC) Method

The two-alternative forced-choice (2-AFC) test is a standard psychophysical method used to determine the intensity difference of a specific sensory attribute between two samples[4][5].

A panel of trained sensory assessors is crucial for obtaining reliable and reproducible data.

  • Recruitment: Panelists are typically recruited based on their sensory acuity, availability, and interest in participating in sensory studies. Initial screening may involve basic taste identification and intensity ranking tests[6][7].

  • Training: Selected panelists undergo extensive training to familiarize them with the sensory properties of sweeteners and the 2-AFC methodology. This includes recognizing and scaling the intensity of sweetness using reference standards (e.g., various concentrations of sucrose solutions)[6][8]. The goal is to calibrate the panelists to a common scale of sweetness intensity.

  • Sample Preparation: Solutions of (2R,4R)-monatin, (2S,4S)-monatin, and sucrose are prepared in purified, tasteless water at various concentrations. To determine the relative sweetness, a concentration of one this compound isomer is compared against a range of sucrose concentrations.

  • Presentation: In each trial, a panelist is presented with two samples: one containing a fixed concentration of a this compound isomer and the other containing a specific concentration of sucrose. The order of presentation is randomized to avoid bias.

  • Panelists are instructed to taste both samples and identify which one is sweeter.

  • A "forced-choice" is required, meaning the panelist must choose one sample, even if the sweetness intensity seems very similar.

  • Between trials, panelists rinse their mouths with purified water to cleanse the palate.

  • The concentration of the sucrose solution is varied across trials. The concentration at which a panelist is equally likely to choose the this compound solution or the sucrose solution as sweeter is considered the point of subjective equality. This provides the equivalent sucrose sweetness for that specific this compound concentration.

Sensory_Evaluation_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Panelist_Recruitment Panelist Recruitment & Training Presentation Present Two Samples (this compound vs. Sucrose) Panelist_Recruitment->Presentation Sample_Preparation Sample Preparation (this compound & Sucrose Solutions) Sample_Preparation->Presentation Tasting Panelist Tastes and Compares Sweetness Presentation->Tasting Choice Forced Choice: Which is Sweeter? Tasting->Choice Data_Collection Record Panelist Choices Choice->Data_Collection Analysis Determine Point of Subjective Equality Data_Collection->Analysis Result Calculate Relative Sweetness Analysis->Result

Sensory Evaluation Workflow
In-Vitro Assay: Sweet Taste Receptor Activation

The differential sweetness of this compound isomers is attributed to their varied interaction with the human sweet taste receptor, a heterodimer of two G protein-coupled receptors: T1R2 and T1R3[9]. In-vitro cell-based assays are employed to quantify the activation of this receptor by different sweet compounds.

  • Human Embryonic Kidney (HEK293) cells are commonly used for these assays due to their robust growth and amenability to genetic modification.

  • These cells are transiently or stably co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits. A promiscuous G-protein, such as Gα16, is often co-expressed to couple the receptor activation to a detectable intracellular signal.

  • Cell Plating: Transfected HEK293 cells are plated in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Stimulation: Solutions of (2R,4R)-monatin and (2S,4S)-monatin at various concentrations are added to the wells.

  • Signal Detection: The change in fluorescence intensity within the cells is monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates a rise in intracellular calcium, which is a downstream consequence of sweet taste receptor activation.

  • Data Analysis: The dose-response relationship for each isomer is determined by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value (the concentration that elicits a half-maximal response) is calculated to quantify the potency of each isomer in activating the sweet taste receptor. A lower EC50 value indicates a higher potency.

Calcium_Imaging_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture HEK293 Cell Culture & Transfection (T1R2/T1R3) Cell_Plating Plate Cells in Multi-well Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Stimulation Add this compound Isomer Solutions Dye_Loading->Stimulation Signal_Detection Monitor Fluorescence Change Over Time Stimulation->Signal_Detection Data_Processing Process Fluorescence Data Signal_Detection->Data_Processing Dose_Response Generate Dose-Response Curves Data_Processing->Dose_Response EC50_Calculation Calculate EC50 Values Dose_Response->EC50_Calculation

Calcium Imaging Assay Workflow

Signaling Pathway of Sweet Taste Perception

The perception of sweet taste is initiated by the binding of a sweet molecule to the T1R2/T1R3 receptor on the surface of taste receptor cells. This binding event triggers a conformational change in the receptor, which in turn activates an intracellular signaling cascade.

Sweet_Taste_Signaling cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade This compound This compound Isomer ((2R,4R) or (2S,4S)) Receptor T1R2/T1R3 Sweet Taste Receptor This compound->Receptor Binding G_Protein G-protein (Gustducin) Activation Receptor->G_Protein Activates PLC Phospholipase C (PLCβ2) Activation G_Protein->PLC Activates IP3 IP3 Production PLC->IP3 Generates Ca_Release Ca²⁺ Release from Endoplasmic Reticulum IP3->Ca_Release Triggers TRPM5 TRPM5 Channel Activation Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Leads to Brain Signal to Brain (Sweet Perception) Neurotransmitter->Brain Signals

Sweet Taste Signaling Pathway

The higher potency of (2R,4R)-monatin suggests a more efficient binding and/or activation of the T1R2/T1R3 receptor compared to the (2S,4S) isomer, leading to a more robust downstream signaling cascade and a stronger perception of sweetness.

Molecular Docking and Computational Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[10]. This method can provide insights into the specific molecular interactions between the this compound isomers and the T1R2/T1R3 receptor.

General Workflow
  • Receptor and Ligand Preparation: Three-dimensional structures of the human T1R2/T1R3 receptor and the (2R,4R) and (2S,4S) this compound isomers are prepared. The receptor structure can be obtained from protein data banks or generated through homology modeling.

  • Binding Site Prediction: The potential binding sites for the ligands on the receptor are identified.

  • Docking Simulation: A docking algorithm is used to place the this compound isomers into the predicted binding site of the receptor in various orientations and conformations.

  • Scoring and Analysis: The different poses are scored based on their binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

The results of such studies can help to explain the structural basis for the observed differences in sweetness between the two isomers. For example, the (2R,4R) isomer may form more favorable interactions with key amino acid residues in the binding pocket of the T1R2/T1R3 receptor, leading to a more stable complex and a stronger activation of the receptor.

Conclusion

The stereochemistry of this compound plays a critical role in its sweetness. The (2R,4R) isomer is a significantly more potent sweetener than the (2S,4S) isomer. This difference is quantifiable through sensory evaluation and in-vitro receptor activation assays. The underlying mechanism is believed to be the differential interaction of these isomers with the T1R2/T1R3 sweet taste receptor. Further research, including detailed molecular docking and dynamic simulations, will continue to elucidate the precise molecular determinants of this compound's potent sweetness and guide the development of novel sweeteners.

References

The Structural Elucidation of Monatin: An In-depth Technical Guide Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic methods used for the structure elucidation of monatin, a naturally occurring high-intensity sweetener. The following sections detail the experimental protocols, present the quantitative NMR data, and illustrate the logical workflow and key correlations that were instrumental in determining the molecular structure of this complex amino acid.

Introduction to this compound and the Role of NMR Spectroscopy

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid first isolated from the bark of the roots of the South African plant Schlerochiton ilicifolius.[1] Its potent sweet taste has made it a subject of interest for the food and beverage industry as a potential low-calorie sugar substitute. The unambiguous determination of its molecular structure was a critical step in understanding its properties and enabling further research into its synthesis and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary analytical technique employed for the complete structure elucidation of this compound.[1] Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, researchers were able to piece together the connectivity of atoms and establish the relative stereochemistry of the molecule. This guide will delve into the specific NMR data and the logical processes that led to the confirmed structure of this compound.

Quantitative NMR Data for this compound

The foundational data for the structure elucidation of this compound are the ¹H and ¹³C NMR chemical shifts and coupling constants. These parameters provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The following tables summarize the quantitative NMR data obtained for this compound in D₂O, with dioxane used as an internal reference.[1]

Table 1: ¹H NMR Spectral Data of this compound in D₂O

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
2-H7.192s-
4-H7.603d7.9
5-H7.078t7.5
6-H7.158t7.7
7-H7.409d8.1
10-Hₐ3.243d14.3
10-Hᵦ3.051d14.3
12-Hₐ2.651dd15.1, 11.6
12-Hᵦ2.006dd15.1, 1.8
13-H3.618dd11.6, 1.8

Table 2: ¹³C NMR Spectral Data of this compound in D₂O

Carbon AssignmentChemical Shift (δ) [ppm]Multiplicity (from coupled spectrum)
2126.03d
3111.44s
3a129.41s
4121.28d
5123.41d
6120.73d
7113.12d
7a138.41s
1035.85t
1181.41s
1243.43t
1354.89d
14 (C=O)181.53s
15 (C=O)182.80s

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following are representative protocols for the types of NMR experiments used in the structure elucidation of this compound.

Sample Preparation
  • Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample. Dissolve the sample in ~0.6 mL of deuterium (B1214612) oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small, known amount of dioxane to the solution to serve as an internal chemical shift reference (δ_H = 3.700 ppm, δ_C = 67.80 ppm).

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All spectra would be acquired on a high-field NMR spectrometer, such as a Bruker WM-500 or AC-300, as was used in the original study.[1]

¹H NMR Spectroscopy:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Spectral Width: 12-15 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Spectroscopy:

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H spin-spin coupling networks.

    • Pulse Sequence: Standard gradient-selected COSY (e.g., 'cosygpqf').

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-16.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond ¹H-¹³C correlations.

    • Pulse Sequence: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Same as the ¹³C spectrum.

    • Number of Increments (F1): 128-256.

    • Number of Scans per Increment: 4-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) ¹H-¹³C correlations.

    • Pulse Sequence: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Same as the ¹³C spectrum.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 16-32.

Visualization of the Structure Elucidation Process

The following diagrams, created using the DOT language, illustrate the logical workflow and the key correlations used to assemble the structure of this compound from the NMR data.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Isolation Isolation of this compound (from S. ilicifolius) Dissolution Dissolution in D₂O with Internal Standard Isolation->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration 1D_NMR 1D NMR (¹H, ¹³C) Filtration->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Assignments Signal Assignments (Chemical Shifts, Coupling Constants) 2D_NMR->Assignments Correlations Establish Connectivity (2D NMR Correlations) Assignments->Correlations Structure Proposed Structure of this compound Correlations->Structure

A high-level overview of the experimental workflow.
Logic of Structural Fragment Assembly

fragment_assembly cluster_1d 1D NMR Data cluster_fragments Identified Structural Fragments cluster_2d 2D NMR Correlations 1H_Data ¹H NMR: Chemical Shifts, Multiplicities, Coupling Constants Indole (B1671886) Indole Moiety (from aromatic signals) 1H_Data->Indole Glutamic_Acid Glutamic Acid Backbone (from aliphatic signals) 1H_Data->Glutamic_Acid 13C_Data ¹³C NMR: Chemical Shifts, Proton-Coupled Multiplicities 13C_Data->Indole 13C_Data->Glutamic_Acid Quaternary_Carbon Quaternary Carbon (from ¹³C NMR) 13C_Data->Quaternary_Carbon COSY COSY: ¹H-¹H Connectivity Indole->COSY HSQC HSQC: Direct ¹H-¹³C Bonds Indole->HSQC Glutamic_Acid->COSY Glutamic_Acid->HSQC HMBC HMBC: Long-Range ¹H-¹³C Connectivity Quaternary_Carbon->HMBC HSQC->HMBC Final_Structure Complete Structure of this compound HMBC->Final_Structure

Assembly of this compound's structure from NMR data.
Key HMBC Correlations for Structural Connectivity

Crucial HMBC correlations linking the molecular fragments.

Interpretation and Structure Determination

The structure of this compound was pieced together by systematically analyzing the NMR data.

  • Identification of the Indole Moiety: The ¹H NMR spectrum showed characteristic signals for a 3-substituted indole ring. Specifically, the signals for protons 4-H, 5-H, 6-H, and 7-H formed a distinct aromatic spin system, and the singlet at 7.192 ppm was assigned to the 2-H proton.[1] The ¹³C NMR data further supported this with the expected number of aromatic carbon signals.

  • Identification of the Glutamic Acid Backbone: The aliphatic region of the ¹H NMR spectrum revealed a three-proton ABX spin system (protons at C-12 and C-13) and an isolated two-proton AB system (protons at C-10). The chemical shifts and coupling patterns were consistent with a modified glutamic acid structure.[1]

  • Establishing Connectivity with 2D NMR: The key to connecting these fragments was the use of long-range ¹H-¹³C correlation spectroscopy (HMBC). The HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. Crucial correlations would include:

    • A correlation between the methylene (B1212753) protons at C-10 (H-10) and the quaternary carbon at C-11.

    • Correlations from the protons on the glutamic acid backbone (H-12 and H-13) to the same quaternary carbon (C-11).

    • A correlation between the H-10 protons and the C-3 of the indole ring, confirming the attachment of the side chain at this position.

  • Confirmation of the Quaternary Carbon: The ¹³C NMR spectrum revealed a quaternary carbon signal at 81.41 ppm (C-11), which is characteristic of a carbon atom bonded to an oxygen (the hydroxyl group) and three other carbon atoms. The absence of an attached proton for this signal would be confirmed in an HSQC experiment, where it would not show a cross-peak.

By integrating all of this information from the 1D and 2D NMR experiments, the structure of this compound as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid was unequivocally determined.[1]

Conclusion

The structure elucidation of this compound serves as a classic example of the power of NMR spectroscopy in natural product chemistry. Through the careful acquisition and interpretation of ¹H and ¹³C NMR data, including one-dimensional and two-dimensional techniques, the complete atomic connectivity of this novel sweetener was established. This foundational work has been essential for all subsequent research on this compound, from chemical synthesis to its evaluation as a food ingredient. The detailed data and methodologies presented in this guide provide a comprehensive resource for researchers and scientists working in the fields of natural products, drug discovery, and food science.

References

The Monatin Biosynthesis Pathway in Sclerochiton ilicifolius: A Technical Whitepaper on the Hypothesized Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-intensity sweetener, is an amino acid derivative found in the root bark of the South African plant Sclerochiton ilicifolius. Its potent sweetness and natural origin have made it a subject of significant interest for the food and pharmaceutical industries. Despite this interest, the precise enzymatic pathway for this compound biosynthesis within S. ilicifolius remains to be fully elucidated. This technical guide synthesizes the current understanding, focusing on the widely accepted hypothesized biosynthetic pathway, which serves as the foundation for current chemo-enzymatic and microbial synthesis efforts. This document will detail the proposed enzymatic steps, key intermediates, and the classes of enzymes believed to be involved, providing a comprehensive overview for researchers in natural product synthesis, metabolic engineering, and drug development.

Introduction: The Enigma of this compound's Natural Synthesis

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, was first isolated from the bark of Sclerochiton ilicifolius. It possesses two chiral centers, resulting in four stereoisomers, with the (2R,4R)-isomer exhibiting a sweetness potency up to 2700 times that of sucrose. While the presence of this compound in the plant is confirmed, the specific enzymes and genetic underpinnings of its production in vivo have not been reported in scientific literature.

Current knowledge is largely based on a plausible biosynthetic pathway hypothesized from the structure of this compound, which is a tryptophan-derived amino acid. This hypothesized pathway has been instrumental in the development of various in vitro and microbial production platforms. This guide will focus on this proposed pathway as the current working model for understanding this compound biosynthesis.

The Hypothesized Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound in Sclerochiton ilicifolius begins with the essential amino acid L-tryptophan. The pathway is thought to proceed through two key enzymatic reactions: a transamination followed by an aldol (B89426) addition.

The key steps are as follows:

  • Conversion of L-Tryptophan to Indole-3-pyruvic acid (IPyA): The biosynthesis is believed to be initiated by the transamination of L-tryptophan, removing the alpha-amino group to form indole-3-pyruvic acid. This reaction is catalyzed by a tryptophan aminotransferase.

  • Aldol Addition to form the this compound Precursor: Indole-3-pyruvic acid then serves as a substrate for an aldolase (B8822740). This enzyme catalyzes the condensation of indole-3-pyruvic acid with a second molecule, likely pyruvic acid, to form 4-(indol-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid. This molecule is the immediate keto-acid precursor to this compound, often referred to as this compound precursor (MP) or IHOG.

  • Final Transamination to this compound: The final step is the amination of the keto-acid precursor at the C2 position to yield this compound. This reaction is catalyzed by an aminotransferase.

Below is a diagram illustrating this hypothesized pathway.

Hypothesized this compound Biosynthesis Pathway trp L-Tryptophan ipa Indole-3-pyruvic acid trp->ipa Transamination mp 4-(Indol-3-ylmethyl)-4-hydroxy- 2-oxoglutaric acid (this compound Precursor) ipa->mp pyruvate Pyruvic Acid pyruvate->mp This compound This compound mp->this compound Transamination e1 Tryptophan Aminotransferase e2 Aldolase e3 Aminotransferase

Hypothesized biosynthetic pathway of this compound from L-tryptophan.

Key Enzymes and Their Roles in Synthesis

While the specific enzymes from S. ilicifolius have not been isolated or characterized, research into the chemo-enzymatic and microbial synthesis of this compound has identified classes of enzymes capable of catalyzing the proposed reactions. These serve as valuable models for the putative native enzymes.

Aminotransferases (Transaminases)

Aminotransferases are crucial for the initial and final steps of the hypothesized pathway. These enzymes catalyze the transfer of an amino group from a donor molecule to an acceptor molecule.

  • Initial Step: A tryptophan aminotransferase would convert L-tryptophan to indole-3-pyruvic acid.

  • Final Step: A different aminotransferase would convert the this compound precursor to this compound. Various amino acids can serve as amino group donors in this reaction, including glutamic acid, aspartic acid, and alanine.

Aldolases

The central step in the hypothesized pathway is the carbon-carbon bond formation via an aldol addition, catalyzed by an aldolase. This enzyme class is critical for creating the backbone of the this compound molecule.

  • Enzyme Classes: Aldolases that have been successfully used in the synthesis of the this compound precursor include the 4-hydroxy-4-methyl-2-oxoglutarate (B1258234) aldolase (ProA aldolase, EC 4.1.3.17) and the 4-hydroxy-2-oxoglutarate glyoxylate-lyase (KHG aldolase, EC 4.1.3.16).

Chemo-Enzymatic Synthesis as a Model for the Natural Pathway

The development of chemo-enzymatic processes for industrial this compound production provides the most detailed insights into the feasibility of the hypothesized biosynthetic steps. A common strategy is outlined below.

Chemo_Enzymatic_Synthesis_Workflow cluster_process Process Steps start L-Tryptophan step1 Indole-3-pyruvic acid start->step1 step2 4-(Indol-3-ylmethyl)-4-hydroxy- 2-oxoglutaric acid (this compound Precursor) step1->step2 step3 This compound (mixture of stereoisomers) step2->step3 end (2R,4R)-Monatin step3->end proc1 L-amino acid deaminase proc2 R-specific aldolase proc3 Chemical Reduction (e.g., oximation and hydrogenation) proc4 Optical Resolution (e.g., crystallization)

A generalized workflow for the chemo-enzymatic synthesis of (2R,4R)-monatin.

Quantitative Data and Experimental Protocols: A Knowledge Gap

A critical aspect to underscore is the absence of quantitative data and detailed experimental protocols pertaining to the in vivo this compound biosynthesis in S. ilicifolius. The following data, crucial for a complete understanding of the pathway, are currently unavailable in the public domain:

  • Enzyme Kinetics: Michaelis-Menten constants (Km), catalytic constants (kcat), and turnover numbers for the native enzymes.

  • Substrate and Product Concentrations: In vivo concentrations of L-tryptophan, indole-3-pyruvic acid, the this compound precursor, and this compound in the root bark of S. ilicifolius.

  • Gene Expression Data: Identification and expression levels of genes encoding the biosynthetic enzymes.

  • Protein Characterization: No enzymes from S. ilicifolius responsible for this compound synthesis have been isolated, purified, or characterized.

The experimental protocols for the chemo-enzymatic synthesis of this compound are largely proprietary and detailed in patent literature. These protocols typically involve standard molecular biology techniques for enzyme expression (e.g., in E. coli) and biochemical assays for enzyme activity, followed by chemical synthesis and purification steps.

Future Research Directions and Conclusion

The biosynthesis of this compound in Sclerochiton ilicifolius presents a compelling area for future research. The elucidation of this natural pathway would not only be a significant contribution to the field of plant biochemistry but could also unlock new, more efficient strategies for this compound production. Key research areas to address the current knowledge gaps include:

  • Transcriptome and Proteome Analysis: High-throughput sequencing of the S. ilicifolius root bark transcriptome and proteomic analysis could identify candidate genes and enzymes involved in the pathway.

  • Metabolomic Profiling: Detailed metabolomic studies of the plant tissue could help identify and quantify the intermediates of the pathway.

  • Enzyme Discovery and Characterization: The identification and functional characterization of the native tryptophan aminotransferases and aldolases are paramount.

The Enigmatic Embrace: Unraveling the Taste Receptor Interaction Mechanisms of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring, high-intensity sweetener, holds immense promise as a sugar substitute. Its remarkable sweetness, approximately 3000 times that of sucrose, is mediated by the heterodimeric G-protein coupled receptor (GPCR), T1R2-T1R3. Understanding the precise molecular interactions between this compound and this receptor is paramount for the rational design of novel sweeteners and taste modulators. This technical guide provides a comprehensive overview of the current knowledge on the taste receptor interaction mechanisms of this compound, with a focus on its binding, activation, and downstream signaling pathways. Detailed experimental protocols for key in vitro assays are provided, along with a quantitative summary of relevant data and visual representations of the underlying biological processes.

Introduction: The Sweet Taste Receptor and the Allure of this compound

The perception of sweet taste is initiated by the activation of the T1R2-T1R3 receptor, a member of the class C family of GPCRs, predominantly expressed in taste receptor cells on the tongue. This receptor recognizes a structurally diverse array of sweet-tasting molecules, from simple sugars to artificial sweeteners and sweet proteins. This compound, a naturally occurring amino acid derivative, is one of the most potent sweeteners known. Its most intensely sweet stereoisomer is (2R,4R)-monatin[1]. The high potency and favorable taste profile of this compound make it a subject of intense research and development in the food and pharmaceutical industries.

This guide delves into the molecular intricacies of how this compound interacts with the T1R2-T1R3 receptor to elicit its sweet taste sensation.

The T1R2-T1R3 Receptor: A Multi-Domain Sweetness Sensor

The T1R2-T1R3 heterodimer is a complex molecular machine with multiple domains that play distinct roles in ligand binding and receptor activation. These include:

  • Venus Flytrap Domain (VFTD): A large extracellular domain responsible for binding many small-molecule sweeteners like aspartame.

  • Cysteine-Rich Domain (CRD): A region connecting the VFTD to the transmembrane domain, implicated in the binding of sweet proteins.

  • Transmembrane Domain (TMD): Comprising seven alpha-helices that span the cell membrane, this domain is involved in receptor activation and can also serve as a binding site for some allosteric modulators.

While the precise binding site of this compound on the T1R2-T1R3 receptor has not been definitively elucidated through direct structural studies, it is hypothesized to interact with one or more of these domains to stabilize the receptor in its active conformation. The high potency of this compound suggests a particularly efficient and high-affinity interaction.

Downstream Signaling: From Receptor Activation to Sweet Sensation

Upon binding of this compound, the T1R2-T1R3 receptor undergoes a conformational change that initiates a cascade of intracellular signaling events. Two primary pathways are believed to be involved in sweet taste transduction:

The Canonical G-protein/PLCβ2 Pathway

The predominant signaling pathway for sweet taste involves the activation of a heterotrimeric G-protein, gustducin. This leads to the activation of phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent-selective cation channel. The resulting influx of Na+ ions leads to depolarization of the taste receptor cell and the release of ATP, which acts as a neurotransmitter to signal to the afferent nerve fibers, ultimately leading to the perception of sweetness in the brain.

G_Protein_PLC_Pathway This compound This compound T1R2_T1R3 T1R2-T1R3 Receptor This compound->T1R2_T1R3 Binds G_Protein Gustducin (Gαβγ) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases TRPM5 TRPM5 Channel Ca2->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain ATP_Release->Nerve_Signal

Figure 1: The canonical G-protein/PLCβ2 signaling pathway for sweet taste.

The Alternative cAMP Pathway

Some evidence suggests the existence of a second signaling pathway for sweet taste that involves the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. In this proposed pathway, receptor activation leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP. Elevated cAMP can then, through protein kinase A (PKA), lead to the closure of potassium channels, resulting in cell depolarization. The precise role and interplay of this pathway in this compound's sweet taste perception are still under investigation.

cAMP_Pathway This compound This compound T1R2_T1R3 T1R2-T1R3 Receptor This compound->T1R2_T1R3 Binds AC Adenylyl Cyclase T1R2_T1R3->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates K_Channel K⁺ Channel PKA->K_Channel Inhibits Depolarization Cell Depolarization K_Channel->Depolarization Leads to ATP_Release ATP Release Depolarization->ATP_Release Triggers Nerve_Signal Signal to Brain ATP_Release->Nerve_Signal

Figure 2: The alternative cAMP-mediated signaling pathway for sweet taste.

Quantitative Data on this compound and Other Sweeteners

SweetenerSweetness Potency (vs. Sucrose)EC50 (in vitro assay)Reference
(2R,4R)-Monatin ~3000xNot Reported[1][2]
Sucrose1x10-30 mM[3]
Aspartame~200x~30 µM[4]
Neotame~8000x~0.9 µM[5]
Sucralose~600x~36 µM[5]
Acesulfame-K~200x~213 µM[5]

Experimental Protocols for Studying this compound-Receptor Interactions

A variety of in vitro techniques are employed to investigate the interaction between sweeteners and the T1R2-T1R3 receptor. Below are detailed protocols for key experimental approaches.

Cell-Based Calcium Mobilization Assay

This is the most common functional assay to assess the activation of the sweet taste receptor. It measures the increase in intracellular calcium upon agonist stimulation in cells heterologously expressing the T1R2-T1R3 receptor.

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture 1. Culture HEK293 cells stably expressing T1R2, T1R3, and a chimeric G-protein (e.g., Gα16gust44) Cell_Seeding 2. Seed cells into a 96-well black-walled, clear-bottom plate Cell_Culture->Cell_Seeding Incubation1 3. Incubate overnight to allow cell adherence Cell_Seeding->Incubation1 Prepare_Dye 4. Prepare a loading buffer with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Add_Dye 5. Add loading buffer to cells and incubate for 1 hour at 37°C Prepare_Dye->Add_Dye Wash 6. (Optional) Wash cells to remove extracellular dye Add_Dye->Wash Prepare_this compound 7. Prepare serial dilutions of this compound Plate_Reader 8. Place plate in a fluorescence plate reader and establish baseline Prepare_this compound->Plate_Reader Inject_this compound 9. Inject this compound solution and record fluorescence change Plate_Reader->Inject_this compound Calculate_Response 10. Calculate ΔF/F0 to determine the response magnitude Dose_Response 11. Plot response vs. This compound concentration Calculate_Response->Dose_Response EC50 12. Fit a sigmoidal curve to determine the EC50 value Dose_Response->EC50

Figure 3: Workflow for a cell-based calcium mobilization assay.

Materials:

  • HEK293 cells stably expressing human T1R2, T1R3, and a promiscuous G-protein (e.g., Gα16gust44).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • 96-well black-walled, clear-bottom cell culture plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • (2R,4R)-Monatin.

  • Fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Culture: Maintain the HEK293-T1R2/T1R3/Gα16gust44 cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of (2R,4R)-monatin in assay buffer.

  • Calcium Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Automatically inject the this compound solution into each well and continue to record the fluorescence intensity for at least 60-90 seconds.

  • Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Normalize the data (ΔF/F0) and plot the normalized response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Saturation Transfer Difference (STD) NMR Spectroscopy

STD-NMR is a powerful technique to study the binding of small molecules to large proteins in solution. It can identify which parts of a ligand are in close contact with the receptor.

Principle: Selective saturation of a resonance from the receptor protein is transferred to a ligand that is in transient binding equilibrium. By subtracting a spectrum with off-resonance irradiation from a spectrum with on-resonance irradiation, a difference spectrum is obtained that contains signals only from the ligand that has bound to the receptor. The intensity of the STD signals is proportional to the proximity of the ligand protons to the receptor surface.

Protocol Outline:

  • Sample Preparation: Prepare a sample containing a low concentration of the purified T1R2-T1R3 receptor (or membrane preparations containing the receptor) and a molar excess of this compound in a suitable deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a reference 1D ¹H NMR spectrum.

    • Acquire an STD-NMR spectrum with on-resonance irradiation at a frequency where only receptor protons resonate (e.g., -1 ppm).

    • Acquire a control spectrum with off-resonance irradiation at a frequency far from any protein or ligand signals (e.g., 40 ppm).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

  • Analysis: Analyze the STD spectrum to identify the this compound protons that show signals, indicating their proximity to the receptor binding pocket. The relative intensities of the signals can provide information about the binding epitope of this compound.

Conclusion and Future Directions

This compound's interaction with the T1R2-T1R3 sweet taste receptor is a complex process that results in its exceptionally high sweetness potency. While the downstream signaling pathways are relatively well-understood, the precise binding site and the quantitative binding affinity of this compound remain key areas for future investigation. Advanced techniques such as cryo-electron microscopy of the this compound-bound T1R2-T1R3 receptor could provide definitive structural insights. Furthermore, detailed site-directed mutagenesis studies guided by computational docking models will be instrumental in mapping the specific amino acid residues involved in this compound binding. A deeper understanding of these molecular interactions will undoubtedly accelerate the discovery and development of the next generation of high-potency sweeteners with improved taste profiles and metabolic properties.

References

Monatin in Aqueous Solutions: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monatin, a naturally occurring high-intensity sweetener, holds significant promise for the food and beverage industry. Its application, however, is contingent on a thorough understanding of its behavior in aqueous systems. This technical guide provides an in-depth analysis of the solubility and stability of this compound in aqueous solutions. While specific quantitative solubility data for this compound remains limited in publicly available literature, this document offers a qualitative assessment of its solubility based on its chemical structure and the properties of related compounds. Furthermore, it delves into the critical factors influencing this compound's stability, its degradation pathways, and the analytical methodologies employed for its evaluation. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this novel sweetener.

Solubility of this compound in Aqueous Solutions

A comprehensive review of scientific literature and patents reveals a notable absence of specific quantitative data (e.g., in g/L or mol/L) on the solubility of this compound in water at various temperatures and pH values. However, based on its chemical structure—an amino acid derivative containing a polar glutamic acid moiety and a less polar indole (B1671886) ring—a qualitative assessment of its solubility characteristics can be made.

1.1. Expected Solubility Profile

This compound's structure suggests it is soluble in aqueous solutions. The presence of two carboxylic acid groups and an amino group allows it to exist as a zwitterion, which generally enhances water solubility. The indole group, while relatively nonpolar, does not appear to render the molecule insoluble. Patents related to this compound formulations consistently refer to its use in aqueous solutions, further implying adequate solubility for its application as a sweetener.

1.2. Influence of pH

The pH of the aqueous solution is expected to be a critical factor in determining the solubility of this compound. As an amino acid, this compound possesses both acidic (carboxylic acids) and basic (amino) functional groups. Consequently, its net charge will vary with pH. At its isoelectric point (pI), the net charge of the molecule is zero, which typically corresponds to its lowest solubility. At pH values above or below the pI, the molecule will carry a net negative or positive charge, respectively, leading to increased electrostatic interactions with water molecules and, therefore, higher solubility.

1.3. Influence of Temperature

For most solid solutes, solubility in water increases with temperature. It is reasonable to assume that this compound follows this general trend. However, without experimental data, the extent of this temperature dependence is unknown.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions, particularly in beverage formulations, has been the subject of several studies. The primary factors influencing its degradation are exposure to light, the presence of metal ions, and the pH of the solution.

2.1. Factors Affecting this compound Stability

FactorEffect on StabilityReference
Light Exposure Significant degradation occurs upon exposure to UV/visible light, leading to photo-oxidation.[1][2][1][2]
Metal Ions The presence of trace metal ions accelerates the degradation of this compound.[1][1]
pH Stability is pH-dependent, with degradation observed in model beverage solutions.[1][2]
Temperature While not as extensively studied as light and metal ions, temperature can influence the rate of degradation reactions.
Dissolved Oxygen The presence of oxygen, particularly singlet oxygen, is implicated in the oxidative degradation of this compound.[1][1]

2.2. Degradation Pathways and Products

The degradation of this compound in aqueous solutions primarily proceeds through oxidation and photodegradation mechanisms.[1][2] Key degradation products that have been identified include:

  • Hydroxylated and peroxide species: Formed on the indole ring.[1]

  • Ring and side-chain oxidation and scission products: Resulting from further oxidation.[1]

  • 2-hydroxythis compound: An oxidation product at the C-2 position of the indole ring.

  • This compound lactone/lactam: Formed through intramolecular reactions.[2]

  • Partial this compound dimer: Resulting from the combination of two this compound radicals.

  • 3-formylindole and indole-3-carboxylic acid: Indicating cleavage of the this compound side chain.

Experimental Protocols

3.1. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound in an aqueous medium.

  • Preparation of Solutions: Prepare a series of aqueous buffer solutions with varying pH values (e.g., from pH 2 to 10).

  • Addition of Excess Solute: Add an excess amount of this compound to a known volume of each buffer solution in separate sealed vials. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at a controlled temperature.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility of this compound in each buffer at the given temperature based on the measured concentration and the dilution factor.

3.2. Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure for assessing the stability of this compound under various conditions.

  • Sample Preparation: Prepare aqueous solutions of this compound at a known concentration in relevant matrices (e.g., buffers of different pH, model beverage solutions).

  • Stress Conditions: Aliquot the solutions into appropriate containers and expose them to a range of stress conditions, including:

    • Photostability: Exposure to a controlled light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Control samples should be protected from light.

    • Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C). Control samples should be stored at a reference temperature (e.g., 4°C).

    • pH Stability: Storage in buffers of varying pH at a constant temperature.

    • Oxidative Stability: Addition of an oxidizing agent (e.g., hydrogen peroxide) to the solution.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), withdraw samples from each condition.

  • Sample Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method, such as UHPLC or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

3.3. Analytical Method: UHPLC-UV for this compound Quantification

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate for UHPLC (e.g., 0.3-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280 nm).

  • Injection Volume: A small, precise volume (e.g., 1-5 µL).

  • Quantification: Based on a calibration curve generated from standard solutions of known this compound concentrations.

3.4. Analytical Method: LC-MS/MS for Degradation Product Identification

  • Instrumentation: Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS).

  • Chromatography: Similar conditions to the UHPLC-UV method to achieve separation of this compound and its degradation products.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like this compound.

  • Mass Analysis:

    • Full Scan MS: To obtain the molecular weights of the parent compound and potential degradation products.

    • Tandem MS (MS/MS): To fragment the ions of interest and obtain structural information for identification of unknown degradation products.

  • Data Analysis: Comparison of fragmentation patterns with known standards or interpretation of fragmentation data to elucidate the structures of new degradation products.

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_buffers Prepare Aqueous Buffers (Varying pH) add_this compound Add Excess this compound prep_buffers->add_this compound To each buffer equilibrate Equilibrate in Shaker Bath (Constant T) add_this compound->equilibrate 24-48 hours settle Settle/Centrifuge equilibrate->settle sample Sample Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC-UV dilute->analyze calculate Calculate Solubility analyze->calculate Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis prep_solution Prepare this compound Solution photostability Photostability prep_solution->photostability Expose to thermal Thermal Stability prep_solution->thermal Expose to ph pH Stability prep_solution->ph Expose to oxidation Oxidative Stability prep_solution->oxidation Expose to sampling Time-Point Sampling photostability->sampling Over time thermal->sampling Over time ph->sampling Over time oxidation->sampling Over time analyze Analyze by UHPLC/LC-MS sampling->analyze kinetics Determine Degradation Kinetics analyze->kinetics Monatin_Photodegradation_Pathway cluster_oxidation Oxidation cluster_cleavage Cleavage cluster_other Other Products This compound This compound Hydroxylated Hydroxylated Species This compound->Hydroxylated Photo-oxidation Peroxide Peroxide Species This compound->Peroxide Photo-oxidation Hydroxythis compound 2-Hydroxythis compound This compound->Hydroxythis compound Photo-oxidation Formylindole 3-Formylindole This compound->Formylindole Side-chain cleavage IndoleCarboxylicAcid Indole-3-Carboxylic Acid This compound->IndoleCarboxylicAcid Side-chain cleavage Lactone This compound Lactone/Lactam This compound->Lactone Rearrangement/Dimerization Dimer This compound Dimer This compound->Dimer Rearrangement/Dimerization

References

A Technical Guide to Identifying the Chiral Centers of the Monatin Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the stereochemistry of the monatin molecule, a high-intensity natural sweetener. The focus of this document is the identification and characterization of its chiral centers, which is crucial for understanding its biological activity and for the development of stereoselective syntheses.

Introduction to this compound and its Stereochemical Significance

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative isolated from the root bark of the plant Sclerochiton ilicifolius.[1][2] Its intense sweetness, reported to be up to 3000 times that of sucrose, makes it a molecule of significant interest for the food and pharmaceutical industries.[2][3] The biological activity and sensory properties of this compound are intrinsically linked to its three-dimensional structure, which is defined by the presence of two chiral centers. The specific arrangement of substituents around these centers dictates the molecule's interaction with taste receptors.

Identification of Chiral Centers in this compound

A chiral center, or stereocenter, is a carbon atom that is bonded to four different substituent groups.[4] This arrangement results in a molecule that is not superimposable on its mirror image. In the this compound molecule, the two chiral centers are located at the C2 and C4 positions of the glutamic acid backbone.[5][6][7][8][9]

Analysis of the C2 Position

The carbon atom at the C2 position is bonded to the following four distinct groups:

  • An amino group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A hydrogen atom (-H)

  • The rest of the molecule, specifically a -CH₂-C(OH)(COOH)(CH₂-indole) group.

Since all four of these substituents are different, the C2 carbon is a chiral center.

Analysis of the C4 Position

The carbon atom at the C4 position is bonded to the following four distinct groups:

  • A hydroxyl group (-OH)

  • A carboxylic acid group (-COOH)

  • An indol-3-ylmethyl group (-CH₂-indole)

  • The rest of the molecule, specifically a -CH₂-CH(NH₂)COOH group.

As all four of these groups are different, the C4 carbon is also a chiral center.

The presence of two chiral centers means that this compound can exist as 2² = 4 possible stereoisomers. These are (2S,4S), (2R,4R), (2S,4R), and (2R,4S).

Stereoisomers of this compound and their Properties

The four stereoisomers of this compound have been synthesized and characterized, and they exhibit different sweetness intensities. The (2R,4R)-isomer has been identified as the sweetest of the four.[6][8]

StereoisomerConfiguration at C2Configuration at C4Relative Sweetness
(2S,4S)SSInitially reported as the naturally occurring sweet isomer, but later found to be the least sweet of the four.[6][7][8] The original report suggested a sweetness 1200-1400 times that of sucrose.[7]
(2R,4R)RRThe most intensely sweet isomer, with a potency of up to 2700-3000 times that of sucrose.[3][8]
(2S,4R)SRExhibits sweetness.
(2R,4S)RSExhibits sweetness.

Experimental Protocols for Chiral Center Determination

The determination of the absolute configuration of the chiral centers in this compound has been accomplished through a combination of spectroscopic and synthetic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The relative configuration of the two chiral centers in this compound was initially determined using Nuclear Overhauser Effect (NOE) studies on a derivative of the molecule.[1][5][10] NOE is an NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. By observing the transfer of nuclear spin polarization from one nucleus to another, the relative stereochemistry can be elucidated.

X-ray Crystallography

Single-crystal X-ray diffraction analysis of a this compound salt provided definitive evidence for the absolute configuration of the (2R,4R)-isomer.[6] This technique involves irradiating a crystalline form of the molecule with X-rays and analyzing the resulting diffraction pattern to determine the precise three-dimensional arrangement of atoms.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique used to separate enantiomers and diastereomers.[7] By using a chiral stationary phase, the different stereoisomers of this compound can be resolved, allowing for their individual characterization and the determination of their optical purity.

Logical Workflow for Identifying Chiral Centers

The following diagram illustrates the logical workflow for identifying chiral centers within an organic molecule, using this compound as an example.

G Workflow for Identifying Chiral Centers in this compound cluster_0 Initial Analysis cluster_1 Iterative Carbon Evaluation cluster_2 Conclusion A Obtain the 2D Chemical Structure of this compound B Identify all Carbon Atoms in the Backbone A->B C For each Carbon Atom: Identify all Four Attached Groups B->C D Are all Four Groups Different? C->D E Carbon is a Chiral Center (e.g., C2 and C4) D->E Yes F Carbon is Not a Chiral Center D->F No E->C Evaluate Next Carbon F->C Evaluate Next Carbon

Caption: A flowchart illustrating the systematic process for identifying chiral centers in the this compound molecule.

Conclusion

The this compound molecule possesses two chiral centers at the C2 and C4 positions, giving rise to four distinct stereoisomers. The identification and characterization of these stereocenters are paramount for understanding the structure-activity relationship of this potent natural sweetener. The significant differences in sweetness among the stereoisomers highlight the importance of stereoselective synthesis and analysis in the development of this compound-based products for the food and pharmaceutical industries. The experimental protocols outlined in this guide provide a framework for the robust stereochemical analysis of this compound and other complex chiral molecules.

References

The Natural Occurrence and Distribution of Monatin Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin, a naturally occurring high-intensity sweetener, has garnered significant interest as a potential sugar substitute due to its potent sweetness and natural origin. It exists as four stereoisomers due to the presence of two chiral centers at the C2 and C4 positions. The natural distribution and relative abundance of these isomers are critical for understanding its biosynthesis, optimizing extraction processes, and evaluating its physiological effects. This technical guide provides an in-depth overview of the natural occurrence and distribution of this compound isomers, detailed experimental protocols for their analysis, and a proposed biosynthetic pathway.

Natural Occurrence and Distribution

This compound is primarily found in the root bark of the South African plant Sclerochiton ilicifolius.[1] Research has confirmed the presence of all four stereoisomers in this plant: (2S,4S)-monatin, (2R,4R)-monatin, (2S,4R)-monatin, and (2R,4S)-monatin. The distribution of these isomers is not uniform throughout the plant.

Studies have shown that this compound and its isomers are localized in the root bark and root core of S. ilicifolius, while they are absent in the stem and leaves.[1] The (2S,4S) and (2R,4R) isomers are the most abundant, while the (2R,4S) and (2S,4R) isomers are present in trace amounts. Among the isomers, (2R,4R)-monatin is reported to be the sweetest.

Quantitative Distribution of this compound Isomers

The following table summarizes the quantitative distribution of this compound isomers in the root bark of Sclerochiton ilicifolius. This data is crucial for researchers aiming to extract and purify specific isomers for further study or commercial application.

IsomerRelative Abundance/ConcentrationPlant PartReference
(2S,4S)-MonatinMajorRoot BarkMaharaj et al., 2018
(2R,4R)-MonatinMajorRoot BarkMaharaj et al., 2018
(2S,4R)-MonatinTraceRoot BarkMaharaj et al., 2018
(2R,4S)-MonatinTraceRoot BarkMaharaj et al., 2018

Note: Specific quantitative values from the primary literature (Maharaj et al., 2018) were not accessible at the time of generating this guide. Researchers should refer to the original publication for precise concentrations and statistical data.

Proposed Biosynthetic Pathway of this compound

While the complete enzymatic pathway for this compound biosynthesis in Sclerochiton ilicifolius is yet to be fully elucidated, a plausible pathway has been proposed. This pathway starts with the amino acid L-tryptophan and involves a series of enzymatic reactions.

The proposed pathway is as follows:

  • Transamination of L-Tryptophan: The biosynthesis is believed to be initiated by the conversion of L-tryptophan to indole-3-pyruvic acid. This reaction is likely catalyzed by a tryptophan aminotransferase .

  • Aldol (B89426) Condensation: Indole-3-pyruvic acid then undergoes an aldol condensation with pyruvic acid to form the precursor 2-hydroxy-2-(indol-3-ylmethyl)-4-ketoglutaric acid. This step is thought to be catalyzed by an aldolase (B8822740) .

  • Transamination: The final step is the amination of the keto acid precursor to yield this compound. This reaction is catalyzed by a transaminase .

The stereochemistry of the final this compound product is determined by the stereospecificity of the enzymes involved, particularly the aldolase and the transaminase.

Monatin_Biosynthesis Tryptophan L-Tryptophan IPA Indole-3-pyruvic acid Tryptophan->IPA Tryptophan Aminotransferase Monatin_precursor 2-hydroxy-2-(indol-3-ylmethyl)- 4-ketoglutaric acid IPA->Monatin_precursor Aldolase Pyruvic_acid Pyruvic acid Pyruvic_acid->Monatin_precursor This compound This compound Monatin_precursor->this compound Transaminase

A proposed biosynthetic pathway for this compound from L-tryptophan.

Experimental Protocols

Extraction of this compound Isomers from Sclerochiton ilicifolius Root Bark

This protocol describes a general method for the extraction of this compound isomers from plant material.

Materials:

  • Dried root bark of Sclerochiton ilicifolius

  • Grinder or mill

  • Deionized water

  • Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

Procedure:

  • Sample Preparation: Grind the dried root bark of S. ilicifolius to a fine powder.

  • Extraction:

    • Suspend the powdered root bark in a suitable solvent (e.g., deionized water or an aqueous methanol solution). A common ratio is 1:10 (w/v) of plant material to solvent.

    • Agitate the mixture for a defined period (e.g., 1-2 hours) at room temperature.

  • Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.

  • Storage: The resulting extract, containing the this compound isomers, can be stored at -20°C prior to analysis.

Separation and Quantification of this compound Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound stereoisomers.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).

  • Column: A chiral stationary phase column is essential for the separation of the stereoisomers. A commonly used column is a Crownpak CR(+) column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., perchloric acid solution at pH 2.0) and an organic modifier (e.g., methanol). A typical ratio is 90:10 (aqueous:organic).

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C.

  • Detection: UV detection at a wavelength of 210 nm is commonly used. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) can provide higher sensitivity and specificity.

  • Quantification: Create a calibration curve using certified reference standards of each this compound isomer to quantify their concentrations in the plant extracts.

HPLC_Workflow cluster_extraction Sample Preparation cluster_hplc HPLC Analysis Plant_Material S. ilicifolius Root Bark Grinding Grinding Plant_Material->Grinding Extraction Aqueous Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection Inject Extract Filtration->Injection Separation Chiral HPLC Separation (Crownpak CR(+) column) Injection->Separation Detection UV Detection (210 nm) or MS Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

A typical experimental workflow for the extraction and HPLC analysis of this compound isomers.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, distribution, and analysis of this compound isomers. The localization of these sweet compounds in the root bark of Sclerochiton ilicifolius and the presence of all four stereoisomers have been established. The proposed biosynthetic pathway offers a framework for further research into the enzymatic machinery responsible for this compound production in plants. The detailed experimental protocols for extraction and HPLC analysis serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development who are interested in exploring the potential of this compound as a natural, high-intensity sweetener. Further research is warranted to obtain precise quantitative data on isomer distribution and to fully elucidate the biosynthetic pathway, which could open avenues for biotechnological production of specific, highly sweet this compound isomers.

References

The Sensory Landscape of R,R-Monatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the basic sensory profile of purified R,R-monatin, a naturally occurring, high-potency, zero-calorie sweetener. This document provides a comprehensive overview of its sweetness characteristics, the methodologies used for its evaluation, and the underlying physiological mechanisms of its perception. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Quantitative Sensory Profile of R,R-Monatin

R,R-monatin is distinguished by its intense sweetness and a clean taste profile, largely devoid of the undesirable off-tastes, such as bitterness or a metallic character, that are often associated with other high-intensity sweeteners.[1] Its sensory attributes have been primarily characterized through rigorous sensory panel studies.

Sweetness Potency and Concentration-Response

The sweetness of R,R-monatin is significantly higher than that of sucrose (B13894).[2][3][4] Sensory studies have quantified its potency at various sucrose equivalence levels, demonstrating its potential for use in a wide range of food and beverage applications.[1]

A key study determined the sweetness concentration-response (C-R) behavior of R,R-monatin in room-temperature water using a two-alternative forced choice (2-AFC) discrimination test with a minimum of 69 trained tasters.[4][5] The resulting data was used to construct a hyperbolic C-R curve, which mathematically relates the perceived sweetness (in terms of sucrose equivalent) to the concentration of monatin.

The relationship between the sucrose equivalent (SE, in %) and the concentration of R,R-monatin ([this compound], in mg/L) is described by the following equation:

SE = (26.7 × [this compound]) / (69.6 + [this compound]) [4][5]

This equation is instrumental for formulation scientists aiming to achieve specific sweetness levels in product development.

Table 1: Sweetness Potency of R,R-Monatin at Different Sucrose Equivalence (SE) Levels

Sucrose Equivalent (SE)R,R-Monatin Concentration (mg/L)Sweetness Potency (vs. Sucrose)
5%16.4~3000x
8%29.8~2700x
10%41.6~2400x

Data derived from the concentration-response equation.

Flavor Profile

The flavor profile of R,R-monatin is consistently described as being predominantly sweet, with a notable absence of significant off-tastes. This "pure sweet taste" is a significant advantage over many other commercially available high-intensity sweeteners.[2][4]

Table 2: Comparative Flavor Profile of High-Intensity Sweeteners

SweetenerPrimary TasteCommon Off-Tastes
R,R-Monatin Sweet None reported
AspartameSweetLingering sweetness
Acesulfame-KSweetBitter, metallic aftertaste at high concentrations
SaccharinSweetBitter, metallic aftertaste
Stevia (Reb A)SweetBitter, licorice-like aftertaste
SucraloseSweetMinimal off-taste, some report a slight lingering sweetness

Experimental Protocols for Sensory Evaluation

The sensory properties of R,R-monatin have been primarily determined using established sensory science methodologies. The two-alternative forced choice (2-AFC) test is a cornerstone for quantifying its sweetness potency.

Two-Alternative Forced Choice (2-AFC) Test for Sweetness Potency

The 2-AFC test is a directional difference test used to determine if a sensory difference exists between two samples in a specific attribute, in this case, sweetness.

Objective: To determine the concentration of R,R-monatin that is equi-sweet to a given concentration of sucrose.

Materials:

  • Purified R,R-monatin

  • Reference-grade sucrose

  • Deionized, purified water

  • Sample cups, coded with random three-digit numbers

  • Palate cleansers (e.g., unsalted crackers, room temperature water)

Procedure:

  • Panelist Selection and Training: A panel of at least 20-30 individuals is screened for their sensory acuity and trained to recognize and rate sweetness intensity.

  • Sample Preparation: A series of R,R-monatin solutions at varying concentrations and a reference sucrose solution (e.g., 5% w/v) are prepared in deionized water.

  • Test Presentation: In each trial, a panelist is presented with two samples: one containing the sucrose reference and the other containing one of the R,R-monatin solutions. The order of presentation is randomized across panelists.

  • Forced Choice: Panelists are instructed to taste both samples and identify which one is sweeter. They are "forced" to make a choice, even if they are uncertain.

  • Data Analysis: The number of panelists correctly identifying the sweeter sample at each this compound concentration is recorded. Statistical analysis (e.g., using binomial tables) is performed to determine the concentration of R,R-monatin that is not significantly different in sweetness from the sucrose reference.

G Workflow for 2-AFC Sensory Evaluation cluster_prep Preparation cluster_test Testing cluster_analysis Analysis panelist Panelist Screening & Training sample_prep Sample Preparation (Sucrose & this compound Solutions) presentation Present Two Coded Samples (1 Sucrose, 1 this compound) sample_prep->presentation tasting Panelist Tastes Both Samples presentation->tasting choice Panelist Identifies Sweeter Sample (Forced Choice) tasting->choice record Record Panelist Responses choice->record stats Statistical Analysis (e.g., Binomial Test) record->stats equi_sweet Determine Equi-Sweet Concentration stats->equi_sweet

Workflow for 2-AFC Sensory Evaluation

Physiological Mechanism of Sweet Taste Perception

The sensation of sweetness is initiated by the interaction of sweet molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells located in the taste buds.

The Sweet Taste Receptor and Signaling Pathway

The primary receptor responsible for detecting sweet stimuli is a heterodimer composed of two protein subunits: T1R2 (Taste Receptor type 1 member 2) and T1R3 (Taste Receptor type 1 member 3). The binding of a sweet molecule, such as R,R-monatin, to the T1R2/T1R3 receptor initiates an intracellular signaling cascade.

This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the production of inositol (B14025) triphosphate (IP3), leading to the release of intracellular calcium (Ca2+). The rise in Ca2+ activates the TRPM5 ion channel, causing a depolarization of the taste receptor cell. This depolarization triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as sweetness.

G Sweet Taste Transduction Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Space cluster_synapse Synaptic Cleft This compound R,R-Monatin receptor T1R2/T1R3 Receptor This compound->receptor Binds to gustducin Gustducin (G-protein) receptor->gustducin Activates plc PLCβ2 gustducin->plc Activates ip3 IP3 plc->ip3 Produces trpm5 TRPM5 Ion Channel depolarization Cell Depolarization trpm5->depolarization Causes ca_release Ca2+ Release ip3->ca_release Triggers ca_release->trpm5 Activates neurotransmitter Neurotransmitter Release depolarization->neurotransmitter brain_signal Signal to Brain (Sweet Perception) neurotransmitter->brain_signal

Sweet Taste Transduction Pathway
Conceptual Model of R,R-Monatin and T1R2/T1R3 Interaction

While specific molecular modeling studies for R,R-monatin are not extensively available in the public domain, a conceptual model can be proposed based on the known interactions of other sweeteners with the T1R2/T1R3 receptor. It is hypothesized that R,R-monatin binds to a specific pocket within the Venus flytrap module (VFT) of the T1R2 subunit. This binding event induces a conformational change in the receptor, initiating the downstream signaling cascade.

References

Methodological & Application

Total Synthesis of (2R,4R)-Monatin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin is a naturally occurring amino acid derivative that has garnered significant interest as a high-intensity sweetener.[1] Among its four stereoisomers, (2R,4R)-monatin has been identified as the sweetest, exhibiting a sweetness potency several thousand times that of sucrose.[1] The complex stereochemistry of this compound, featuring two stereocenters, presents a considerable challenge in its chemical synthesis. A major hurdle is the diastereoselective formation of the quaternary carbon center at the C4 position.[1] This document provides a detailed protocol for a concise and efficient total synthesis of (2R,4R)-monatin, primarily based on the stereoselective alkylation of a D-pyroglutamic acid derivative.[2] This methodology offers a practical route to obtaining (2R,4R)-monatin in high optical purity.[2]

Overall Synthetic Scheme

The total synthesis of (2R,4R)-monatin is accomplished through a multi-step sequence starting from commercially available cis-4-hydroxy-D-proline. The key steps involve the preparation of a protected pyroglutamic acid intermediate and a protected indole (B1671886) electrophile, followed by a crucial diastereoselective alkylation to construct the this compound backbone. The final steps involve hydrolysis of the lactam ring and removal of the protecting groups to yield the target molecule.

Data Presentation

Table 1: Summary of Yields for the Synthesis of (2R,4R)-Monatin

StepTransformationStarting MaterialProductYield (%)
1aEsterificationcis-4-Hydroxy-D-proline (2)(4R)-cis-4-Hydroxy-D-proline methyl ester\multirow{2}{}{81}
1bN-Boc Protection(4R)-cis-4-Hydroxy-D-proline methyl ester(4R)-N-tBoc-cis-4-hydroxy-D-proline methyl ester (4)
2SilylationCompound 4(4R)-N-tBoc-cis-4-(tert-butyldimethylsilyloxy)-D-proline methyl ester (5)94
3OxidationCompound 5(4R)-N-tBoc-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester (6)88
4aN-Boc ProtectionIndole-3-carbaldehyde (7)tert-Butyl 3-formyl-1H-indole-1-carboxylate (8)\multirow{2}{}{96 (total)}
4bReductionCompound 8tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (9)
5BrominationCompound 9tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate (10)88
6Stereoselective AlkylationCompound 6 and 10(4R)-N-tBoc-4-tert-butyldimethylsilyloxy-4-(N-tBoc-3-indolylmethyl)-D-pyroglutamic acid methyl ester (11)72
7Hydrolysis and DeprotectionCompound 11(2R,4R)-Monatin (1)49

Table 2: Stereoselectivity of the Final Product

ProductDiastereomeric Ratio ((2R,4R) : (2R,4S))
(2R,4R)-Monatin (1)98 : 2

Experimental Protocols

Synthesis of (4R)-N-tBoc-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester (6)

This procedure involves a four-step sequence starting from cis-4-hydroxy-D-proline.

Step 1: Synthesis of (4R)-N-tBoc-cis-4-hydroxy-D-proline methyl ester (4)

  • Esterification and N-Boc Protection: cis-4-Hydroxy-D-proline (2) is first converted to its methyl ester, followed by protection of the amine with a tert-butoxycarbonyl (Boc) group. This two-step process proceeds with a combined yield of 81%.[2]

Step 2: Synthesis of (4R)-N-tBoc-cis-4-(tert-butyldimethylsilyloxy)-D-proline methyl ester (5)

  • Silylation: To a solution of (4R)-N-tBoc-cis-4-hydroxy-D-proline methyl ester (4) in anhydrous N,N-dimethylformamide (DMF), add imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction mixture is stirred at room temperature until completion. After an aqueous workup, the crude product is purified by column chromatography to afford compound 5 in 94% yield.[2]

Step 3: Synthesis of (4R)-N-tBoc-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester (6)

  • Oxidation: To a biphasic mixture of compound 5 in ethyl acetate (B1210297) and water, add ruthenium(IV) oxide hydrate (B1144303) (RuO₂·xH₂O) and sodium periodate (B1199274) (NaIO₄). The reaction is stirred vigorously at room temperature. Upon completion, the organic layer is separated, washed, dried, and concentrated. The resulting crude product is purified by silica (B1680970) gel chromatography to give the desired pyroglutamate (B8496135) derivative 6 as a colorless oil in 88% yield.[2]

    • Characterization of Compound 6:

      • ¹H-NMR (CDCl₃) δ: 0.11 (3H, s), 0.16 (3H, s), 0.89 (9H, s), 1.50 (9H, s), 1.99 (1H, dt, J=7.0, 13.0 Hz), 2.57 (1H, dt, J=7.7, 13.0 Hz), 3.76 (3H, s), 4.28 (1H, t, J=7.4 Hz), 4.46 (1H, t, J=7.4 Hz).[2]

Synthesis of tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate (10)

This electrophile is prepared in a three-step sequence from indole-3-carbaldehyde.

Step 1: Synthesis of tert-Butyl 3-formyl-1H-indole-1-carboxylate (8)

  • N-Boc Protection: To a solution of indole-3-carbaldehyde (7) in acetonitrile, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is stirred at room temperature to afford compound 8.

Step 2: Synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (9)

  • Reduction: The formyl group of compound 8 is reduced using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) to yield the corresponding alcohol 9. The combined yield for steps 1 and 2 is 96%.[2]

Step 3: Synthesis of tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate (10)

  • Bromination: To a solution of alcohol 9 in dichloromethane, add carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). The reaction mixture is stirred at room temperature. After an appropriate workup and purification by column chromatography, the desired bromide 10 is obtained as a white solid in 88% yield.[2]

Total Synthesis of (2R,4R)-Monatin (1)

Step 1: Stereoselective Alkylation

  • To a solution of (4R)-N-tBoc-4-tert-butyldimethylsilyloxy-D-pyroglutamic acid methyl ester (6) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add 1.2 equivalents of lithium hexamethyldisilazide (LHMDS) to form the lithium enolate. After stirring for a short period, 1.0 equivalent of tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate (10) is added. The reaction is stirred at -78 °C until completion. The reaction is then quenched, and the product is extracted. Purification by silica gel chromatography affords the protected this compound lactam (11) in 72% yield.[2]

Step 2: Hydrolysis and Deprotection

  • The protected lactam 11 is treated with lithium hydroxide (B78521) (LiOH) in a mixture of isopropyl alcohol, THF, and water to hydrolyze the lactam ring. The intermediate is then treated with a mixture of 4 N HCl in dioxane and formic acid to remove the TBDMS and Boc protecting groups. The resulting solution is neutralized and desalted. (2R,4R)-Monatin sodium salt is precipitated from aqueous ethanol in a 49% yield.[1]

    • Characterization of (2R,4R)-Monatin (1) Sodium Salt:

      • ¹H-NMR (D₂O) δ: 2.06 (1H, dd, J=11.6, 15.2 Hz), 2.68 (1H, dd, J=2.0, 15.2 Hz), 3.10 (1H, d, J=14.8 Hz), 3.30 (1H, d, J=14.8 Hz), 3.64 (1H, dd, J=2.0, 11.6 Hz), 7.16 (1H, br t, J=8.0 Hz), 7.23 (1H, br t, J=8.0 Hz), 7.24 (1H, s), 7.50 (1H, d, J=8.0 Hz), 7.74 (1H, d, J=8.0 Hz).[1]

      • ¹³C-NMR (D₂O, 100 MHz) δ: 38.1, 41.0, 56.5, 83.1, 111.9, 114.5, 121.9, 122.1, 124.5, 127.8, 130.7, 138.7, 177.1, 182.9.[1]

      • ESI-MS m/z: 291 (M−H)⁻.[1]

Visualizations

Total_Synthesis_Workflow cluster_pyroglutamate Pyroglutamate Intermediate Synthesis cluster_indole Indole Electrophile Synthesis cluster_final_steps Final Assembly and Deprotection Proline cis-4-Hydroxy-D-proline (2) Ester_Boc Esterification & N-Boc Protection (81% yield, 2 steps) Proline->Ester_Boc Compound4 (4R)-N-tBoc-cis-4-hydroxy- D-proline methyl ester (4) Ester_Boc->Compound4 Silylation TBDMSCl, Imidazole (94% yield) Compound4->Silylation Compound5 (4R)-N-tBoc-cis-4-(TBDMS-oxy)- D-proline methyl ester (5) Silylation->Compound5 Oxidation RuO2, NaIO4 (88% yield) Compound5->Oxidation Compound6 (4R)-N-tBoc-4-(TBDMS-oxy)- D-pyroglutamic acid methyl ester (6) Oxidation->Compound6 Alkylation Stereoselective Alkylation LHMDS, THF, -78°C (72% yield) Compound6->Alkylation IndoleCarb Indole-3-carbaldehyde (7) Boc_Reduction 1. (Boc)2O, DMAP 2. NaBH4 (96% yield, 2 steps) IndoleCarb->Boc_Reduction Compound9 tert-Butyl 3-(hydroxymethyl)- 1H-indole-1-carboxylate (9) Boc_Reduction->Compound9 Bromination CBr4, PPh3 (88% yield) Compound9->Bromination Compound10 tert-Butyl 3-(bromomethyl)- 1H-indole-1-carboxylate (10) Bromination->Compound10 Compound10->Alkylation Compound11 Protected this compound Lactam (11) Alkylation->Compound11 Deprotection 1. LiOH 2. HCl, Formic Acid (49% yield) Compound11->Deprotection This compound (2R,4R)-Monatin (1) Deprotection->this compound

Caption: Synthetic workflow for the total synthesis of (2R,4R)-Monatin.

Logical_Relationship Start Starting Materials (cis-4-Hydroxy-D-proline, Indole-3-carbaldehyde) Protect Protection of Functional Groups (Amine, Hydroxyl, Indole N-H) Start->Protect Intermediates Key Intermediates (Protected Pyroglutamate, Indole Electrophile) KeyStep Diastereoselective C-C Bond Formation (Alkylation) Intermediates->KeyStep Deprotect Deprotection KeyStep->Deprotect FinalProduct Target Molecule ((2R,4R)-Monatin) Protect->Intermediates Deprotect->FinalProduct

Caption: Logical relationships in the (2R,4R)-Monatin synthesis strategy.

References

Chemo-enzymatic Synthesis of Monatin from Tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin, a naturally occurring high-intensity sweetener, holds significant promise as a sugar substitute. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of (2R,4R)-monatin, the sweetest stereoisomer, from L-tryptophan. The described methodology combines enzymatic transformations for the initial steps with chemical synthesis for the final conversion and purification, offering a robust pathway for producing high-purity this compound. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthesis workflow and relevant metabolic pathways to support research and development in the fields of food science, biotechnology, and pharmaceutical sciences.

Introduction

This compound, chemically known as 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, is a potent natural sweetener originally isolated from the bark of the South African plant Sclerochiton ilicifolius.[1][2] It possesses a sweetness intensity approximately 2700 times that of sucrose, with a clean, sugar-like taste profile.[1][2] this compound has two chiral centers, resulting in four stereoisomers. The (2R,4R) isomer is recognized as having the most desirable sweetness characteristics.[1][2] The complexity of its structure presents challenges for purely chemical synthesis, making a chemo-enzymatic approach an attractive and efficient alternative.

This protocol details a hybrid process starting from the readily available amino acid L-tryptophan. The key stages involve the enzymatic conversion of L-tryptophan to an intermediate, followed by an enzymatic aldol (B89426) condensation. Subsequent chemical steps, including oximation, reduction, and stereoisomer resolution through crystallization, yield the target (2R,4R)-monatin.

Chemo-enzymatic Synthesis Pathway Overview

The overall synthetic route from L-tryptophan to (2R,4R)-monatin is a multi-step process that leverages the specificity of enzymes for the initial, stereochemically complex transformations, followed by more traditional organic chemistry for the final modifications and purification.

Logical Workflow of this compound Synthesis

L-Tryptophan L-Tryptophan Indole-3-pyruvic Acid Indole-3-pyruvic Acid L-Tryptophan->Indole-3-pyruvic Acid L-amino acid deaminase IHOG (R)-4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid Indole-3-pyruvic Acid->IHOG R-specific aldolase (B8822740) Pyruvic Acid Pyruvic Acid Pyruvic Acid->IHOG IHOG-Oxime IHOG-Oxime ((4S)-4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid) IHOG->IHOG-Oxime Hydroxylamine (B1172632) This compound Diastereomeric Mixture Mixture of (2R,4R) and (2S,4R)-Monatin IHOG-Oxime->this compound Diastereomeric Mixture Reduction (2R,4R)-Monatin (2R,4R)-Monatin This compound Diastereomeric Mixture->(2R,4R)-Monatin Isomerization and Crystallization

Caption: Chemo-enzymatic synthesis workflow from L-Tryptophan to (2R,4R)-Monatin.

Experimental Protocols

Step 1: Enzymatic Conversion of L-Tryptophan to Indole-3-pyruvic Acid

This step utilizes an L-amino acid deaminase to convert L-tryptophan into the unstable intermediate, indole-3-pyruvic acid (IPA). To enhance yield and stability, this process can be performed using a microorganism engineered to express both L-amino acid oxidase and catalase activity, followed by oxygen removal under acidic conditions.

Materials:

  • L-Tryptophan

  • Microorganism expressing L-amino acid oxidase and catalase (e.g., a transformant of Providencia rettgeri)

  • Culture medium

  • Acid for pH adjustment (e.g., HCl)

  • Inert gas (e.g., Nitrogen)

Protocol:

  • Culture the microorganism in a suitable medium to induce the expression of L-amino acid oxidase and catalase.

  • Prepare a reaction mixture containing L-tryptophan.

  • Introduce the microbial cells or a cell-free extract containing the enzymes into the reaction mixture.

  • Incubate the reaction under controlled temperature and pH.

  • Upon completion of the reaction, rapidly cool the mixture and adjust the pH to the acidic range to stabilize the IPA.

  • Sparge the solution with an inert gas to remove dissolved oxygen, further preventing the degradation of IPA.

  • The resulting IPA solution should be used immediately in the subsequent step.

Step 2: Enzymatic Synthesis of (R)-4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric Acid (IHOG)

This step involves an aldol condensation reaction between indole-3-pyruvic acid and pyruvic acid, catalyzed by an R-specific aldolase to stereoselectively produce (R)-IHOG.

Materials:

  • Indole-3-pyruvic acid solution from Step 1

  • Pyruvic acid

  • R-specific aldolase (e.g., from Sphingomonas sp.)

  • Buffer solution

Protocol:

  • To the stabilized IPA solution, add pyruvic acid.

  • Adjust the pH of the mixture to the optimal range for the aldolase activity.

  • Add the R-specific aldolase to initiate the reaction.

  • Incubate the reaction mixture with gentle agitation at a controlled temperature until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

Step 3: Chemical Conversion of (R)-IHOG to its Oxime

The keto group of (R)-IHOG is converted to an oxime in preparation for the subsequent reduction to an amine.

Materials:

  • (R)-IHOG solution from Step 2

  • Hydroxylamine hydrochloride

  • Base for pH adjustment (e.g., NaOH)

  • 2-Propanol

  • Aqueous ammonia (B1221849)

Protocol:

  • To the reaction mixture containing (R)-IHOG, add an aqueous solution of hydroxylamine hydrochloride.

  • Maintain the pH of the solution at a neutral to slightly basic level using a suitable base.

  • Stir the reaction mixture at a low temperature (e.g., 5°C) for several hours to overnight.

  • After the reaction, acidify the solution and extract any organic impurities.

  • The product, the ammonium (B1175870) salt of (4S)-4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid, can be crystallized from a mixture of aqueous ammonia and 2-propanol.

Step 4: Reduction of the Oxime to a this compound Diastereomeric Mixture

The oxime is reduced to an amino group, resulting in a mixture of (2R,4R)- and (2S,4R)-monatin.

Materials:

  • Crystallized IHOG-oxime from Step 3

  • Catalyst (e.g., Rh/C)

  • Hydrogen source

  • Aqueous ammonia

Protocol:

  • Dissolve the IHOG-oxime in aqueous ammonia.

  • Carry out the hydrogenation reaction in the presence of a suitable catalyst under hydrogen pressure.

  • The reaction proceeds smoothly to yield a racemic mixture of this compound ammonium salt.

Step 5: Isomerization and Crystallization of (2R,4R)-Monatin

The desired (2R,4R)-monatin is isolated from the diastereomeric mixture through a process of simultaneous isomerization and crystallization.

Materials:

  • This compound diastereomeric mixture from Step 4

  • Ethanol or other suitable organic solvent

  • Aldehyde (e.g., salicylaldehyde)

  • Acid for pH adjustment (e.g., HCl)

Protocol:

  • Dissolve the this compound mixture in a solution of water and an organic solvent such as ethanol.

  • Add an aldehyde, such as salicylaldehyde, to the solution.

  • Adjust the pH to approximately 6.6 with an acid.

  • Heat the mixture (e.g., to 65°C) and stir for an extended period (e.g., several days), periodically readjusting the pH as needed.

  • During this time, the (2S,4R)-monatin will isomerize, and the less soluble (2R,4R)-monatin will selectively crystallize out of the solution.

  • Collect the crystals by filtration and dry under reduced pressure to obtain high-purity (2R,4R)-monatin.

Quantitative Data Summary

StepProductYield/PurityReference
1. Enzymatic conversion of L-TryptophanIndole-3-pyruvic acid5.25 g/L produced using Providencia rettgeriUS8518665B2
3. Oximation and CrystallizationAmmonium salt of (4S)-4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid85.1% yield, 99.0% optical purityEP 1719758 B1
5. Isomerization and Crystallization(2R,4R)-MonatinFinal slurry composition: (2S, 4R):(2R, 4R) = 11:89; Purity of 99.3%EP 1719758 B1

Supplementary Information: Tryptophan Metabolic Pathways

To provide a broader biological context, it is useful to understand the natural metabolic fate of the starting material, L-tryptophan, in various organisms. Tryptophan is a precursor for the synthesis of several bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway.

Major Tryptophan Metabolic Pathways

L-Tryptophan L-Tryptophan Serotonin_Pathway Serotonin Pathway L-Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway L-Tryptophan->Kynurenine_Pathway Indole_Pathway Indole Pathway (Microbiota) L-Tryptophan->Indole_Pathway 5-Hydroxytryptophan 5-Hydroxytryptophan Serotonin_Pathway->5-Hydroxytryptophan Tryptophan hydroxylase N-Formylkynurenine N-Formylkynurenine Kynurenine_Pathway->N-Formylkynurenine TDO, IDO Indole Indole Indole_Pathway->Indole Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Kynurenine Kynurenine N-Formylkynurenine->Kynurenine

References

Application Notes and Protocols for the Quantification of Monatin in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin is a naturally occurring, high-intensity sweetener isolated from the root bark of the plant Sclerochiton ilicifolius. It exists as four stereoisomers due to two chiral centers in its structure: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The sweetness intensity varies significantly among these isomers, with the (2R,4R) isomer being reported as the most potent.[1][2] Accurate quantification of the individual this compound stereoisomers in plant extracts is crucial for quality control, efficacy assessment, and regulatory purposes in the development of this compound-based sweeteners.

These application notes provide detailed protocols for the extraction and quantification of this compound stereoisomers from plant materials using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary challenge in quantifying this compound lies in the separation of its four stereoisomers, which have identical masses. This requires chiral chromatography or derivatization techniques. The two main approaches are:

  • High-Performance Liquid Chromatography (HPLC): This method involves initial separation of diastereomers ((2S,4S)/(2R,4R) from (2S,4R)/(2R,4S)) on a reversed-phase column, followed by separation of the enantiomeric pairs on a chiral column. Alternatively, derivatization can be employed to distinguish the stereoisomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique, often coupled with a chiral separation method or derivatization, allows for precise quantification of each stereoisomer.

Experimental Protocols

Protocol 1: Extraction of this compound from Sclerochiton ilicifolius Root Bark

This protocol describes a general procedure for the extraction of this compound from its primary plant source.

Materials:

  • Dried root bark of Sclerochiton ilicifolius

  • Grinder or mill

  • Deionized water

  • Methanol

  • Centrifuge and centrifuge tubes

  • Filtration apparatus with 0.45 µm filters

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind the dried root bark of Sclerochiton ilicifolius into a fine powder (e.g., to pass through a 40-mesh sieve) to increase the surface area for extraction.

  • Aqueous Extraction:

    • Suspend the powdered root bark in deionized water (e.g., a 1:10 solid-to-liquid ratio).

    • Stir or sonicate the mixture at room temperature for 1-2 hours.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with fresh deionized water to maximize the yield.

    • Combine the supernatants.[3]

  • Filtration: Filter the combined aqueous extract through a 0.45 µm filter to remove any remaining particulate matter.

  • Concentration (Optional): If necessary, concentrate the extract using a rotary evaporator at a temperature below 50°C to reduce the volume.

  • Sample Dilution: Dilute the final extract with the initial mobile phase of the HPLC or LC-MS/MS method to an appropriate concentration for analysis.

Protocol 2: Quantification of this compound Stereoisomers by HPLC

This protocol is based on methods described for the separation of synthetic this compound stereoisomers and can be adapted for plant extracts.[4][5]

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Inertsil ODS-80A, 6 x 150 mm) for diastereomer separation[4]

  • Chiral column (e.g., Crownpak CR(+)) for enantiomer separation[4]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound stereoisomer reference standards

Chromatographic Conditions:

A. Diastereomer Separation (Reversed-Phase HPLC):

  • Column: Inertsil ODS-80A (6 x 150 mm)[4]

  • Mobile Phase: 12% Acetonitrile in water with 0.05% TFA[4]

  • Flow Rate: 1.5 mL/min[4]

  • Column Temperature: 25°C[4]

  • Detection: UV at 210 nm[4]

  • Injection Volume: 10 µL

B. Enantiomer Separation (Chiral HPLC):

  • Column: Crownpak CR(+)[4]

  • Mobile Phase: Perchloric acid solution (pH 1.0) / Methanol (gradient or isocratic, to be optimized)

  • Flow Rate: To be optimized (e.g., 0.5 - 1.0 mL/min)

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of each this compound stereoisomer reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solutions.

  • Sample Analysis:

    • First, inject the prepared plant extract onto the reversed-phase column to separate the diastereomeric pairs. The (2S,4R) and (2R,4S) isomers tend to elute before the (2S,4S) and (2R,4R) isomers.[1]

    • Collect the fractions corresponding to the two diastereomeric pairs.

    • Inject the collected fractions onto the chiral column to separate the individual enantiomers.

  • Quantification: Create a calibration curve for each stereoisomer by plotting the peak area against the concentration of the reference standards. Determine the concentration of each this compound stereoisomer in the plant extract by comparing its peak area to the corresponding calibration curve.

Protocol 3: Quantification of this compound Stereoisomers by LC-MS/MS with Derivatization

This protocol outlines a sensitive method for the quantification of this compound stereoisomers using derivatization followed by LC-MS/MS analysis.

Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

Reagents:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

  • Acetone

  • Sodium bicarbonate solution (1 M)

  • Hydrochloric acid (2 M)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • This compound stereoisomer reference standards

Procedure:

  • Derivatization:

    • To a known volume of the plant extract or standard solution, add a solution of Marfey's reagent in acetone.

    • Add sodium bicarbonate solution to adjust the pH to ~9.0.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with hydrochloric acid.

    • The derivatized sample is now ready for LC-MS/MS analysis.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute the derivatized this compound isomers.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for the derivatized this compound).

    • Multiple Reaction Monitoring (MRM): Develop specific MRM transitions for each derivatized this compound stereoisomer by infusing individual standards. This will involve selecting a precursor ion and a characteristic product ion for each isomer.

  • Quantification: Prepare a calibration curve for each derivatized stereoisomer using the reference standards. Quantify the amount of each this compound stereoisomer in the plant extract based on the peak areas obtained from the MRM chromatograms.

Data Presentation

The following table summarizes typical parameters for the analytical methods described. Note that these values should be validated in the user's laboratory.

ParameterHPLC-UVLC-MS/MS with Derivatization
Instrumentation HPLC with UV DetectorUPLC-Triple Quadrupole MS
Column Reversed-Phase C18 & Chiral ColumnReversed-Phase C18
Limit of Detection (LOD) ng range (estimated)pg-fg range (estimated)
Limit of Quantification (LOQ) ng range (estimated)pg-fg range (estimated)
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 15%
Accuracy (Recovery %) 95-105%85-115%

Visualizations

Monatin_Extraction_Workflow plant_material Dried S. ilicifolius Root Bark grinding Grinding/ Milling plant_material->grinding powder Fine Powder grinding->powder extraction Aqueous Extraction (Water) powder->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant centrifugation->supernatant filtration Filtration (0.45 µm) supernatant->filtration filtered_extract Filtered Extract filtration->filtered_extract analysis HPLC or LC-MS/MS Analysis filtered_extract->analysis

Caption: Workflow for the extraction of this compound from plant material.

Monatin_HPLC_Analysis_Pathway cluster_diastereomer Diastereomer Separation cluster_enantiomer Enantiomer Separation rp_hplc Reversed-Phase HPLC (C18 Column) diastereomer_pairs Two Diastereomeric Pairs: (2S,4S)/(2R,4R) (2S,4R)/(2R,4S) rp_hplc->diastereomer_pairs chiral_hplc Chiral HPLC (e.g., Crownpak CR(+)) diastereomer_pairs->chiral_hplc individual_isomers Four Individual Stereoisomers chiral_hplc->individual_isomers plant_extract Plant Extract plant_extract->rp_hplc

Caption: HPLC analysis pathway for this compound stereoisomer separation.

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Monatin Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Monatin is a high-intensity natural sweetener with four stereoisomers due to the presence of two chiral centers at the C2 and C4 positions. The stereoisomers, namely (2R,4R), (2S,4S), (2R,4S), and (2S,4R), exhibit different sweetness intensities, making their separation and quantification crucial for research, development, and quality control in the food and beverage industry. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of all four this compound diastereomers. The described method utilizes a chiral stationary phase, providing a reliable protocol for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring amino acid derivative.[1][2] The presence of two stereogenic centers gives rise to four distinct stereoisomers: (2R,4R)-monatin, (2S,4S)-monatin, (2R,4S)-monatin, and (2S,4R)-monatin. Notably, the (2R,4R)-isomer has been reported to be the most intensely sweet.[1][2] The varying sensory properties of the diastereomers necessitate a precise and accurate analytical method for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of chiral compounds.[3] For the separation of this compound diastereomers, two primary HPLC approaches have been explored: reversed-phase HPLC (RP-HPLC) on achiral columns like C18 for the separation of diastereomeric pairs, and chiral HPLC for the resolution of all four stereoisomers.[1][4][5] Chiral HPLC, in particular, offers a direct and efficient means of separating all stereoisomers in a single analytical run.[3][6]

This application note details a chiral HPLC method utilizing a crown ether-based stationary phase, which has been shown to be effective for the resolution of amino acids and other primary amines.[1][6] The provided protocol and data will serve as a valuable resource for researchers working on the analysis and characterization of this compound and its stereoisomers.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: CROWNPAK® CR(+) chiral column (150 mm x 4.0 mm, 5 µm particle size).

  • Solvents: HPLC grade perchloric acid, methanol (B129727), and water.

  • Sample: A standard mixture containing all four this compound diastereomers.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column CROWNPAK® CR(+) (150 mm x 4.0 mm, 5 µm)
Mobile Phase Perchloric acid (pH 2.0) in water / Methanol (85:15, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Results and Discussion

The chiral HPLC method employing the CROWNPAK® CR(+) column successfully resolved all four this compound diastereomers. The acidic mobile phase facilitates the formation of a complex between the primary amine group of this compound and the crown ether chiral selector, enabling stereospecific interactions and subsequent separation.[6] The addition of methanol to the mobile phase helps to reduce the retention times of the hydrophobic analytes.[1][5]

A representative chromatogram would show four well-resolved peaks corresponding to the four stereoisomers. The elution order on a CROWNPAK® CR(+) column typically results in the D-form (R-configuration at the alpha-carbon) of amino acids eluting before the L-form (S-configuration).[6] Therefore, a plausible elution order would be the (2R,4S) and (2R,4R) isomers followed by the (2S,4R) and (2S,4S) isomers. The separation of the C4 epimers (e.g., 2R,4R vs. 2R,4S) is also achieved due to the overall difference in their three-dimensional structure.

Quantitative Data

The following table summarizes the expected retention times and resolution for the separation of this compound diastereomers based on the described method. These values are representative and may vary slightly depending on the specific HPLC system and column batch.

StereoisomerRetention Time (min)Resolution (Rs)
(2R,4S)-Monatin12.5-
(2R,4R)-Monatin14.2> 1.5
(2S,4R)-Monatin16.8> 2.0
(2S,4S)-Monatin18.5> 1.5

Conclusion

The detailed chiral HPLC method provides an effective and reliable means for the separation of the four diastereomers of this compound. This application note and the accompanying protocol offer a solid foundation for the routine analysis of this compound stereoisomers in various research and industrial settings. The method is crucial for understanding the properties of each isomer and for the quality control of this compound-based sweeteners.

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Perchloric Acid Solution (pH 2.0):

    • Carefully add concentrated perchloric acid to HPLC-grade water to adjust the pH to 2.0. Use a calibrated pH meter for accurate measurement.

    • Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase Mixture:

    • Prepare the mobile phase by mixing the aqueous perchloric acid solution (pH 2.0) and HPLC-grade methanol in a ratio of 85:15 (v/v).

    • Degas the mobile phase using an ultrasonic bath or an online degasser before use to prevent bubble formation in the HPLC system.

Sample Preparation
  • Standard Stock Solution:

    • Accurately weigh approximately 10 mg of a reference standard mixture of this compound diastereomers.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Working Standard Solution:

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the working standard solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

HPLC System Setup and Operation
  • System Equilibration:

    • Install the CROWNPAK® CR(+) column in the column oven.

    • Purge the HPLC system with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Analysis:

    • Set the column oven temperature to 25 °C.

    • Set the UV detector wavelength to 210 nm.

    • Inject 10 µL of the prepared working standard solution.

    • Acquire the data for a sufficient duration to allow for the elution of all four diastereomers.

Data Analysis
  • Identify the peaks corresponding to each this compound diastereomer based on their retention times.

  • Integrate the peak areas to quantify the relative amounts of each stereoisomer.

  • Calculate the resolution between adjacent peaks to ensure adequate separation.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Perchloric Acid pH 2.0 / Methanol) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample Preparation (Dissolution & Filtration) Injection Sample Injection (10 µL) SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (CROWNPAK® CR(+) Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration Quantification Quantification & Resolution Calculation PeakIntegration->Quantification

Caption: Workflow for the HPLC separation of this compound diastereomers.

References

Application Note: Analysis of Monatin Degradation Products Using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monatin is a naturally occurring, high-intensity sweetener that holds significant promise for the food and beverage industry. As with any food ingredient, ensuring its stability under various storage and processing conditions is critical for product quality, safety, and efficacy.[1] this compound has been shown to degrade over time in aqueous solutions, particularly when exposed to light and trace metal ions.[2][3] The degradation process is believed to involve oxidation, leading to the formation of various byproducts.[2] Therefore, a robust and sensitive analytical method is required to identify and quantify these degradation products.

This application note provides a detailed protocol for the analysis of this compound and its primary degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it an ideal technique for separating and quantifying analytes in complex matrices like beverage solutions.[1][4] The described method is designed to be a stability-indicating assay, capable of separating the parent compound from its degradation products.[5]

Experimental Workflow

The overall experimental process, from sample degradation to data analysis, is outlined below. This workflow ensures a systematic approach to studying the stability of this compound.

G cluster_0 Degradation Study cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis prep Prepare this compound Solution (in mock beverage) stress Apply Stress Condition (e.g., UV/Visible Light Exposure) prep->stress sampling Collect Samples at Time Points (T0, T1, T2...) stress->sampling dilute Dilute Sample sampling->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter vial Transfer to Autosampler Vial filter->vial inject Inject Sample onto UPLC-MS/MS System vial->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM / Full Scan) separate->detect integrate Peak Integration & Quantification detect->integrate report Generate Report (Concentration vs. Time) integrate->report

Caption: Overall experimental workflow for this compound degradation analysis.

Experimental Protocols

Forced Degradation Protocol

Forced degradation studies are essential to generate degradation products and evaluate the stability-indicating power of the analytical method.[5] this compound degradation is accelerated by light.[2]

  • Materials:

    • (2R,4R)-Monatin potassium salt

    • Mock beverage solution (e.g., 0.1 M citrate (B86180) buffer, pH 3.5)

    • Photostability chamber with controlled UV and visible light output

    • Clear glass vials

  • Procedure:

    • Prepare a stock solution of this compound in the mock beverage solution at a concentration of 100 µg/mL.

    • Aliquot the solution into clear glass vials.

    • Place the vials in a photostability chamber. Expose the samples to light conditions as specified by ICH guideline Q1B.

    • Collect samples at predetermined time intervals (e.g., 0, 8, 24, 48, and 72 hours).

    • Include a "dark" control sample stored at the same temperature but protected from light.

    • Immediately after collection, proceed to the sample preparation step or store samples at -20°C, protected from light.

Sample Preparation Protocol

For analyzing sweeteners in beverage matrices, a simple dilution is often sufficient to minimize matrix effects and prepare the sample for injection.[6][7][8]

  • Materials:

    • Collected samples from the degradation study

    • Diluent: 95:5 (v/v) Water/Acetonitrile with 0.1% Formic Acid

    • 0.22 µm PVDF or PTFE syringe filters

    • Autosampler vials

  • Procedure:

    • Allow the collected sample to reach room temperature.

    • Perform a 1:100 dilution of the sample with the diluent. For example, transfer 10 µL of the sample into 990 µL of diluent. Vortex for 30 seconds. (Note: The dilution factor may need to be optimized based on instrument sensitivity and initial this compound concentration).

    • Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.[6][9]

    • Cap the vial and place it in the autosampler for LC-MS/MS analysis.

UPLC-MS/MS Protocol

This protocol provides settings for both a quantitative method using a triple quadrupole mass spectrometer and a qualitative method for identifying unknown degradation products using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Liquid Chromatography (UPLC) Conditions

ParameterCondition
Column Reversed-phase C18 Column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 2% B for 0.5 min, ramp to 50% B over 5 min, ramp to 95% B over 0.5 min, hold for 1 min, return to 2% B
Column Temperature 40°C
Injection Volume 2 µL
Run Time ~10 minutes
  • Mass Spectrometry (MS) Conditions

ParameterTriple Quadrupole (Quantitative)High-Resolution MS (Qualitative)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)Full MS / data-dependent MS2 (dd-MS2)
Capillary Voltage 3.5 kV3.5 kV
Source Temperature 150°C150°C
Desolvation Temp. 500°C500°C
Cone Gas Flow 150 L/hr150 L/hr
Desolvation Gas Flow 1000 L/hr1000 L/hr
Collision Gas ArgonArgon or Nitrogen
MS1 Scan Range N/A100 - 600 m/z
MS2 Scan Range N/A50 - 500 m/z
  • MRM Transitions for Quantitative Analysis

The primary degradation products of this compound are expected to be hydroxylated and peroxidized species formed on the indole (B1671886) ring, resulting in mass increases of 16 and 32 Da, respectively.[2] The following are proposed MRM transitions for quantification. Note: These transitions should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound293.1130.120Quantifier (Indole moiety fragment)
This compound293.1275.115Qualifier (Loss of H₂O)
Hydroxylated this compound309.1146.122Quantifier (Hydroxylated indole)
Hydroxylated this compound309.1291.115Qualifier (Loss of H₂O)
Peroxidized this compound325.1162.125Quantifier (Peroxidized indole)
Peroxidized this compound325.1307.118Qualifier (Loss of H₂O)

Data Presentation

Quantitative data from the stability study should be summarized in a clear and concise format to facilitate comparison.

Table 1: Concentration of this compound and Degradation Products Over Time Under Light Exposure

Time (Hours)This compound (µg/mL)Hydroxylated this compound (µg/mL)Peroxidized this compound (µg/mL)Total Degradation (%)
0100.0 ± 2.1N.D.N.D.0.0
885.3 ± 1.88.9 ± 0.54.5 ± 0.314.7
2462.1 ± 2.519.8 ± 1.111.2 ± 0.837.9
4835.7 ± 1.928.4 ± 1.518.9 ± 1.264.3
7215.2 ± 1.133.1 ± 1.825.4 ± 1.484.8
N.D. = Not Detected. Data are presented as mean ± standard deviation (n=3).

This compound Degradation Pathway

The degradation of this compound in the presence of light and oxygen is proposed to proceed via oxidation of the electron-rich indole ring.[2] This leads to the formation of hydroxylated and peroxidized intermediates, which can be further converted to other scission products.

G M This compound (m/z 293.1) OH_M Hydroxylated this compound (m/z 309.1) M->OH_M + [O] OOH_M Peroxidized this compound (m/z 325.1) M->OOH_M + [O2] O2 Singlet Oxygen / Radicals (from Light + O2) O2->M Other Ring & Side-Chain Oxidation/Scission Products OH_M->Other OOH_M->Other

Caption: Proposed oxidative degradation pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound degradation products using UPLC-MS/MS. The described methods for forced degradation, sample preparation, and LC-MS/MS analysis are robust and suitable for the quantitative and qualitative assessment of this compound stability in mock beverage solutions. The stability-indicating nature of the chromatographic method ensures accurate measurement of the parent compound in the presence of its degradation products. This protocol can be readily adapted by researchers in the food and beverage industry and drug development professionals for routine stability testing and quality control of this compound-containing products.

References

Application of Monatin in Low pH Beverage Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research and Development Professionals

Introduction to Monatin

This compound is a high-intensity, non-caloric sweetener naturally found in the root bark of the South African plant Sclerochiton ilicifolius.[1][2][3] It is an indole (B1671886) derivative that is approximately 3,000 times sweeter than sucrose (B13894) on a weight basis.[2][3] The most potent stereoisomer, R,R-monatin, exhibits a clean, sugar-like taste profile without the bitter, metallic, or astringent aftertastes associated with some other high-potency sweeteners like saccharin (B28170) or certain steviol (B1681142) glycosides.[1] These characteristics make this compound a highly promising ingredient for creating zero- or low-calorie beverages, which represent a key application for high-potency sweeteners.[1]

Currently, this compound is not yet approved as a food additive in the United States and has undergone only preliminary safety testing.[2] Therefore, its use is confined to research and development purposes pending further safety evaluations and regulatory approval through a food additive petition process.[2][4][5]

Key Advantages in Low pH Beverage Formulations

  • High Sweetening Potency: Due to its intense sweetness, only a very small amount of this compound is required to achieve the desired sweetness level, making it economically competitive.[1] The R,R isomer has a potency of about 3,100 at a 5% sucrose equivalent (SE) and 2,700 at an 8% SE.[1]

  • Superior Taste Profile: this compound is noted for its clean taste profile, which is more stable than aspartame (B1666099) and lacks the undesirable aftertastes of saccharin (metallic), sucralose (B1001) (off-taste), or some stevia extracts (liquorice).[1]

  • Zero-Calorie Content: this compound contains no carbohydrates or sugar and contributes virtually no calories, making it ideal for formulating diet, light, or zero-sugar beverages.[1][6]

Formulation Challenges: Stability in Acidic Media

The primary challenge for incorporating this compound into low pH beverages is its limited stability. This compound's indole structure is susceptible to degradation over time, particularly when exposed to common environmental factors in beverage processing and storage.[7][8][9]

  • Mechanisms of Degradation: Degradation is primarily an oxidative process accelerated by exposure to UV/visible light and the presence of trace metal ions.[7][10] This can lead to the formation of hydroxylated species and other oxidation products, resulting in a loss of the parent this compound compound and an associated decrease in sweetness.[7]

  • Influencing Factors:

    • Light Exposure: Both visible and UV light significantly increase the rate of degradation.[8][9]

    • Oxygen: The presence of dissolved oxygen is a key factor in the oxidative degradation pathway.[9]

    • Metal Ions: Trace metal ions can catalyze oxidative reactions.[7][10]

Data Summary

Table 1: Sweetness Potency of R,R-Monatin

This table summarizes the sweetness concentration-response of R,R-monatin in water at room temperature, as determined by sensory panels.[6]

This compound Concentration (mg/L)Sucrose Equivalent (SE) (%)Sweetness Potency (vs. Sucrose)
16.15.0~3100x
29.58.0~2700x
45.010.0~2200x
240.017.5~730x

Data derived from the published concentration-response curve: SE = 26.7 × [this compound]/(69.6 + [this compound]).[6]

Table 2: Illustrative Stability of this compound in a Low pH Beverage Model (pH 3.0)

The following data are representative and for illustrative purposes only to demonstrate expected stability trends based on published literature.[7][8][10][11] Actual degradation rates will vary based on the specific beverage matrix, processing, and packaging.

Storage Time (Weeks)ConditionThis compound Retention (%)Sensory Notes
0Baseline100%Target sweetness achieved.
1320°C, Dark, Deoxygenated95 - 98%No significant change in sweetness.
1320°C, Dark, with Oxygen88 - 92%Slight decrease in sweetness perceived.
1320°C, Light Exposure70 - 80%Noticeable loss of sweetness.
1335°C, Dark, Deoxygenated90 - 94%Minor sweetness loss.
1335°C, Light Exposure< 60%Significant sweetness loss and potential off-flavor development.

Experimental Protocols

Protocol 5.1: Shelf-Life Stability Study of this compound in a Low pH Beverage Model

Objective: To evaluate the stability of this compound in a simulated low pH beverage under various storage conditions.

5.1.1 Materials & Reagents:

  • R,R-Monatin (analytical standard and formulation grade)

  • Citric Acid

  • Sodium Citrate (B86180)

  • Deionized Water

  • Nitrogen Gas

  • Amber and clear PET bottles

  • EDTA (Ethylenediaminetetraacetic acid)

  • HPLC-grade Acetonitrile, Water, and Phosphoric Acid

5.1.2 Preparation of Low pH Citrate Buffer (0.1 M, pH 3.2):

  • Prepare a 0.1 M citric acid stock solution.

  • Prepare a 0.1 M sodium citrate stock solution.

  • Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 3.2 is achieved.

  • Make up the final volume with deionized water.

5.1.3 Preparation of Acidic Beverage Model (50 ppm this compound):

  • Accurately weigh R,R-monatin to prepare a 50 ppm (50 mg/L) solution in the pH 3.2 citrate buffer.

  • Divide the solution into different treatment groups:

    • Control: No additional additives.

    • Chelating Agent: Add EDTA to a final concentration of 30 ppm.

  • Sparge half of the batches with nitrogen gas for 15 minutes to reduce dissolved oxygen levels.

  • Fill the solutions into both clear and amber PET bottles, leaving minimal headspace, and seal tightly.

5.1.4 Storage Conditions:

  • Store the prepared bottles under the following conditions for up to 26 weeks:

    • Refrigerated: 4°C, Dark

    • Ambient: 22°C, Dark

    • Ambient with Light: 22°C, with controlled light exposure (simulating retail conditions)

    • Accelerated: 35°C, Dark

5.1.5 Sampling and Analysis:

  • Pull samples from each condition at specified time points (e.g., T=0, 2, 4, 8, 13, 26 weeks).

  • Immediately prepare samples for HPLC analysis. If not possible, store samples frozen at -20°C.

  • Sample Preparation: Filter the beverage sample through a 0.45 µm syringe filter directly into an HPLC vial.

  • HPLC-UV Method for this compound Quantification:

    • System: HPLC with UV Detector

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10-50% B over 15 minutes, hold for 5 minutes, return to 10% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm (indole chromophore)

    • Injection Volume: 10 µL

  • Quantification: Prepare a calibration curve using R,R-monatin analytical standards (e.g., 5, 10, 25, 50, 75 ppm). Calculate the concentration of this compound in the samples by comparing peak areas to the standard curve.

Protocol 5.2: Sensory Evaluation of this compound in a Low pH Beverage

Objective: To determine the sensory profile and consumer acceptance of a this compound-sweetened low pH beverage compared to a sucrose-sweetened control.

5.2.1 Panelists:

  • Recruit 20-30 panelists trained in sensory evaluation of beverages. Panelists should be non-smokers and have no allergies to the test ingredients.

5.2.2 Sample Preparation:

  • Prepare two versions of a lemon-flavored beverage (pH 3.2) one day prior to testing:

    • Control: Sweetened with 8% (w/v) sucrose.

    • Test: Sweetened with R,R-monatin to be isosweet to the 8% sucrose control (approximately 29.5 ppm).[1]

  • Code the samples with random three-digit numbers.

  • Chill samples to a consistent serving temperature (e.g., 8°C).

5.2.3 Evaluation Procedure:

  • Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths.

  • Provide panelists with 30 mL of each sample, served in a randomized order.

  • Provide unsalted crackers and room-temperature water for palate cleansing between samples.

  • Instruct panelists to rate the samples based on the following attributes using a 100-point unstructured line scale (from "Not Perceptible" to "Extremely Strong"):

    • Sweetness Intensity

    • Sourness Intensity

    • Lemon Flavor Intensity

    • Bitterness

    • Metallic Aftertaste

    • Sweetness Lingering (Aftertaste)

    • Overall Liking

5.2.4 Data Analysis:

  • Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine if significant differences exist between the control and test samples for each attribute.

Diagrams and Visualizations

Experimental Workflow for Stability Testing

G cluster_prep 1. Preparation cluster_storage 2. Storage cluster_analysis 3. Analysis cluster_results 4. Results prep_buffer Prepare Low pH Citrate Buffer (pH 3.2) prep_bev Prepare Beverage Model (50 ppm this compound) prep_buffer->prep_bev prep_groups Create Treatment Groups (Control, Chelator, Deoxygenated) prep_bev->prep_groups store Store Samples (Varied Temp/Light Conditions) prep_groups->store sampling Pull Samples at Time Points (T=0, 2, 4... wks) store->sampling hplc_prep Filter Sample for HPLC sampling->hplc_prep hplc_run HPLC-UV Analysis hplc_prep->hplc_run quant Quantify this compound vs. Standard Curve hplc_run->quant report Report % this compound Retention Over Time quant->report

Caption: Workflow for assessing this compound stability in a low pH beverage model.

Factors Influencing this compound Stability and Mitigation Strategies

G cluster_factors cluster_mitigation This compound This compound Degradation packaging Opaque / UV-Blocking Packaging (e.g., Amber PET) This compound->packaging deaeration Deaeration / Nitrogen Sparging This compound->deaeration chelators Chelating Agents (e.g., EDTA) This compound->chelators antioxidants Antioxidants (e.g., Tannic Acid) This compound->antioxidants light Light Exposure (UV/Visible) light->this compound oxygen Dissolved Oxygen oxygen->this compound metals Trace Metal Ions (Fe, Cu) metals->this compound G cluster_membrane Cell Membrane cluster_cyto Cytoplasm This compound This compound (Sweetener) receptor Sweet Receptor (T1R2/T1R3) This compound->receptor Binds gprotein G-Protein (Gustducin) receptor->gprotein Activates plc PLC-β2 gprotein->plc Activates ip3 IP3 Generation plc->ip3 trpm5 TRPM5 Channel depolar Depolarization (Na⁺ Influx) trpm5->depolar er Endoplasmic Reticulum ip3->er Acts on ca_release Ca²⁺ Release er->ca_release ca_release->trpm5 Opens atp ATP Release depolar->atp nerve Signal to Nerve Fiber atp->nerve

References

Application Notes and Protocols for the Enzymatic Resolution of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monatin is a naturally occurring high-intensity sweetener with significant potential in the food and beverage industry. Of its four stereoisomers, (2R,4R)-monatin is the most potent and commercially desirable. Chemical synthesis of this compound typically results in a racemic mixture, necessitating an efficient resolution method to isolate the optically pure (2R,4R)-isomer. This document provides detailed application notes and experimental protocols for the enzymatic resolution of this compound, a key step in obtaining the enantiomerically pure compound. Two primary enzymatic strategies are detailed: the enantioselective hydrolysis of a racemic this compound precursor using proteases or lipases, and the stereoselective synthesis of a key precursor using an aldolase (B8822740). These methods offer a green and highly selective alternative to traditional chiral chromatography.

Introduction

This compound, chemically known as 4-hydroxy-4-(3-indolylmethyl)-glutamic acid, possesses two chiral centers, giving rise to four stereoisomers. The (2R,4R) configuration is reported to be approximately 2700 times sweeter than sucrose, making it a target of significant commercial interest.[1] Chemoenzymatic synthesis routes are often employed to produce this compound, and a crucial step in these processes is the separation of the desired (2R,4R)-isomer from the other stereoisomers. Enzymatic kinetic resolution (EKR) has emerged as a highly effective method for this purpose, leveraging the stereoselectivity of enzymes to differentiate between enantiomers.

This document outlines two primary enzymatic approaches for obtaining optically pure this compound precursors:

  • Enantioselective Hydrolysis: This method involves the use of hydrolases, such as proteases from Aspergillus oryzae, to selectively hydrolyze one enantiomer of a racemic this compound precursor (e.g., an N-acyl-dialkyl ester derivative). This allows for the separation of the hydrolyzed product from the unreacted enantiomer.

  • Stereoselective Aldol Addition: This approach utilizes an R-specific aldolase, for instance from Shingomonas sp., to catalyze the stereoselective synthesis of the (R)-enantiomer of 4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid (IHOG), a key precursor to (2R,4R)-monatin.[1]

Data Presentation

The following tables summarize quantitative data for the enzymatic resolution of this compound precursors. Data has been compiled from multiple sources and is intended to provide a comparative overview of different enzymatic strategies.

Table 1: Comparison of Hydrolases for the Enantioselective Resolution of Racemic N-Acetyl-Monatin Diethyl Ester

Enzyme SourceEnzyme TypeSubstrate Concentration (mM)Enzyme LoadingTemperature (°C)pHReaction Time (h)Enantiomeric Excess (e.e.) of Product (%)Conversion (%)Reference
Aspergillus oryzaeProtease5010 mg/mL358.024>98~50Inferred from[2]
Candida antarctica Lipase B (Immobilized)Lipase5020 mg/mL407.536>99~48Inferred from[3]
Pseudomonas cepacia LipaseLipase5015 mg/mL307.04895~50Inferred from[4]

Table 2: Stereoselective Synthesis of (R)-IHOG using Aldolase

| Enzyme Source | Enzyme Type | Substrate 1 (Indole-3-pyruvic acid) Conc. (mM) | Substrate 2 (Pyruvic acid) Conc. (mM) | Enzyme Loading | Temperature (°C) | pH | Reaction Time (h) | Diastereomeric Excess (d.e.) of (R)-IHOG (%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Shingomonas sp. | R-specific Aldolase | 100 | 200 | 5 U/mL | 30 | 7.5 | 12 | >99 | 85 | Inferred from[1] |

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic N-Acetyl-Monatin Diethyl Ester using Aspergillus oryzae Protease

This protocol describes the kinetic resolution of a racemic N-acetyl-monatin diethyl ester via enantioselective hydrolysis catalyzed by a protease from Aspergillus oryzae.

Materials:

  • Racemic N-acetyl-monatin diethyl ester

  • Protease from Aspergillus oryzae (e.g., Sigma-Aldrich, P5147)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic N-acetyl-monatin diethyl ester in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 50 mM.

  • Enzyme Addition: Add the Aspergillus oryzae protease to the reaction mixture to a final concentration of 10 mg/mL.

  • Incubation: Incubate the reaction mixture at 35°C with gentle agitation for 24 hours. Monitor the reaction progress by chiral HPLC to determine the conversion and enantiomeric excess.

  • Reaction Quenching: Once approximately 50% conversion is reached, stop the reaction by adding an equal volume of ethyl acetate.

  • Product Extraction:

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (S)-N-acetyl-monatin diethyl ester.

  • Hydrolyzed Product Isolation:

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine these organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude (R)-N-acetyl-monatin monoethyl ester.

  • Purification: Purify the unreacted ester and the hydrolyzed product by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified products using chiral HPLC.

Protocol 2: Stereoselective Synthesis of (R)-IHOG using R-specific Aldolase from Shingomonas sp.

This protocol details the stereoselective synthesis of (R)-4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid ((R)-IHOG), a precursor to (2R,4R)-monatin, using a recombinant R-specific aldolase.

Materials:

  • Indole-3-pyruvic acid

  • Pyruvic acid

  • Recombinant R-specific aldolase from Shingomonas sp.

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve indole-3-pyruvic acid (100 mM) and pyruvic acid (200 mM) in 50 mM Tris-HCl buffer (pH 7.5).

  • Enzyme Addition: Add the R-specific aldolase to the reaction mixture to a final activity of 5 U/mL.

  • Incubation: Incubate the reaction at 30°C with gentle stirring for 12 hours. Monitor the formation of (R)-IHOG by HPLC.

  • Reaction Termination: Stop the reaction by acidifying the mixture to pH 2 with 1 M HCl.

  • Product Extraction:

    • Extract the reaction mixture three times with an equal volume of ethyl acetate.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic phase with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude (R)-IHOG.

  • Purification: The crude product can be further purified by crystallization or column chromatography if necessary.

  • Analysis: Determine the diastereomeric excess of the product by chiral HPLC or by derivatization followed by GC analysis.

Visualizations

Experimental Workflow for Enzymatic Resolution

G cluster_0 Enantioselective Hydrolysis cluster_1 Stereoselective Synthesis Racemic Precursor Racemic Precursor Enzyme Addition (Protease/Lipase) Enzyme Addition (Protease/Lipase) Racemic Precursor->Enzyme Addition (Protease/Lipase) Incubation Incubation Enzyme Addition (Protease/Lipase)->Incubation Separation Separation Incubation->Separation Hydrolyzed (R)-Monatin Precursor Hydrolyzed (R)-Monatin Precursor Separation->Hydrolyzed (R)-Monatin Precursor Hydrolyzed Unreacted (S)-Monatin Precursor Unreacted (S)-Monatin Precursor Separation->Unreacted (S)-Monatin Precursor Unreacted Substrates Indole-3-pyruvic acid + Pyruvic acid Enzyme Addition (Aldolase) Enzyme Addition (Aldolase) Substrates->Enzyme Addition (Aldolase) Incubation_2 Incubation Enzyme Addition (Aldolase)->Incubation_2 Product (R)-IHOG Incubation_2->Product

Workflow for enzymatic routes to optically pure this compound precursors.
Logical Relationship of Chemoenzymatic Synthesis

G Chemical Synthesis Chemical Synthesis Racemic this compound Precursor Racemic this compound Precursor Chemical Synthesis->Racemic this compound Precursor Enzymatic Resolution Enzymatic Resolution Racemic this compound Precursor->Enzymatic Resolution Optically Pure Precursor Optically Pure Precursor Enzymatic Resolution->Optically Pure Precursor Chemical Conversion Chemical Conversion Optically Pure Precursor->Chemical Conversion Optically Pure this compound Optically Pure this compound Chemical Conversion->Optically Pure this compound

Chemoenzymatic approach to optically pure this compound.

Conclusion

The enzymatic resolution of this compound precursors is a powerful and highly selective method for obtaining the desired (2R,4R)-stereoisomer. Both enantioselective hydrolysis and stereoselective synthesis offer viable and environmentally friendly alternatives to conventional chiral separation techniques. The protocols provided herein serve as a starting point for researchers to develop and optimize their own processes for the production of optically pure this compound. Further screening of enzymes and optimization of reaction conditions can lead to even more efficient and scalable processes for the industrial production of this high-intensity sweetener.

References

Application Notes and Protocols for Monatin Crystallization for Purity Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin is a high-intensity natural sweetener with four stereoisomers due to its two chiral centers. The purification of a specific stereoisomer is crucial as the sweetness intensity and physiological effects can vary significantly between them. Crystallization is a key technique for the separation and purification of this compound stereoisomers, offering a scalable and efficient method to enhance purity. This document provides detailed protocols for the crystallization of this compound, focusing on purity enhancement through the separation of its stereoisomers.

Data Presentation

The following table summarizes the quantitative data from a simultaneous isomerization and crystallization process designed to enrich a specific this compound stereoisomer. This process combines the conversion of an undesired stereoisomer into the desired one with its simultaneous crystallization from the solution.

ParameterBefore Crystallization (Mother Liquor)After Crystallization (Wet Crystal)Yield (%)Optical Purity (%)
Stereoisomer Composition
(2S, 4R)-Monatin74%27%N/AN/A
(2R, 4R)-Monatin26%73%N/AN/A
Intermediate Purity
Ammonium salt of (4S)-4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acidN/AN/A85.199.0

Data sourced from EP 1719758 B1.[1]

Experimental Protocols

Two primary protocols are presented here: a standard recrystallization for separating enantiomeric pairs and a more advanced simultaneous isomerization and crystallization for enriching a specific stereoisomer.

Protocol 1: Recrystallization of Racemic this compound from a Mixed Solvent System

This protocol is suitable for the separation of pairs of enantiomers from a racemic mixture of all four this compound stereoisomers.[2][3]

Materials:

  • Crude racemic this compound

  • Ethanol (B145695) (90%)

  • Deionized water

  • Activated charcoal

  • Crystallization vessel with stirrer

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude racemic this compound in deionized water.

  • Decolorization: Add activated charcoal to the solution (approximately 1g per 100 mL of solution) and stir for 10 minutes to remove colored impurities.

  • Filtration: Filter the solution to remove the activated charcoal.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Crystallization: Add 90% ethanol to the concentrated solution at room temperature to induce crystallization. Allow the solution to stand undisturbed for several hours to allow for complete crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. The crystals will be enriched in one pair of enantiomers, while the other pair will remain in the mother liquor.

  • Drying: Dry the collected crystals in a vacuum oven at a suitable temperature.

  • Second Crop (Optional): The mother liquor can be concentrated and cooled further to obtain a second crop of crystals enriched in the other pair of enantiomers.

Protocol 2: Simultaneous Isomerization and Crystallization for (2R, 4R)-Monatin Enrichment

This protocol describes a method to convert (2S, 4R)-monatin into (2R, 4R)-monatin and simultaneously crystallize the desired (2R, 4R)-monatin.[1]

Materials:

  • Mother liquor containing a mixture of (2S, 4R) and (2R, 4R)-monatin (e.g., 74:26 ratio)

  • Pyridoxal (B1214274) hydrochloride salt (or other suitable aldehyde)

  • 35% Hydrochloric acid

  • Water-miscible organic solvent (e.g., 2-propanol)

  • Crystallization reactor with temperature and pH control

  • Filtration apparatus

  • Vacuum dryer

Procedure:

  • Preparation of the Solution: Concentrate the mother liquor containing the mixture of this compound stereoisomers.

  • pH Adjustment: Adjust the pH of the concentrated solution to 6.6 using 35% hydrochloric acid.

  • Addition of Reagents: Add the pyridoxal hydrochloride salt to the pH-adjusted solution. The aldehyde acts as a catalyst for the isomerization.

  • Isomerization and Crystallization: Heat the mixture to 65°C and agitate for 18 hours. During this time, the (2S, 4R)-monatin will isomerize to (2R, 4R)-monatin, which will preferentially crystallize out of the solution.

  • Crystal Separation: Separate the resulting crystals from the slurry via filtration.

  • Drying: Dry the collected wet crystals under reduced pressure to obtain the purified (2R, 4R)-monatin.

Visualizations

Signaling Pathway Diagram

Monatin_Crystallization_Workflow Crude Crude this compound Mixture (Multiple Stereoisomers) Dissolution Dissolution (e.g., Water/Ethanol) Crude->Dissolution Filtration1 Hot Filtration (Remove Insolubles) Dissolution->Filtration1 Cooling Controlled Cooling (Induce Crystallization) Filtration1->Cooling Crystal_Formation Crystal Formation (Selective Precipitation) Cooling->Crystal_Formation Filtration2 Vacuum Filtration Crystal_Formation->Filtration2 Washing Crystal Washing (Remove Mother Liquor) Filtration2->Washing Mother_Liquor Mother Liquor (Contains Soluble Impurities & other Stereoisomers) Filtration2->Mother_Liquor Separation Drying Drying (e.g., Vacuum Oven) Washing->Drying Pure_Crystals High-Purity this compound Crystals Drying->Pure_Crystals

Caption: Workflow for this compound Purity Enhancement by Recrystallization.

Logical Relationship Diagram

Isomerization_Crystallization_Logic Start Start with Mixture of (2S, 4R) & (2R, 4R) this compound Add_Aldehyde Add Aldehyde Catalyst (e.g., Pyridoxal HCl) Start->Add_Aldehyde Adjust_pH Adjust pH to ~6.6 Add_Aldehyde->Adjust_pH Heat_Agitate Heat (e.g., 65°C) & Agitate (e.g., 18h) Adjust_pH->Heat_Agitate Equilibrium Equilibrium Shift: (2S, 4R) <=> (2R, 4R) Heat_Agitate->Equilibrium Crystallization Selective Crystallization of (2R, 4R)-Monatin Equilibrium->Crystallization Filtration Filtration Crystallization->Filtration Pure_Product Enriched (2R, 4R)-Monatin Crystals Filtration->Pure_Product Mother_Liquor Mother Liquor with Residual Stereoisomers Filtration->Mother_Liquor

Caption: Logic of Simultaneous Isomerization and Crystallization.

References

Application Notes and Protocols for Formulating Zero-Calorie Food Models with Monatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Monatin

This compound is a naturally occurring high-intensity sweetener discovered in the root bark of the South African plant, Sclerochiton ilicifolius.[1][2] As a non-nutritive sweetener, it provides intense sweetness with virtually no calories, making it an attractive ingredient for developing zero-calorie and reduced-calorie food and beverage products.[1][3] this compound is an indole (B1671886) derivative, and its chemical name is (4S)-4-Hydroxy-4-[(1H-indol-3-yl)methyl]-L-glutamic acid.[1]

This compound possesses a clean, sugar-like taste profile and does not exhibit the bitter or metallic aftertastes sometimes associated with other high-potency sweeteners.[3] Due to its natural origin and favorable taste, this compound has garnered interest for its potential use in a variety of applications, including beverages and tabletop sweeteners.[3][4]

It is important to note that as of late 2025, this compound has not been approved for use as a food additive in the United States and has undergone limited safety testing.[2] Therefore, its use is currently intended for research and development purposes.

Physicochemical Properties of this compound Isomers

This compound has two chiral centers, resulting in four stereoisomers. The sweetness intensity varies significantly among these isomers, with the (2R, 4R) isomer being the most potent.

Property(2R, 4R)-Monatin(2S, 4S)-MonatinOther IsomersReference Sucrose (B13894)
Sweetness Potency (relative to sucrose) ~2,000 - 3,000x[5][6][7][8]~50 - 200x[9]Intensely sweet[10][11]1x
Caloric Value Zero[1][6]ZeroZero4 kcal/g
Chemical Formula C₁₄H₁₆N₂O₅[1]C₁₄H₁₆N₂O₅C₁₄H₁₆N₂O₅C₁₂H₂₂O₁₁
Molar Mass 292.291 g/mol [1]292.291 g/mol 292.291 g/mol 342.30 g/mol

Sweet Taste Signaling Pathway

The sensation of sweet taste from sweeteners like this compound is primarily mediated by the G-protein coupled receptor (GPCR) T1R2/T1R3, which is expressed in taste receptor cells on the tongue.[12][13][14][15]

SweetTastePathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Sweet Receptor This compound->T1R2_T1R3 Binds G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Signal to Brain (Sweet Perception) ATP_release->Nerve_signal

Caption: Sweet Taste Transduction Pathway for this compound.

Experimental Protocols

The following protocols are designed to evaluate the suitability of this compound for use in zero-calorie food models.

Sensory Evaluation of this compound Sweetness

Objective: To determine the sweetness intensity and qualitative profile of this compound in an aqueous solution compared to sucrose.

Materials:

  • (2R, 4R)-Monatin

  • Sucrose (analytical grade)

  • Deionized water

  • Glass beakers and stir rods

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists trained in sensory evaluation of sweeteners.[16][17]

    • Familiarize panelists with the sweetness intensity rating scale using a series of sucrose solutions (e.g., 1%, 2%, 5%, 8%, 10% w/v).

  • Sample Preparation:

    • Prepare a series of sucrose reference solutions at 2%, 4%, 6%, 8%, and 10% (w/v) in deionized water.

    • Based on the expected potency (e.g., 3000x sucrose), prepare this compound solutions at concentrations calculated to be equi-sweet to the sucrose references. For example, for a 5% sucrose equivalent, the this compound concentration would be approximately 16.7 mg/L.

    • Present all samples at room temperature in coded, randomized order.

  • Evaluation:

    • Panelists should rinse their mouths with deionized water before and between samples.

    • Panelists will taste each sample and rate its sweetness intensity on a line scale anchored with "no sweetness" and "extremely sweet."

    • Panelists should also describe any aftertaste (e.g., bitter, metallic, lingering sweetness) and other flavor notes.[17]

  • Data Analysis:

    • Calculate the mean sweetness intensity scores for each this compound concentration.

    • Determine the sucrose equivalency value (% SEV) for each this compound concentration by comparing its sweetness score to the sucrose reference curve.

    • Analyze qualitative descriptors to create a sensory profile of this compound.

Stability Testing of this compound in a Model Beverage System

Objective: To evaluate the stability of this compound in a low-pH beverage model under accelerated storage conditions.

Materials:

  • This compound solution of known concentration

  • Citric acid

  • Sodium benzoate (B1203000)

  • Deionized water

  • pH meter

  • Incubator/environmental chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

Procedure:

  • Model Beverage Preparation:

    • Prepare a citrate (B86180) buffer solution (pH 3.0) to simulate a soft drink environment.

    • Add sodium benzoate (0.05% w/v) as a preservative.

    • Dissolve this compound into the buffer to a final concentration of 50 mg/L.

    • Package the solution in clear and amber glass bottles to assess light stability.

  • Storage Conditions:

    • Store samples under both real-time (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[18]

    • Include control samples stored at -20°C.

  • Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 12 weeks), withdraw samples for analysis.

    • Quantify the concentration of this compound using a validated HPLC method.[19]

    • Conduct sensory evaluation (as in Protocol 4.1) to assess any changes in sweetness perception or off-flavor development.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Calculate the degradation rate and estimate the shelf-life of this compound in the model system.

    • Correlate analytical data with sensory data to determine acceptable stability limits.

Solubility Assessment of this compound

Objective: To determine the thermodynamic solubility of this compound in water.

Materials:

  • This compound (solid)

  • Deionized water (or other solvent of interest)

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid this compound to a known volume of deionized water in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[20][21]

  • Separation:

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with an appropriate solvent.

    • Quantify the concentration of dissolved this compound using a validated HPLC method with a calibration curve.[22]

  • Data Analysis:

    • Calculate the solubility of this compound in mg/mL or µM based on the measured concentration of the saturated solution.

Experimental Workflow for Evaluating this compound in a Food Model

ExperimentalWorkflow start Start: Define Food Model (e.g., Zero-Calorie Beverage) solubility 1. Solubility Assessment (Protocol 4.3) start->solubility sensory_initial 2. Initial Sensory Evaluation (Protocol 4.1) solubility->sensory_initial formulation 3. Formulation Development (Varying this compound Concentration) sensory_initial->formulation stability 4. Stability Testing (Protocol 4.2) formulation->stability sensory_final 5. Final Sensory Profiling stability->sensory_final data_analysis 6. Data Analysis & Shelf-Life Determination sensory_final->data_analysis end End: Optimized Formulation data_analysis->end

Caption: Workflow for this compound Food Model Formulation.

Regulatory Considerations

Researchers and developers should be aware that this compound is not currently approved as a food additive by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[2] The "Generally Recognized as Safe" (GRAS) status for food ingredients requires a consensus among qualified experts that the substance is safe for its intended use.[23][24] Any commercial use of this compound in food products would necessitate a thorough safety evaluation and submission of a GRAS notification or a food additive petition to the relevant regulatory authorities.[25]

Conclusion

This compound, particularly the (2R, 4R)-isomer, shows significant promise as a natural, zero-calorie, high-intensity sweetener with a favorable taste profile. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's sensory properties, stability, and solubility, which are critical for its successful incorporation into zero-calorie food and beverage models. Further research, especially comprehensive safety and toxicological studies, will be essential for its potential future use as a commercial food ingredient.

References

Application Notes and Protocols for Sensory Evaluation of High-Potency Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of sensory evaluation techniques for high-potency sweeteners, tailored for professionals in research, scientific, and drug development fields. The included protocols offer detailed, step-by-step guidance for conducting key experiments to characterize and compare the sensory properties of these compounds.

Introduction to Sensory Evaluation of High-Potency Sweeteners

High-potency sweeteners are crucial ingredients in the food, beverage, and pharmaceutical industries, offering sweetness without the caloric content of sugar. However, their sensory profiles can be complex, often exhibiting side tastes like bitterness or a metallic taste, and temporal properties such as lingering sweetness.[1][2] A thorough sensory evaluation is therefore essential to understand their characteristics and ensure consumer acceptance. Sensory analysis, a scientific discipline that applies principles of experimental design and statistical analysis to the use of human senses, provides the tools to objectively measure these properties.[3]

Key Sensory Evaluation Techniques

Several sensory evaluation techniques are employed to characterize high-potency sweeteners. The choice of method depends on the specific research question, from determining the basic potency of a new sweetener to developing a complete descriptive profile of its taste.

Threshold Testing

Application: To determine the lowest concentration at which a sweetener can be detected (detection threshold) or recognized as sweet (recognition threshold).[4] This is a fundamental measure of a sweetener's potency. High-potency sweeteners generally have low perception thresholds.[5]

Protocol for Recognition Threshold Test (Based on Ascending Forced-Choice Method):

  • Panelist Selection and Training:

    • Select 15-30 panelists who are non-smokers and have good oral hygiene.

    • Train panelists to recognize the sweet taste and to follow the test procedure. This can be done using sucrose (B13894) solutions.[6]

  • Sample Preparation:

    • Prepare a series of concentrations of the high-potency sweetener in deionized water, starting from a concentration expected to be below the threshold and increasing in geometric steps (e.g., 2-fold or 3-fold increments).

    • Prepare a "blank" sample of deionized water.

    • All samples should be presented at a controlled room temperature (e.g., 22-24°C).

  • Testing Procedure (Triangle Test Format):

    • Present panelists with three coded samples, two of which are blanks and one is the sweetener solution (or two are the sweetener and one is the blank).

    • Ask panelists to identify the "odd" sample.

    • Rinse with deionized water between each set of samples.

    • Present the series of concentrations in an ascending order.

  • Data Analysis:

    • The individual recognition threshold is the lowest concentration at which the panelist correctly identifies the odd sample and describes it as sweet.

    • The group recognition threshold can be calculated as the geometric mean of the individual thresholds.

Descriptive Analysis

Application: To identify, describe, and quantify the complete sensory profile of a sweetener, including its sweetness, bitterness, metallic notes, aftertaste, and other flavor characteristics.[1][7] This method is crucial for product development and reformulation. Blends of sweeteners are often more similar to sucrose than individual sweeteners.[1][[“]]

Protocol for Quantitative Descriptive Analysis (QDA):

  • Panelist Selection and Training:

    • Select 8-12 highly trained and calibrated panelists.

    • Training involves developing a consensus vocabulary to describe the sensory attributes of the sweeteners being tested. The panel, with the help of a panel leader, will define each attribute and agree on reference standards to anchor the scale. For example, a specific concentration of caffeine (B1668208) solution could be a reference for bitterness.

  • Sample Preparation:

    • Prepare solutions of the high-potency sweeteners at concentrations that are equi-sweet to a reference sucrose solution (e.g., 5% or 10% sucrose). This allows for comparison of other sensory attributes at a standardized sweetness level.

    • Include the reference sucrose solution as a sample.

  • Evaluation Procedure:

    • Present samples one at a time in a randomized order with unique three-digit codes.

    • Panelists evaluate each sample and rate the intensity of each attribute on a line scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

    • Panelists must rinse their mouths thoroughly with deionized water between samples.

  • Data Analysis:

    • Convert the line scale ratings to numerical data.

    • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the sweeteners for each attribute.

    • Use post-hoc tests (e.g., Tukey's HSD) to identify which sweeteners differ from each other.

    • The results can be visualized using spider plots or bar charts to compare the sensory profiles.

Concentration-Response (Dose-Response) Functions

Application: To determine the relationship between the concentration of a sweetener and its perceived sweetness intensity. This is important for understanding how the sweetness changes with concentration and for determining the relative sweetness potency compared to a reference like sucrose.[9][10]

Protocol for Magnitude Estimation:

  • Panelist Selection and Training:

    • Select 10-15 trained panelists.

    • Train panelists in the concept of magnitude estimation, where they assign numbers to the perceived intensity of a stimulus in proportion to its magnitude. A reference standard (e.g., a 10% sucrose solution assigned a specific sweetness value) can be used to anchor the responses.

  • Sample Preparation:

    • Prepare a series of at least five concentrations for each high-potency sweetener and for the reference sweetener (sucrose).

    • The concentration range should cover from weak to strong sweetness.

  • Evaluation Procedure:

    • Present the samples one at a time in a randomized order.

    • Panelists taste each sample and assign a number to its perceived sweetness intensity relative to the reference or their own internal scale.

  • Data Analysis:

    • For each panelist, normalize the data (e.g., by dividing each rating by their mean rating for all samples).

    • Plot the logarithm of the mean sweetness intensity ratings against the logarithm of the sweetener concentration.

    • Fit a power function (Stevens' Power Law) to the data: S = kC^n, where S is the perceived sweetness, C is the concentration, k is a constant, and n is the exponent. The exponent 'n' indicates how rapidly the sweetness intensity increases with concentration.

Data Presentation

Quantitative Sensory Data for High-Potency Sweeteners

The following tables summarize typical quantitative data obtained from sensory evaluation studies. The values presented are illustrative and can vary depending on the specific experimental conditions (e.g., temperature, matrix).

Table 1: Relative Sweetness and Detection Thresholds of Common High-Potency Sweeteners

SweetenerRelative Sweetness (compared to sucrose)Typical Detection Threshold (in water)
Aspartame180-200x22.4 µM[5]
Acesulfame-K200x44.4 µM[5]
Saccharin300-500x14.7 µM[5]
Sucralose600x8.77 - 13 µM[5]
Neotame7,000-13,000xNot specified in provided results
Stevia (Rebaudioside A)200-400xNot specified in provided results

Note: Relative sweetness is concentration-dependent.[10]

Table 2: Descriptive Analysis Profile of Selected Sweeteners (Illustrative Data)

(Intensity ratings on a 0-15 scale, where 0=none and 15=very intense)

AttributeSucrose (10%)Aspartame (equi-sweet)Acesulfame-K (equi-sweet)Saccharin (equi-sweet)Sucralose (equi-sweet)
Sweetness12.012.012.012.012.0
Bitterness0.51.04.56.01.5
Metallic Taste0.20.53.05.50.8
Sweet Aftertaste3.04.55.06.55.5
Bitter Aftertaste0.51.24.06.21.8

Note: This table provides a hypothetical representation of sensory profiles. Actual values will vary based on the study.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts in sweet taste perception and sensory evaluation workflows.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_intracellular Intracellular Signaling Cascade Sweetener High-Potency Sweetener T1R2_T1R3 T1R2/T1R3 Sweet Receptor (GPCR) Sweetener->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 Generation PLCb2->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release TRPM5 TRPM5 Channel Activation Ca_release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx ATP_release ATP Release (Neurotransmitter) Depolarization->ATP_release Nerve_Signal Signal to Brain (Perception of Sweetness) ATP_release->Nerve_Signal Transmits

Caption: Canonical sweet taste signaling pathway.[11][12][13][14][15]

Descriptive_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panel_Selection Panelist Selection & Training Vocab_Dev Vocabulary Development Panel_Selection->Vocab_Dev Sample_Prep Sample Preparation Vocab_Dev->Sample_Prep Random_Eval Randomized Sample Evaluation Sample_Prep->Random_Eval Rating Intensity Rating on Scales Random_Eval->Rating Data_Collection Data Collection & Compilation Rating->Data_Collection Stats Statistical Analysis (ANOVA, PCA) Data_Collection->Stats Visualization Results Visualization (Spider Plots) Stats->Visualization

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

References

Application Notes and Protocols for the Development of a Stable Monatin Salt for Food Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin is a high-intensity, non-caloric sweetener naturally found in the root bark of the South African plant, Sclerochiton ilicifolius. It exists as four stereoisomers, with the (2R, 4R)-isomer exhibiting the most potent sweet taste, estimated to be several thousand times sweeter than sucrose.[1][2][3][4][5] This exceptional sweetness makes this compound a highly attractive candidate for use in a wide range of food and beverage products. However, a significant hurdle to its commercialization is its inherent instability, particularly in aqueous solutions and in the presence of light and oxygen, which can lead to degradation and the development of off-flavors.[6][7][8]

The formation of stable salt forms of this compound is a critical strategy to enhance its viability as a food additive. The selection of an appropriate salt can significantly improve a compound's stability, solubility, and handling properties. These application notes provide a comprehensive overview of the development of a stable this compound salt for food applications, including protocols for synthesis, purification, and stability testing.

This compound and its Stereoisomers

This compound has two chiral centers, resulting in four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The (2R, 4R)-monatin isomer is reported to be the sweetest and is therefore the primary target for commercial development.[1][2][3][5] The potassium salt of (2R, 4R)-monatin has been successfully crystallized and its structure elucidated.[1][2]

Sweet Taste Receptor Signaling Pathway

The sweet taste of this compound is mediated by the T1R2/T1R3 G-protein coupled receptor, which is also responsible for the perception of other natural and artificial sweeteners.[9][10] The binding of this compound to this receptor initiates a downstream signaling cascade, leading to the perception of sweetness.

SweetTasteSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_protein Gustducin (Gα, Gβγ) T1R2_T1R3->G_protein Activates PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Acts on IP3 IP3 PIP2->IP3 Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to Ca2_release ER->Ca2_release Opens Ca²⁺ channels TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Signal to Brain ATP_release->Nerve_signal Initiates

Caption: this compound Sweet Taste Transduction Pathway.

Development of a Stable this compound Salt: Protocols

The following sections outline generalized protocols for the synthesis, purification, and stability testing of this compound salts. Note: Detailed, validated protocols for the synthesis of specific this compound salts are not widely available in published literature. The following are generalized procedures based on standard chemical principles.

Synthesis of this compound Salts (General Protocol)

The synthesis of a this compound salt typically involves the reaction of purified this compound (in its free acid form) with a corresponding base. The (2R, 4R)-monatin isomer is the preferred starting material.

4.1.1 Materials and Reagents

  • (2R, 4R)-Monatin (purified)

  • Sodium Hydroxide (B78521) (NaOH) for sodium salt

  • Potassium Hydroxide (KOH) for potassium salt

  • Calcium Hydroxide (Ca(OH)₂) for calcium salt

  • Hydrochloric Acid (HCl) for hydrochloride salt

  • Deionized water

  • Ethanol

  • Ethyl acetate

4.1.2 Generalized Synthesis Workflow

SynthesisWorkflow Start Start Dissolve_this compound Dissolve (2R, 4R)-Monatin in appropriate solvent (e.g., water/ethanol mixture) Start->Dissolve_this compound Add_Base Add stoichiometric amount of corresponding base (e.g., NaOH, KOH, Ca(OH)₂) or acid (HCl) Dissolve_this compound->Add_Base Stir Stir at controlled temperature Add_Base->Stir Crystallize Induce crystallization (e.g., cooling, anti-solvent addition) Stir->Crystallize Filter Filter the salt crystals Crystallize->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End End Dry->End

Caption: Generalized this compound Salt Synthesis Workflow.

4.1.3 Example Protocol: Preparation of this compound Potassium Salt (Illustrative)

  • Dissolve 1 g of purified (2R, 4R)-monatin in 20 mL of a 1:1 ethanol:water solution.

  • Slowly add a stoichiometric amount of 1M potassium hydroxide (KOH) solution dropwise while stirring.

  • Monitor the pH to ensure complete neutralization.

  • Continue stirring at room temperature for 1-2 hours.

  • Concentrate the solution under reduced pressure to induce crystallization.

  • Cool the solution to 4°C to promote further crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum at 40°C.

Purification of this compound Salts

Purification is essential to remove any unreacted starting materials or by-products. Recrystallization is a common method.

4.2.1 Protocol: Recrystallization

  • Dissolve the crude this compound salt in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Comparative Stability Testing of this compound Salts

A critical step is to evaluate the stability of different this compound salts under conditions relevant to food and beverage applications.

4.3.1 Experimental Design

A full factorial design is recommended to assess the stability of different this compound salts (e.g., potassium, sodium, calcium) under various conditions:

  • pH: 2.5, 4.5, 7.0 (representative of acidic beverages, acidified foods, and neutral foods)

  • Temperature: 4°C (refrigerated), 25°C (ambient), 40°C (accelerated)

  • Light Exposure: Light (fluorescent, ~2200 lux) and dark (control)

  • Food Matrix: Deionized water (control), acidic beverage model (e.g., citric acid/sucrose solution), neutral beverage model.

4.3.2 Stability Testing Workflow

StabilityWorkflow Start Start Prepare_Solutions Prepare solutions of each This compound salt in different buffers and food matrices Start->Prepare_Solutions Aliquot Aliquot samples into appropriate containers (e.g., amber and clear vials) Prepare_Solutions->Aliquot Store Store samples under different temperature and light conditions Aliquot->Store Sample_Collection Collect samples at pre-determined time points (e.g., 0, 1, 2, 4, 8, 12 weeks) Store->Sample_Collection Analysis Analyze samples for: - this compound concentration (HPLC) - Degradation products (HPLC) - pH - Color change - Sensory evaluation (off-flavor) Sample_Collection->Analysis Data_Analysis Analyze data and compare stability profiles Analysis->Data_Analysis End End Data_Analysis->End

Caption: Comparative Stability Testing Workflow.

4.3.3 Analytical Method: HPLC for this compound and Degradation Products

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to quantify the concentration of this compound and detect the formation of degradation products over time.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., pH 3.0) is often effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound and its potential degradation products absorb (e.g., 220 nm and 280 nm).

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.3.4 Data Presentation

Quantitative data from the stability studies should be summarized in tables for easy comparison.

Table 1: Percentage of (2R, 4R)-Monatin Remaining in Aqueous Solution at 25°C

Time (weeks)This compound Potassium Salt (pH 3.0)This compound Sodium Salt (pH 3.0)This compound Calcium Salt (pH 3.0)This compound Potassium Salt (pH 7.0)This compound Sodium Salt (pH 7.0)This compound Calcium Salt (pH 7.0)
0100%100%100%100%100%100%
1
2
4
8
12

Table 2: Formation of Major Degradation Product (Area % by HPLC) in Aqueous Solution at 40°C with Light Exposure

Time (weeks)This compound Potassium Salt (pH 3.0)This compound Sodium Salt (pH 3.0)This compound Calcium Salt (pH 3.0)
00%0%0%
1
2
4
8
12

Conclusion

The development of a stable this compound salt is a crucial step towards its successful application as a high-intensity sweetener in the food and beverage industry. By forming salts, it is possible to improve the stability of this compound, thereby extending the shelf-life of products in which it is used. The protocols outlined in these application notes provide a framework for the synthesis, purification, and comprehensive stability testing of various this compound salts. A systematic approach to evaluating the stability of different salt forms under relevant food and beverage conditions will enable the selection of the most robust and commercially viable this compound salt for widespread use. Further research should focus on generating comparative stability data to identify the optimal salt form for specific food applications.

References

Troubleshooting & Optimization

Monatin Photo-Oxidation Prevention: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photo-oxidation of monatin in solutions.

Frequently Asked Questions (FAQs)

Q1: What is photo-oxidation and why is it a concern for this compound solutions?

A1: Photo-oxidation is a chemical process where a substance undergoes oxidation in the presence of light. For this compound, a high-potency sweetener with an indole (B1671886) moiety, this process can lead to degradation, resulting in the loss of sweetness and the formation of undesirable byproducts. This degradation is a significant concern for maintaining the stability and efficacy of this compound in solutions, particularly in beverage formulations. The degradation is accelerated by exposure to UV/visible light and the presence of trace metal ions.[1][2]

Q2: What are the primary factors that accelerate the photo-oxidation of this compound?

A2: The primary factors that accelerate this compound photo-oxidation are:

  • Light Exposure: UV and visible light provide the energy to initiate the photo-oxidative reactions.[1][2]

  • Presence of Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts in the oxidative degradation pathways.[1][3]

  • pH of the Solution: The stability of this compound is influenced by the pH of the solution. Generally, a lower pH (acidic conditions) is more favorable for the stability of many organic molecules susceptible to oxidation. For shelf-stable this compound beverages, a pH range of 2.0 to 7.0 is recommended, with a more optimal range being 2.8 to 3.0.

  • Oxygen Concentration: The presence of dissolved oxygen is crucial for the photo-oxidation process to occur.

Q3: What are the main degradation products of this compound photo-oxidation?

A3: The photo-oxidation of this compound leads to the formation of several degradation products. The primary mechanism involves the oxidation of the indole ring. Some of the identified degradation products include hydroxylated and peroxide species formed on the indole ring.[1][2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Rapid loss of this compound concentration in solution upon storage. Light Exposure: The solution is likely being exposed to UV or high-intensity visible light.- Store this compound solutions in amber-colored or opaque containers to block light. - Work in a low-light environment or use light filters on laboratory windows and light sources. - For beverage formulations, consider using packaging with UV-blocking properties, such as yellow transparent PET plastic.[3]
Presence of Metal Ion Contaminants: Trace metal ions in the solvent or from labware may be catalyzing oxidation.- Use high-purity, metal-free solvents and reagents. - Employ metal ion chelators such as EDTA or desferrioxamine in the solution to sequester metal ions.[3]
Inappropriate pH: The pH of the solution may be too high, promoting oxidation.- Adjust the pH of the solution to a more acidic range (e.g., pH 2.8-3.0 for beverage applications). Use appropriate buffers to maintain a stable pH.
Inconsistent results in this compound stability assays. Variability in Experimental Conditions: Inconsistent light exposure, temperature, or oxygen levels between experiments.- Standardize the experimental setup. Use a controlled light source with a defined spectrum and intensity. - Conduct experiments at a constant temperature. - Ensure consistent oxygen levels by either bubbling with a specific gas or working in a controlled atmosphere.
Analytical Method Issues: The analytical method may not be specific for this compound or may be detecting degradation products.- Develop and validate a stability-indicating analytical method, such as UHPLC-MS/MS, that can separate and quantify this compound from its degradation products.
Formation of visible precipitates or color change in the this compound solution. Advanced Degradation: Significant degradation of this compound can lead to the formation of insoluble byproducts or colored compounds.- Immediately analyze the solution to identify the degradation products. - Re-evaluate the storage conditions and implement preventative measures (light protection, chelation, antioxidants) more rigorously.

Quantitative Data Summary

The following tables summarize the quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability

pHThis compound Retention after 28 days (%)*
2.8~85
4.5~70
7.0<60

*Hypothetical data based on general knowledge and the patent information indicating better stability at lower pH.

Table 2: Efficacy of Photo-oxidation Inhibitors on this compound Stability

InhibitorConcentrationThis compound Retention after 28 days under light exposure (%)*
Control (No Inhibitor)-~60
EDTA1 mM~80
Tannic Acid0.1% (w/v)~75
Chinese Bayberry Extract0.1% (w/v)~72

*Hypothetical data based on the qualitative findings that these inhibitors decrease this compound loss. Actual retention would depend on specific experimental conditions.[3]

Experimental Protocols

1. Protocol for Assessing this compound Stability in a Model Beverage Solution

  • Objective: To evaluate the stability of this compound in a solution under controlled conditions of light, temperature, and in the presence of potential inhibitors.

  • Materials:

    • This compound standard

    • Model beverage solution (e.g., citrate (B86180) buffer at a specific pH)

    • Inhibitors (e.g., EDTA, tannic acid)

    • Light source with controlled intensity and spectrum (e.g., fluorescent lamp providing 2200 lux)

    • Temperature-controlled incubator

    • Amber and clear glass vials

    • UHPLC-MS/MS system

  • Procedure:

    • Prepare a stock solution of this compound in the model beverage solution.

    • Prepare test solutions by spiking the this compound stock solution with different concentrations of the inhibitors to be tested. Include a control group with no inhibitor.

    • Aliquot the solutions into both amber and clear glass vials.

    • Place the vials in a temperature-controlled incubator (e.g., 28°C) under a continuous light source.

    • At specified time points (e.g., 0, 7, 14, 21, and 28 days), withdraw an aliquot from each vial.

    • Analyze the samples using a validated UHPLC-MS/MS method to determine the concentration of remaining this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

2. Protocol for UHPLC-MS/MS Quantification of this compound and Its Degradation Products

  • Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its major photo-oxidation products.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compounds.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive ESI

    • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its expected degradation products (e.g., hydroxylated this compound).

  • Procedure:

    • Optimize the chromatographic conditions to achieve good separation of this compound and its degradation products.

    • Optimize the mass spectrometry parameters (e.g., collision energy, cone voltage) for each analyte to obtain the highest sensitivity.

    • Prepare calibration standards of this compound and, if available, its degradation products in the matrix of the model beverage solution.

    • Construct calibration curves by plotting the peak area against the concentration for each analyte.

    • Analyze the samples from the stability study and quantify the analytes using the calibration curves.

Visualizations

Monatin_Photo_Oxidation_Pathway This compound This compound (Indole Moiety) Excited_this compound Excited this compound* This compound->Excited_this compound Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_this compound->Singlet_Oxygen Energy Transfer to O₂ Free_Radicals Free Radicals (e.g., OH•) Excited_this compound->Free_Radicals Electron Transfer Light Light (UV/Visible) Light->this compound Excitation Metal_Ions Metal Ions (Fe2+, Cu2+) Metal_Ions->Free_Radicals Catalysis Degradation_Products Degradation Products (Hydroxylated this compound, etc.) Singlet_Oxygen->Degradation_Products Reaction with this compound Free_Radicals->Degradation_Products Reaction with this compound

Caption: Simplified signaling pathway of this compound photo-oxidation.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Stability Study cluster_analysis 3. Analysis Prep_Stock Prepare this compound Stock Solution Prep_Test Prepare Test Solutions (with/without inhibitors) Prep_Stock->Prep_Test Aliquot Aliquot into Vials (Amber & Clear) Prep_Test->Aliquot Incubate Incubate at Controlled Temperature & Light Aliquot->Incubate Sample Sample at Predetermined Time Intervals Incubate->Sample UHPLC_MSMS UHPLC-MS/MS Analysis Sample->UHPLC_MSMS Quantify Quantify this compound & Degradation Products UHPLC_MSMS->Quantify Data_Analysis Calculate Degradation Rate Quantify->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

References

Technical Support Center: Identifying Byproducts in Racemic Monatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of byproducts during the synthesis of racemic monatin. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for racemic this compound, and what are the key reaction steps where byproducts are likely to form?

A1: The most common and industrially relevant method for synthesizing racemic this compound involves a two-step process:

  • Cross-Aldol Condensation: This step involves the reaction of indole-3-pyruvic acid and pyruvic acid to form the key intermediate, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid.[1][2] Byproduct formation is a significant concern during this step.

  • Reductive Amination: The keto acid intermediate is then converted to racemic this compound through reductive amination.[2] This step can also introduce impurities if not properly controlled.

A chemoenzymatic approach has also been described, where a stereogenic center is introduced via enzymatic hydrolysis of a racemic ester derivative.[1]

Q2: What are the most common byproducts observed during the cross-aldol condensation step?

  • Self-Condensation Products: Each of the starting materials, indole-3-pyruvic acid and pyruvic acid, can react with themselves to form homo-aldol products.

  • Dehydration Products: The initial aldol (B89426) adducts can undergo dehydration to form α,β-unsaturated carbonyl compounds, especially if the reaction is heated.

  • Isomeric Products: The formation of different diastereomers of the desired product can occur, impacting the overall yield and purity of the target intermediate.

Additionally, indole-3-pyruvic acid is known to be unstable and can spontaneously convert to indole-3-lactic acid , which would be a significant impurity.

Q3: What byproducts can arise from the reductive amination of 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid?

A3: Reductive amination is a robust method for amine synthesis, but side reactions can occur:

  • Reduction of the Carbonyl Group: The reducing agent can potentially reduce the ketone functionality of the starting material or the intermediate imine to a hydroxyl group, leading to the formation of a hydroxy acid byproduct instead of the desired amino acid.

  • Over-alkylation: If a primary amine is used as the nitrogen source, there is a possibility of forming secondary or tertiary amine byproducts, although this is less of a concern when ammonia (B1221849) or an ammonia equivalent is used to form the primary amine of this compound.

  • Incomplete Reaction: Unreacted keto acid starting material will be a primary impurity if the reaction does not go to completion.

Q4: Can the final this compound product itself degrade or form byproducts under certain conditions?

A4: Yes, this compound is susceptible to degradation, particularly under exposure to light. Photodegradation can lead to the formation of several byproducts, including:

  • 2-hydroxythis compound: Oxidation at the C-2 position of the indole (B1671886) ring.[1]

  • Decarboxylation products. [1]

  • This compound lactone: Intramolecular cyclization can lead to the formation of a lactone.[1]

  • This compound dimer. [1]

  • 3-formylindole and indole-3-carboxylic acid. [1]

While these are degradation products, the formation of the lactone is also a potential byproduct during synthesis, especially under acidic workup conditions.

Troubleshooting Guides

Issue 1: Low Yield and Complex Mixture of Products in the Aldol Condensation Step

Table 1: Troubleshooting Low Yield and Impurity Formation in Aldol Condensation

Possible Cause Troubleshooting Strategy Expected Outcome
Competitive Self-Condensation Reactions - Slowly add one reactant to the other to maintain a low concentration of the added reactant. - Use a directing group on one of the reactants to favor the desired cross-condensation.Increased yield of the desired cross-aldol product and reduced formation of self-condensation byproducts.
Formation of Dehydration Byproducts - Maintain a low reaction temperature. - Use a milder base or catalyst. - Minimize reaction time.Preservation of the β-hydroxy carbonyl functionality and prevention of α,β-unsaturated byproduct formation.
Poor Diastereoselectivity - Screen different solvents and bases. - Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity. - Consider the use of a chiral auxiliary if a specific stereoisomer is desired (though not for racemic synthesis).Improved ratio of the desired diastereomers.
Degradation of Indole-3-pyruvic Acid - Use freshly prepared or purified indole-3-pyruvic acid. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.Reduced formation of indole-3-lactic acid and other degradation byproducts.
Issue 2: Incomplete Conversion and Side Reactions During Reductive Amination

Table 2: Troubleshooting Impurity Formation in Reductive Amination

Possible Cause Troubleshooting Strategy Expected Outcome
Reduction of the Carbonyl Starting Material - Use a reducing agent that is selective for the imine over the ketone (e.g., sodium cyanoborohydride). - Ensure complete formation of the imine before adding a less selective reducing agent (e.g., sodium borohydride).Minimized formation of the hydroxy acid byproduct.
Incomplete Reaction - Increase the reaction time or temperature (monitor for byproduct formation). - Use a more potent reducing agent. - Ensure the pH of the reaction mixture is optimal for imine formation and reduction.Higher conversion of the keto acid intermediate to this compound.
Formation of Lactone/Lactam Byproducts - Avoid strongly acidic conditions during reaction workup and purification. - Use milder purification techniques, such as chromatography with a neutral or slightly basic mobile phase.Reduced formation of cyclic byproducts.

Experimental Protocols

While detailed, step-by-step protocols with quantitative byproduct analysis for racemic this compound synthesis are not extensively published, the following outlines the general methodologies for key experiments.

General Protocol for Racemic this compound Synthesis
  • Aldol Condensation:

    • Dissolve pyruvic acid and a suitable base in an appropriate solvent (e.g., water or an alcohol).

    • Slowly add a solution of indole-3-pyruvic acid to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

    • Monitor the reaction progress by HPLC or TLC.

    • Upon completion, neutralize the reaction mixture and extract the product, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid.

    • Purify the intermediate, for example, by crystallization or column chromatography.

  • Reductive Amination:

    • Dissolve the purified keto acid intermediate in a suitable solvent (e.g., methanol, ethanol).

    • Add an ammonia source (e.g., ammonium (B1175870) acetate, aqueous ammonia).

    • Add a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) at a controlled temperature.

    • Monitor the reaction by HPLC or TLC.

    • After the reaction is complete, perform an appropriate workup to isolate the racemic this compound.

    • Purify the final product, for instance, by recrystallization or preparative HPLC.

Analytical Methods for Byproduct Identification
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is commonly used for the analysis of this compound and its stereoisomers. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) run in a gradient mode. UV detection is suitable for quantitative analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of byproducts by providing molecular weight information. This is crucial for characterizing unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of isolated byproducts. Comparison of the spectra of impurities with that of the starting materials and the final product can help in identifying their structures.

Visualizations

Byproduct_Formation_Pathway cluster_aldol Aldol Condensation cluster_amination Reductive Amination IPA Indole-3-pyruvic Acid Keto_Acid 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid IPA->Keto_Acid Self_IPA IPA Self-Condensation Product IPA->Self_IPA ILA Indole-3-lactic Acid IPA->ILA Spontaneous Conversion PA Pyruvic Acid PA->Keto_Acid Self_PA PA Self-Condensation Product PA->Self_PA Dehydrated Dehydrated Byproducts Keto_Acid->Dehydrated This compound Racemic this compound Keto_Acid->this compound NH3, [H] Hydroxy_Acid Hydroxy Acid Byproduct Keto_Acid->Hydroxy_Acid Reduction Lactone This compound Lactone This compound->Lactone Acidic Workup

Caption: Potential byproduct formation pathways in racemic this compound synthesis.

Troubleshooting_Workflow Start Racemic this compound Synthesis: Low Yield or High Impurity Profile Identify_Step Identify Problematic Step (Aldol vs. Reductive Amination) via in-process control (HPLC, TLC) Start->Identify_Step Aldol_Issue Aldol Condensation Issues Identify_Step->Aldol_Issue Amination_Issue Reductive Amination Issues Identify_Step->Amination_Issue Analyze_Byproducts Analyze Byproducts by LC-MS and NMR Aldol_Issue->Analyze_Byproducts Amination_Issue->Analyze_Byproducts Optimize_Aldol Optimize Aldol Conditions: - Temperature - Reagent Addition Rate - Base/Solvent Analyze_Byproducts->Optimize_Aldol Optimize_Amination Optimize Amination Conditions: - Reducing Agent - pH Control - Workup Procedure Analyze_Byproducts->Optimize_Amination Verify_Purity Verify Purity of Final Product Optimize_Aldol->Verify_Purity Optimize_Amination->Verify_Purity

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

References

Technical Support Center: Stereoselective Monatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and practical information to improve the yield and stereoselectivity of monatin synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the stereoselective synthesis of this compound.

Issue 1: Low Yield in the Aldol (B89426) Condensation Step

  • Q: My aldol reaction between indole-3-pyruvic acid and pyruvic acid results in a low yield of the desired precursor, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid (IHOG). What are the potential causes and solutions?

    A: Low yields in this crucial C-C bond-forming step can stem from several factors. The reaction is reversible, and side reactions are common.[1] Consider the following troubleshooting steps:

    • Base Selection: The choice of base is critical. While strong bases like NaOH are used, they can promote side reactions.[2] Using a sterically hindered base like lithium diisopropylamide (LDA) can help by irreversibly forming the enolate of one reactant before adding the second, minimizing self-condensation.[1]

    • Reaction Conditions: Ensure optimal temperature control. Aldol additions are typically run at low temperatures to favor the kinetic product and minimize side reactions. Heating often pushes the reaction towards condensation and potential decomposition.[2]

    • Reactant Strategy: To prevent self-condensation of pyruvic acid, a common strategy is to pre-form its enolate before the slow addition of indole-3-pyruvic acid, which acts as the electrophile.[1] Alternatively, using an R-specific aldolase (B8822740) can drive the reaction towards the desired product with high specificity, significantly improving yield and stereoselectivity.[3][4]

    • Use of a Non-Enolizable Carbonyl: While not directly applicable to the standard this compound precursors, a general strategy for crossed aldol reactions is to use one partner that cannot enolize (lacks α-hydrogens), ensuring it can only act as the electrophile.[1]

Issue 2: Poor Diastereoselectivity

  • Q: I am obtaining a mixture of this compound diastereomers with a low ratio of the desired (2R,4R)-isomer. How can I improve the diastereoselectivity?

    A: Achieving high diastereoselectivity is a primary challenge in this compound synthesis, particularly in controlling the two stereocenters at C2 and C4.[5]

    • Enzymatic Control (C4 Stereocenter): The most effective method to control the C4 stereocenter is by using a stereoselective aldolase. An R-specific aldolase from Shingomonas sp. has been successfully used to synthesize the (R)-IHOG precursor, which leads to (2R,4R)- and (2S,4R)-monatin.[3][4] This enzymatic step ensures the correct configuration at C4 early in the synthesis.

    • Control of Amination (C2 Stereocenter): The C2 stereocenter is typically set during the amination of the keto-acid precursor (IHOG).

      • Chemical Reduction: Reduction of the oxime intermediate of (R)-IHOG often yields a mixture of (2R,4R) and (2S,4R)-monatin.[3]

      • Stereoselective Transamination: Employing a stereoselective transaminase (aminotransferase) can directly convert the keto acid to the desired amino acid with high enantiomeric excess at the C2 position.

    • Optical Resolution: If a mixture of diastereomers is formed, you can use optical resolution techniques. A reported method involves crystallization of the (2R,4R)-monatin salt, followed by epimerization of the remaining (2S,4R)-monatin in the mother liquor to enrich the desired (2R,4R) form for subsequent crystallization cycles.[3][4]

    • Catalyst and Solvent Effects: In purely chemical syntheses, the choice of catalyst, solvent, and additives (like Lewis acids or salts) can significantly influence the diastereomeric ratio (d.r.).[6][7] Systematic screening of these parameters is recommended.

Issue 3: Low Enzyme Activity or Stability

  • Q: The activity of my aldolase or deaminase seems low or decreases rapidly over time. What can I do to optimize the enzymatic steps?

    A: Maintaining enzyme performance is key for the efficiency of chemoenzymatic routes.

    • Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for the specific enzyme used. These parameters can significantly affect enzyme activity and stability.[8]

    • Substrate/Product Inhibition: High concentrations of substrates or products can inhibit enzyme activity.[9] Consider a fed-batch or continuous flow process to maintain optimal concentrations. For example, byproducts like pyrophosphate can inhibit nicotinamide (B372718) phosphoribosyltransferase (NAMPT); adding a pyrophosphatase to degrade it can increase the overall yield of an enzymatic cascade.[10]

    • Cofactor Availability: Ensure any necessary cofactors (e.g., metal ions, NAD(P)H) are present in sufficient concentrations.

    • Enzyme Immobilization: Immobilizing the enzyme on a solid support can improve its stability, reusability, and tolerance to harsher reaction conditions, which is beneficial for industrial applications.[11]

    • Protein Engineering: If feasible, consider using engineered enzymes. Techniques like directed evolution can be used to develop enzyme variants with higher activity, stability, or altered substrate specificity.[10][11]

Issue 4: Difficulty in Product Purification

  • Q: I am struggling to purify the final this compound product from unreacted starting materials and byproducts. What are the recommended purification strategies?

    A: Purification can be challenging due to the polar nature of this compound and the presence of structurally similar impurities.

    • Crystallization: As this compound is an amino acid, crystallization is a powerful purification method, especially for separating diastereomers. The potassium salt of (2R,4R)-monatin has been successfully crystallized for resolution.[3][12]

    • Chromatography:

      • Ion-Exchange Chromatography: This is highly effective for separating amino acids from neutral or differently charged species.

      • Reversed-Phase HPLC: Preparative RP-HPLC has been used to separate protected N-carbobenzoxy-γ-lactone derivatives of this compound stereoisomers.[12][13]

    • Filtration and Washing: After synthesis, especially for crystalline products like MOFs, a common initial purification step is filtration followed by washing with appropriate solvents (e.g., water to remove unreacted metal salts and an organic solvent like acetone (B3395972) to remove unreacted organic linkers).[14] While simpler, this may not be sufficient to remove all impurities in this compound synthesis.

    • Inline Purification: For continuous flow syntheses, integrating inline purification steps like solid-phase scavenger cartridges or chromatography columns can remove impurities as they are formed, simplifying the final workup.[15][16]

Quantitative Data Summary

The table below summarizes key quantitative data from different stereoselective this compound synthesis strategies.

Synthesis Step/MethodKey Reactants/EnzymesProduct(s)Yield/ConversionDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference(s)
Chemoenzymatic Synthesis L-Tryptophan, Pyruvic Acid, L-amino acid deaminase, R-specific aldolase (Shingomonas sp.)(R)-IHOGHighOptically specific[3][4]
Chemical Reduction of (R)-IHOG Oxime (R)-IHOG-oxime, Reducing agent(2R,4R)-monatin and (2S,4R)-monatinNot specifiedMixture of diastereomers[3]
Optical Resolution via Crystallization Mixture of (2R,4R) and (2S,4R)-monatin(2R,4R)-monatin saltHigh recoveryHigh optical purity after resolution and epimerization[3][4]
Chemical Synthesis (Aldol & Amination) Pyruvic acid, Indole-3-pyruvic acidRacemic this compoundNot specifiedRacemic mixture of four stereoisomers[12][13]
Enzyme Engineering (NMN Synthesis Example) PRS and NAMPT enzymesβ-nicotinamide mononucleotide (NMN)56.86-fold increaseNot applicable[10]
Catalyst-Controlled Diastereoselectivity (General) Various substrates and catalystsDiastereomeric productsUp to 92%>19:1 d.r.[6][17]

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (2R,4R)-Monatin Precursor ((R)-IHOG)

This protocol is based on the chemoenzymatic hybrid process utilizing an R-specific aldolase.[3][4]

Step 1: Synthesis of Indole-3-pyruvic acid (IPA) from L-Tryptophan

  • Prepare a reaction mixture containing L-tryptophan and a suitable buffer.

  • Introduce L-amino acid deaminase to catalyze the conversion of L-tryptophan to IPA.

  • Monitor the reaction progress using HPLC until completion.

  • Purify the resulting IPA, which will be used as a substrate in the next step.

Step 2: Aldol Reaction to form (R)-4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid ((R)-IHOG)

  • In a temperature-controlled reactor, prepare a solution containing the synthesized IPA and an excess of pyruvic acid as the co-substrate.

  • Add the R-specific aldolase from Shingomonas sp. to the mixture.

  • Maintain the reaction at the optimal pH and temperature for the aldolase.

  • The enzyme will stereoselectively catalyze the aldol addition to form (R)-IHOG.

  • Upon completion, the (R)-IHOG can be purified and carried forward to the amination step.

Protocol 2: Chemical Synthesis and Resolution of this compound Stereoisomers

This protocol outlines a general chemical synthesis route followed by separation, as described in the literature.[12][13]

Step 1: Aldol Reaction to form 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid (IHOG)

  • In a suitable solvent, combine pyruvic acid and indole-3-pyruvic acid.

  • Under basic conditions (e.g., using an appropriate amine or hydroxide (B78521) base), facilitate the cross-aldol reaction to form the racemic IHOG precursor.[13]

  • Acidify the reaction mixture to quench the reaction and precipitate the product.

  • Isolate the crude IHOG by filtration.

Step 2: Oximation and Reduction to form Racemic this compound

  • React the purified IHOG with hydroxylamine (B1172632) (NH₂OH) to convert the C2 carbonyl group into an oxime.

  • Perform a hydrogenation reaction (e.g., using a metal catalyst like Pd/C) to reduce the oxime to a primary amine, yielding a mixture of all four this compound stereoisomers.

Step 3: Separation of Stereoisomers

  • Perform an initial separation of the racemic this compound into two pairs of enantiomers via recrystallization.[12]

  • Protect the amino group of the separated pairs (e.g., as N-carbobenzoxy derivatives) and induce cyclization to form the corresponding γ-lactones.

  • Separate the final enantiomers using preparative chiral HPLC.[12]

  • Deprotect the purified isomers to obtain the optically pure this compound stereoisomers.

Visualizations

The following diagrams illustrate key workflows and concepts in stereoselective this compound synthesis.

Chemoenzymatic_Synthesis_Workflow reactant_node reactant_node enzyme_node enzyme_node product_node product_node process_node process_node Trp L-Tryptophan Deaminase L-Amino Acid Deaminase Trp->Deaminase Pyr Pyruvic Acid Aldolase R-Specific Aldolase Pyr->Aldolase IPA Indole-3-Pyruvic Acid (IPA) Deaminase->IPA Step 1 IHOG (R)-IHOG Aldolase->IHOG Step 2 (Stereoselective) IPA->Aldolase Amination Amination (Chemical or Enzymatic) IHOG->Amination Step 3 MonatinMix Mixture of (2R,4R) & (2S,4R) This compound Amination->MonatinMix Resolution Optical Resolution (Crystallization & Epimerization) MonatinMix->Resolution Step 4 FinalProduct (2R,4R)-Monatin Resolution->FinalProduct

Caption: Chemoenzymatic synthesis workflow for (2R,4R)-Monatin.

Troubleshooting_Low_Yield problem_node problem_node question_node question_node solution_node solution_node path_node path_node start Low Yield in Aldol Reaction q1 Is the reaction route enzymatic or chemical? start->q1 chem_path Chemical Route q1->chem_path Chemical enz_path Enzymatic Route q1->enz_path Enzymatic q2 Is self-condensation a major issue? chem_path->q2 sol1 Use strong, hindered base (LDA). Slowly add one reactant. q2->sol1 Yes sol2 Optimize base concentration and reaction temperature. q2->sol2 No q3 Is enzyme activity low or unstable? enz_path->q3 sol3 Optimize pH, temperature, and buffer conditions. q3->sol3 Yes sol4 Check for substrate/product inhibition. Consider fed-batch. q3->sol4 Yes sol5 Immobilize enzyme or use engineered variant. sol4->sol5

Caption: Decision tree for troubleshooting low aldol reaction yield.

Enzymatic_Cascade substrate substrate intermediate intermediate enzyme enzyme product product sub1 L-Tryptophan enz1 L-Amino Acid Deaminase sub1->enz1 sub2 Pyruvic Acid enz2 R-Specific Aldolase sub2->enz2 int1 Indole-3-Pyruvic Acid enz1->int1 Deamination int1->enz2 prod1 (R)-IHOG (Keto-precursor) enz2->prod1 Aldol Addition (Stereocenter C4 set)

Caption: Enzymatic cascade for the synthesis of the (R)-IHOG precursor.

References

Technical Support Center: Managing Monatin Degradation in the Presence of Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with monatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound degradation, particularly in the presence of metal ions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my experimental solutions?

A1: this compound degradation is primarily caused by oxidation, a process significantly accelerated by exposure to UV/visible light and the presence of trace metal ions.[1][2] The degradation mechanism involves the generation of singlet oxygen, free radicals, and peroxides, which attack the indole (B1671886) ring of the this compound molecule.[1][2]

Q2: I've observed a yellow discoloration in my this compound solution. What does this indicate?

A2: Yellow discoloration is a common indicator of this compound degradation. This is often a result of the formation of oxidized degradation products.[3] It is advisable to quantify the remaining this compound concentration using an analytical technique like HPLC to determine the extent of degradation.

Q3: Can the pH of my solution affect this compound stability?

A3: Yes, pH can influence the stability of this compound, especially in the presence of metal ions. The stability of metal-chelate complexes and the rate of oxidation reactions can be pH-dependent.[4][5][6][7][8] It is recommended to conduct stability studies at the specific pH of your experimental conditions.

Q4: What are the common degradation products of this compound I should be aware of?

A4: Common degradation products include hydroxylated and peroxide species formed on the indole ring.[1][2] In some cases, degradation can lead to the formation of 3-methyl indole, which may contribute to off-flavors.[3]

Q5: How can I prevent or minimize this compound degradation in my experiments?

A5: A multi-pronged approach is most effective in preventing this compound degradation. This includes:

  • Use of Chelating Agents: Add chelating agents like Ethylenediaminetetraacetic acid (EDTA) or desferrioxamine to your solutions to sequester trace metal ions.[2][9]

  • Protection from Light: Store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.[9]

  • Use of Antioxidants: Consider adding antioxidants such as tannic acid or bayberry extract to your solutions.[9]

  • Deoxygenation: Purging solutions with an inert gas like nitrogen or argon can help to remove dissolved oxygen, a key component in the oxidative degradation pathway.

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound concentration in solution. Presence of trace metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) catalyzing oxidation.1. Use high-purity water and reagents to minimize metal ion contamination.2. Add a chelating agent such as EDTA (0.1-1 mM) to the solution.[2][9]3. Prepare solutions fresh before use.
Exposure to light.1. Work in a dimly lit environment.2. Store solutions in light-protecting containers (e.g., amber vials).[9]
Presence of dissolved oxygen.1. De-gas your solvents and solutions by sparging with nitrogen or argon.
Appearance of unexpected peaks in HPLC chromatogram. Formation of this compound degradation products.1. Compare the chromatogram with a freshly prepared this compound standard to identify the this compound peak.2. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to known this compound degradation products.[1][2]3. Review your sample preparation and storage procedures to minimize degradation.
Inconsistent results between replicate experiments. Variable levels of metal ion contamination or light exposure between replicates.1. Ensure all reagents and solvents are from the same high-purity batch.2. Standardize the experimental setup to ensure consistent light exposure for all samples.3. Prepare a master mix of your this compound solution with all necessary stabilizers to ensure homogeneity.
"Musty" off-flavor or aroma in sensory evaluation. Formation of degradation products like 3-methyl indole.[3]1. Implement preventative measures against degradation (chelation, light protection).2. Use analytical methods (GC-MS or specialized LC-MS) to quantify volatile degradation products.

Quantitative Data on this compound Degradation

The following tables provide illustrative data on the impact of metal ions on this compound stability and the effectiveness of a chelating agent.

Table 1: Effect of Metal Ions on this compound Stability

Metal Ion (10 µM)% this compound Remaining after 24h (in light)% this compound Remaining after 24h (in dark)
Control (no added metal ion)85%98%
Fe(II)45%80%
Fe(III)30%75%
Cu(II)25%70%
This table presents hypothetical data based on the established principle that metal ions accelerate this compound degradation. The actual degradation rates will depend on specific experimental conditions such as pH, temperature, and light intensity.

Table 2: Efficacy of EDTA in Preventing this compound Degradation in the Presence of a Metal Ion Mix (10 µM each of Fe(II), Fe(III), Cu(II))

EDTA Concentration% this compound Remaining after 24h (in light)
0 µM20%
10 µM55%
100 µM80%
1 mM95%
This table illustrates the dose-dependent protective effect of a chelating agent like EDTA. The optimal concentration of the chelating agent may need to be determined empirically for your specific system.

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC-UV

This protocol outlines a method for quantifying this compound and its degradation products using High-Performance Liquid Chromatography with UV detection.

1. Materials and Reagents:

  • This compound standard

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • Metal salts (e.g., FeCl₂, FeCl₃, CuSO₄) for degradation studies

  • Chelating agents (e.g., EDTA) for stability studies

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (indole chromophore)

  • Column Temperature: 30 °C

4. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • To induce degradation, spike the this compound solution with a known concentration of the metal salt of interest.

  • To test stabilizers, add the chelating agent or antioxidant to the this compound solution before or after the addition of the metal salt.

  • For light exposure studies, place samples in clear vials under a controlled light source. For dark controls, wrap vials in aluminum foil.

  • At specified time points, withdraw an aliquot of the sample.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

5. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Integrate the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

Visualizations

Monatin_Degradation_Pathway This compound This compound ROS Reactive Oxygen Species (¹O₂, O₂⁻•, •OH) This compound->ROS Oxidation Metal_Ions Metal Ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺) Metal_Ions->ROS Catalyzes Light UV/Visible Light Light->ROS Initiates Oxygen Oxygen (O₂) Oxygen->ROS Forms Degradation_Products Oxidized Degradation Products (e.g., Hydroxylated this compound) ROS->Degradation_Products Leads to

Caption: A diagram illustrating the metal- and light-induced oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Prep_this compound Prepare this compound Stock Solution Add_Metal Add Metal Ions (Degradation Group) Prep_this compound->Add_Metal Add_Chelator Add Chelating Agent (Stabilizer Group) Prep_this compound->Add_Chelator Prep_Control Prepare Control (No Additives) Prep_this compound->Prep_Control Light_Exposure Expose to Light / Dark (Controlled Conditions) Add_Metal->Light_Exposure Add_Chelator->Light_Exposure Prep_Control->Light_Exposure Time_Points Incubate and Collect Samples at Different Time Points Light_Exposure->Time_Points Filter Filter Samples Time_Points->Filter HPLC HPLC-UV Analysis Filter->HPLC Data Quantify this compound and Degradation Products HPLC->Data

Caption: A workflow diagram for assessing this compound stability and the efficacy of stabilizing agents.

References

Technical Support Center: Addressing Off-Flavors in Synthetic Monatin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering off-flavors in synthetic monatin preparations.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to off-flavors in your synthetic this compound experiments.

Problem 1: Metallic or Bitter Aftertaste in Purified this compound

A bitter or metallic aftertaste is a common issue with high-intensity sweeteners.[1][2][3] This can be caused by the this compound molecule itself interacting with bitter taste receptors or by the presence of specific impurities.[4][5][6][7]

Potential Cause Troubleshooting Step Experimental Protocol
Residual Metal Ions Treat the this compound solution with a chelating agent.Protocol 1: Metal Ion Chelation. 1. Dissolve the this compound sample in deionized water. 2. Add a solution of EDTA or Desferrioxamine to a final concentration of 1-5 mM. 3. Stir the solution for 1-2 hours at room temperature. 4. Proceed with a final purification step (e.g., recrystallization or chromatography) to remove the chelating agent and bound metal ions.
Presence of Stereoisomers Optimize the stereoselectivity of the synthesis or improve the purification method to separate unwanted stereoisomers.Protocol 2: Chiral HPLC for Isomer Separation. 1. Use a chiral stationary phase column suitable for amino acid separation. 2. Develop a mobile phase gradient (e.g., acetonitrile/water with a chiral additive) to resolve the different this compound stereoisomers. 3. Collect the fractions corresponding to the desired (2R,4R)-monatin isomer.
Degradation Products Protect the this compound preparation from light and heat. Ensure all reagents and solvents are free of peroxides.Protocol 3: Sample Handling and Storage. 1. Store purified this compound as a solid in a cool, dark, and dry place. 2. For solutions, use amber vials or wrap containers in aluminum foil to protect from light. 3. Prepare solutions fresh and use them promptly.

Problem 2: "Chemical," "Plastic," or "Mothball" Off-Flavor

These off-flavors are often associated with indole (B1671886) or its derivatives.[8] Since this compound contains an indole moiety, residual precursors or side-reaction products from the synthesis can be a source of these off-flavors.

Potential Cause Troubleshooting Step Experimental Protocol
Residual Indole or Indole-3-pyruvic acid Improve the purification of the final this compound product.Protocol 4: Reversed-Phase HPLC Purification. 1. Use a C18 reversed-phase column. 2. Employ a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) to separate non-polar impurities like indole from the more polar this compound. 3. Monitor the elution profile at 280 nm to detect indole-containing compounds.
Byproducts from Tryptophan Metabolism If using a biosynthetic route with E. coli, consider engineering the host strain to reduce byproduct formation from the tryptophan pathway.Protocol 5: Host Strain Engineering. 1. Knock out genes responsible for tryptophan degradation or transport (e.g., tnaA, mtr). 2. Overexpress key enzymes in the this compound synthesis pathway to drive metabolic flux towards the desired product.
Oxidative Degradation of the Indole Ring Minimize exposure to oxygen and pro-oxidants during synthesis and purification.[9][10][11]Protocol 6: Degassing Solvents. 1. Before use, sparge all solvents and buffers with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. 2. Maintain an inert atmosphere over the reaction mixture whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the most likely chemical compounds causing off-flavors in my synthetic this compound?

A1: Based on the structure of this compound and common biosynthetic pathways, the most likely sources of off-flavors are:

  • Indole and Skatole (3-methylindole): These can arise from the degradation of tryptophan, a common precursor in biosynthetic routes.[12][13] They are known to impart "mothball" or "farm-like" off-flavors at higher concentrations.[8]

  • This compound Degradation Products: Oxidation of the indole ring of this compound can lead to various hydroxylated and peroxidated species, which can alter the taste profile.[9][10]

  • Other Tryptophan Metabolites: In microbial synthesis, various byproducts of tryptophan metabolism in the host organism (e.g., E. coli) could be present as impurities.[14][15][16]

  • Residual Solvents and Reagents: Impurities from the chemical synthesis or purification process can also contribute to off-flavors.

Q2: How can I identify the specific compounds causing off-flavors in my this compound preparation?

A2: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying and quantifying volatile and semi-volatile compounds that contribute to aroma and off-flavor.[17][18][19][20] Headspace or solid-phase microextraction (SPME) sampling can be used to concentrate volatile off-flavor compounds before GC-MS analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is ideal for identifying non-volatile impurities and degradation products that have a similar or higher molecular weight than this compound.[21]

  • Sensory Panel Evaluation: A trained sensory panel can provide valuable data on the nature and intensity of the off-flavors, which can help to guide the analytical investigation.[22][23][24]

Q3: What are the key parameters to control during a biosynthetic production of this compound to minimize off-flavors?

A3: In a biosynthetic process, several factors can influence the formation of off-flavor compounds:

  • Host Strain Metabolism: The genetic background of the production host (e.g., E. coli) is critical. Strains engineered to minimize byproduct formation from the tryptophan pathway are preferable.[15][25]

  • Fermentation Conditions: Optimize parameters such as pH, temperature, and dissolved oxygen to maintain healthy cell growth and efficient conversion to this compound, while minimizing stress responses that could lead to byproduct formation.

  • Precursor Feed: Ensure the purity of the precursors (e.g., tryptophan, indole-3-pyruvic acid) fed into the culture.

  • Inducer Concentration: If using an inducible promoter system for enzyme expression, optimize the inducer concentration to achieve the desired level of enzyme activity without overburdening the cellular machinery, which can lead to misfolding and aggregation.[26]

Q4: Can the purification process itself introduce off-flavors?

A4: Yes, it is possible. Potential sources of off-flavors from the purification process include:

  • Solvent Impurities: Use high-purity (e.g., HPLC-grade) solvents for all chromatography and extraction steps.

  • Column Leaching: Ensure that the chromatographic media is stable under the conditions used and is not leaching any compounds.

  • Incomplete Removal of Reagents: Reagents used in the synthesis or purification (e.g., acids, bases, protecting groups) must be completely removed in the final product.

Quantitative Data Summary

Table 1: Common Off-Flavor Compounds and their Sensory Descriptors

CompoundPotential SourceSensory Descriptor
IndoleTryptophan degradation, precursor impurity"Chemical," "Plastic," "Mothball"[8]
Skatole (3-methylindole)Tryptophan degradation"Farm-like," "Fecal"
Phenylacetic acidCatabolism of aromatic amino acids"Floral," "Unclean"[17]
Metallic Ions (e.g., Fe²⁺, Cu²⁺)Reagents, equipment"Metallic," "Bitter"[4][5]
Oxidized this compound SpeciesDegradation of this compound"Bitter," altered sweetness profile[9][10]

Key Experimental Methodologies

Protocol 7: GC-MS Analysis of Volatile Off-Flavors

  • Sample Preparation (SPME):

    • Place a known amount of the this compound sample (or a solution thereof) in a headspace vial.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

    • Expose a solid-phase microextraction (SPME) fiber (e.g., with a PDMS/DVB coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.

    • Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms or a polar WAX column).

    • Use a temperature gradient program to elute compounds with a wide range of boiling points.

    • Detect and identify the separated compounds using a mass spectrometer.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify key off-flavor compounds using internal or external standards.

Protocol 8: Sensory Panel Evaluation for Off-Flavor Profiling

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe different tastes and aromas.

    • Train the panel to recognize and rate the intensity of specific off-flavors (e.g., bitter, metallic, chemical) using reference standards.

  • Sample Preparation:

    • Prepare solutions of the this compound samples to be tested at a concentration that provides a consistent level of sweetness.

    • Include a control sample of high-purity this compound or another sweetener with a clean taste profile.

  • Evaluation Procedure:

    • Present the samples to the panelists in a randomized and blinded manner.

    • Ask panelists to rate the intensity of sweetness and any perceived off-flavors on a structured scale (e.g., a 9-point hedonic scale or a line scale).

  • Data Analysis:

    • Analyze the data statistically (e.g., using ANOVA) to identify significant differences in the off-flavor profiles of the different this compound preparations.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_analysis Chemical Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution start Off-Flavor Detected in Synthetic this compound sensory Sensory Panel Evaluation (Bitter, Metallic, Chemical) start->sensory storage Improve Storage (Light/Oxygen Protection) start->storage gcms GC-MS Analysis (Volatiles: Indole, etc.) sensory->gcms Identifies potential volatile compounds lcms LC-MS/MS Analysis (Non-volatiles: Degradation Products) sensory->lcms Identifies potential non-volatile compounds purification Optimize Purification (HPLC, Chelation) gcms->purification synthesis Modify Synthesis/Fermentation (Strain, Conditions) gcms->synthesis lcms->purification lcms->synthesis end High-Purity this compound with Clean Taste Profile purification->end synthesis->end storage->end

Caption: Workflow for troubleshooting off-flavors in synthetic this compound.

signaling_pathway cluster_synthesis This compound Synthesis Pathway Tryptophan Tryptophan IndolePyruvate Indole-3-pyruvic acid Tryptophan->IndolePyruvate Enzyme 1 Indole Indole Tryptophan->Indole Tryptophanase (tnaA) in host Byproducts Metabolic Byproducts Tryptophan->Byproducts Side Reactions in host MonatinPrecursor This compound Precursor IndolePyruvate->MonatinPrecursor Enzyme 2 This compound This compound MonatinPrecursor->this compound Enzyme 3 DegradationProducts Degradation Products This compound->DegradationProducts Oxidation (Light, O2)

Caption: Potential sources of off-flavors in the biosynthetic pathway of this compound.

References

Technical Support Center: Chemo-Enzymatic Monatin Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up of chemo-enzymatic monatin production.

Frequently Asked Questions (FAQs)

Q1: What are the main stages of the chemo-enzymatic production of (2R,4R)-monatin?

A1: The chemo-enzymatic synthesis of (2R,4R)-monatin from L-tryptophan is a multi-step process that can be broken down into three main stages:

  • Enzymatic Synthesis of (R)-IHOG: L-tryptophan is first converted to indole-3-pyruvic acid by an L-amino acid deaminase. Subsequently, a stereoselective aldol (B89426) condensation between indole-3-pyruvic acid and a co-substrate like pyruvic acid is catalyzed by an R-specific aldolase (B8822740) to produce (R)-4-(Indole-3-ylmethyl)-4-hydroxy-2-oxoglutaric acid ((R)-IHOG).[1]

  • Chemical Conversion to a this compound Diastereomeric Mixture: The keto group of (R)-IHOG is converted to an amino group through chemical reactions. This typically involves oximation followed by reduction, resulting in a mixture of (2R,4R)-monatin and (2S,4R)-monatin.[1]

  • Purification and Resolution: The desired (2R,4R)-monatin is separated from the diastereomeric mixture. This is often achieved through optical resolution by crystallization, which may be combined with epimerization to convert the unwanted (2S,4R)-monatin into the desired (2R,4R)-isomer, thereby increasing the overall yield.[1]

Q2: Why is the stereoselectivity of the aldolase so critical?

A2: The stereochemistry at the C4 position of this compound is determined during the aldol condensation step. Using an R-specific aldolase is crucial for producing the precursor with the correct stereoconfiguration necessary for the final (2R,4R)-monatin, which is the sweetest stereoisomer.[1] Achieving high stereoselectivity in this enzymatic step simplifies downstream purification by reducing the number of isomers formed.

Q3: What are the most common challenges encountered during scale-up?

A3: Scaling up chemo-enzymatic this compound production presents several challenges, including:

  • Low enzyme activity or stability: Maintaining the catalytic efficiency of the L-amino acid deaminase and the R-specific aldolase under industrial conditions can be difficult.

  • Byproduct formation: Undesirable side reactions in both the enzymatic and chemical steps can lead to impurities that complicate purification.

  • Inefficient purification and resolution: Separating the four stereoisomers of this compound can be complex and may result in significant product loss.

  • Incompatibility of reaction conditions: The optimal conditions for the enzymatic and chemical steps may differ, requiring careful process design and optimization.

Troubleshooting Guides

Section 1: Enzymatic Synthesis of (R)-IHOG

Issue: Low Yield of (R)-IHOG

Potential Cause Troubleshooting Steps
Low Aldolase Activity 1. Verify Enzyme Purity and Concentration: Run a protein gel and perform a protein concentration assay. 2. Check Reaction Conditions: Ensure optimal pH, temperature, and buffer composition for the specific aldolase used. 3. Cofactor Limitation: If the aldolase requires a metal cofactor, ensure its presence at the optimal concentration. 4. Substrate Quality: Verify the purity of indole-3-pyruvic acid and pyruvic acid. Impurities can inhibit the enzyme.
Enzyme Inhibition 1. Substrate Inhibition: High concentrations of indole-3-pyruvic acid or pyruvic acid may inhibit the aldolase. Determine the optimal substrate concentration range through kinetic analysis. 2. Product Inhibition: The accumulation of (R)-IHOG may inhibit the enzyme. Consider in-situ product removal strategies for continuous processes. 3. Contaminants: Test for the presence of heavy metals or other potential inhibitors in the reaction mixture.
Poor Substrate Solubility 1. Co-solvents: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO) to improve the solubility of indole-3-pyruvic acid. Note: High concentrations of organic solvents can denature the enzyme, so optimization is crucial.
Sub-optimal L-amino acid deaminase activity 1. Check Reaction Conditions: Ensure optimal pH and temperature for the deaminase. 2. Cofactor Availability: If the deaminase requires a cofactor, ensure it is present in sufficient amounts.
Section 2: Chemical Conversion and Purification

Issue: Low Yield of (2R,4R)-Monatin after Chemical Conversion and Resolution

Potential Cause Troubleshooting Steps
Incomplete Oximation/Reduction 1. Optimize Reaction Conditions: Adjust temperature, reaction time, and reagent stoichiometry for the oximation and reduction steps. 2. Catalyst Deactivation: In the case of catalytic reduction, ensure the catalyst is active and not poisoned by impurities from the enzymatic step.
Formation of Byproducts 1. Analyze Impurity Profile: Use HPLC or LC-MS to identify major byproducts. 2. Modify Reaction Conditions: Adjust reaction parameters to minimize the formation of identified byproducts.
Inefficient Crystallization 1. Solvent System: Experiment with different solvent and anti-solvent combinations to improve crystal formation and purity. 2. Seeding: Use seed crystals of pure (2R,4R)-monatin to induce crystallization. 3. Cooling Profile: Optimize the cooling rate to control crystal size and purity.
Incomplete Epimerization 1. Optimize Epimerization Conditions: Adjust pH, temperature, and reaction time to favor the conversion of (2S,4R)-monatin to (2R,4R)-monatin.

Quantitative Data

The following table summarizes hypothetical quantitative data for a successful bench-scale chemo-enzymatic this compound production run. These values are for illustrative purposes and may vary depending on the specific enzymes, reagents, and conditions used.

Parameter Value
Enzymatic Reaction Volume 10 L
L-Tryptophan Initial Concentration 50 g/L
(R)-IHOG Yield 85% (molar)
(R)-IHOG Purity after Enzymatic Step >95%
Chemical Reaction Scale 500 g of (R)-IHOG
Yield of this compound Diastereomeric Mixture 90% (molar)
(2R,4R):(2S,4R) Ratio after Reduction ~ 1:1
Final Yield of (2R,4R)-Monatin after Resolution >80% (from diastereomeric mixture)
Final Purity of (2R,4R)-Monatin >99%

Experimental Protocols

Key Experiment: Enzymatic Synthesis of (R)-IHOG

This protocol is a generalized procedure and should be optimized for the specific enzymes used.

  • Reaction Setup:

    • Prepare a buffered solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5) in a temperature-controlled reactor.

    • Add L-tryptophan to the desired initial concentration.

    • Add pyruvic acid as a co-substrate.

  • Enzymatic Conversion:

    • Add L-amino acid deaminase to the reaction mixture and incubate until the conversion of L-tryptophan to indole-3-pyruvic acid is complete (monitor by HPLC).

    • Add the R-specific aldolase to the reaction mixture.

    • Maintain the reaction at the optimal temperature for the aldolase (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring:

    • Periodically take samples and analyze the concentration of (R)-IHOG by HPLC.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached completion, terminate the enzymatic reaction (e.g., by pH shift or heat inactivation, if the product is stable under these conditions).

    • Remove the enzymes, for example by ultrafiltration.

    • The resulting solution containing (R)-IHOG can be used directly in the next chemical step or the product can be further purified if necessary.

Visualizations

ChemoEnzymaticMonatinProduction cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Conversion & Purification L-Tryptophan L-Tryptophan Indole-3-pyruvic acid Indole-3-pyruvic acid L-Tryptophan->Indole-3-pyruvic acid L-amino acid deaminase (R)-IHOG (R)-IHOG Indole-3-pyruvic acid->(R)-IHOG R-specific Aldolase Pyruvic Acid Pyruvic Acid Pyruvic Acid->(R)-IHOG This compound Mixture (2R,4R) & (2S,4R)-Monatin (R)-IHOG->this compound Mixture 1. Oximation 2. Reduction (2R,4R)-Monatin Crystal (2R,4R)-Monatin Crystal This compound Mixture->(2R,4R)-Monatin Crystal Crystallization (2S,4R)-Monatin (in solution) (2S,4R)-Monatin (in solution) This compound Mixture->(2S,4R)-Monatin (in solution) (2S,4R)-Monatin (in solution)->this compound Mixture Epimerization

Caption: Chemo-enzymatic production workflow for (2R,4R)-monatin.

Troubleshooting_Low_Yield Low (R)-IHOG Yield Low (R)-IHOG Yield Enzyme Inactivity Enzyme Inactivity Low (R)-IHOG Yield->Enzyme Inactivity Substrate Issues Substrate Issues Low (R)-IHOG Yield->Substrate Issues Reaction Conditions Reaction Conditions Low (R)-IHOG Yield->Reaction Conditions Inhibition Inhibition Low (R)-IHOG Yield->Inhibition Verify Purity Verify Purity Enzyme Inactivity->Verify Purity Check Storage Check Storage Enzyme Inactivity->Check Storage Impurity Analysis Impurity Analysis Substrate Issues->Impurity Analysis Solubility Test Solubility Test Substrate Issues->Solubility Test Optimize pH Optimize pH Reaction Conditions->Optimize pH Optimize Temperature Optimize Temperature Reaction Conditions->Optimize Temperature Substrate/Product Inhibition Assay Substrate/Product Inhibition Assay Inhibition->Substrate/Product Inhibition Assay

Caption: Troubleshooting logic for low (R)-IHOG yield.

References

Technical Support Center: Minimizing Epimerization During Monatin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to epimerization during the extraction and purification of monatin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its stereoisomers?

This compound is a naturally occurring high-intensity sweetener originally isolated from the root bark of the plant Sclerochiton ilicifolius.[1][2] It possesses two chiral centers, resulting in four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R).[3][4][5] The sweetness intensity varies significantly among these isomers, with the (2R,4R)-monatin isomer being the most potent.[3][4]

Q2: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where the configuration of one of several chiral centers in a molecule is inverted. In the context of this compound, this means that one of the desired stereoisomers can be converted into a different, less desirable stereoisomer. This is a significant concern because the biological activity, in this case, sweetness, is highly dependent on the specific stereochemistry of the molecule.[1][6] Minimizing epimerization is therefore critical to ensure the potency and purity of the final this compound product.

Q3: What are the primary factors that induce epimerization in this compound?

Based on studies of similar amino acid compounds, the primary factors that can induce epimerization in this compound during extraction and purification are:

  • pH: Both strongly acidic and, more significantly, alkaline conditions can catalyze the abstraction of the proton at the α-carbon (C2), leading to a loss of stereochemical integrity.[1][7]

  • Temperature: Elevated temperatures can provide the energy required to overcome the activation barrier for epimerization, accelerating the rate of conversion between epimers.[8]

  • Solvents: The choice of solvent can influence the rate of epimerization. Protic solvents, especially in the presence of a base, can facilitate the proton exchange that leads to epimerization.

  • Reaction Time: Prolonged exposure to harsh conditions (e.g., high pH or temperature) will increase the extent of epimerization.

Q4: Which chiral center in this compound is more susceptible to epimerization?

The chiral center at the α-carbon (C2) is generally more susceptible to epimerization than the tertiary carbon at C4. This is because the α-proton is activated by the adjacent carboxylic acid and amino groups, making it more readily abstracted under basic or acidic conditions, which is a key step in the epimerization mechanism.

Troubleshooting Guides

Issue 1: Significant presence of undesired this compound epimers in the purified sample.

  • Possible Cause 1: Inappropriate pH during extraction or purification.

    • Troubleshooting Steps:

      • Monitor pH: Regularly measure and record the pH of all solutions throughout the extraction and purification process.

      • Maintain Slightly Acidic to Neutral pH: Adjust the pH of your solutions to a range of 4-6. Use buffers like acetate (B1210297) or phosphate (B84403) to maintain a stable pH.

      • Avoid Strong Bases: During neutralization or pH adjustment steps, avoid the use of strong bases. Opt for weaker bases and add them slowly while monitoring the pH.

  • Possible Cause 2: Excessive heat applied during processing.

    • Troubleshooting Steps:

      • Low-Temperature Extraction: Perform extraction steps at ambient or reduced temperatures (4-25°C).

      • Controlled Solvent Evaporation: When concentrating the sample, use a rotary evaporator with the water bath temperature maintained below 40°C. For highly sensitive samples, consider lyophilization (freeze-drying).

      • Cold Storage: Store extracts and purified fractions at low temperatures (-20°C or below) to minimize epimerization over time.

  • Possible Cause 3: Inappropriate chromatography conditions.

    • Troubleshooting Steps:

      • Optimize Mobile Phase: If using reversed-phase chromatography (e.g., C18), ensure the mobile phase is within the optimal pH range of 4-6.

      • Consider Chiral Chromatography: For analytical purposes and for the purification of specific stereoisomers, the use of a chiral stationary phase is highly recommended.[2][4] This will allow for the separation and quantification of each epimer.

      • Limit Residence Time: Optimize chromatographic methods to minimize the time the this compound sample spends on the column, especially if the mobile phase conditions are not ideal for stability.

Issue 2: Poor resolution between this compound diastereomers during HPLC analysis.

  • Possible Cause 1: Unsuitable stationary phase.

    • Troubleshooting Steps:

      • Employ a Chiral Column: Standard achiral columns (like C18) will not separate enantiomers (RR/SS and RS/SR pairs) and may provide poor resolution for diastereomers. Use a chiral column specifically designed for amino acid separations.

      • Screen Different Chiral Phases: If one chiral column does not provide adequate separation, screen other types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).

  • Possible Cause 2: Mobile phase not optimized for chiral separation.

    • Troubleshooting Steps:

      • Vary Mobile Phase Composition: Systematically adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.

      • Adjust pH: The pH of the mobile phase can significantly impact the retention and resolution of amino acids on a chiral column. Optimize the pH, typically within a slightly acidic range.

      • Use Additives: In some cases, the addition of a small amount of an additive to the mobile phase, such as a chiral selector or an ion-pairing agent, can improve resolution.

Data Presentation

Table 1: Recommended Starting Conditions for Minimizing this compound Epimerization

ParameterExtractionPurification (Chromatography)Solvent EvaporationLong-Term Storage
pH 4.0 - 6.04.0 - 6.0 (for mobile phase)N/AIn a buffered solution at pH 5.0-6.0
Temperature 4 - 25°CAmbient (or cooled if necessary)< 40°C (under vacuum)-20°C to -80°C
Solvent Aqueous buffers (e.g., acetate, phosphate)Acetonitrile/Water, Methanol (B129727)/WaterN/ALyophilized powder or frozen solution

Experimental Protocols

Protocol 1: pH Stability Study for this compound

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Preparation: Dissolve a known concentration of purified this compound (preferably a single, pure epimer if available) in each buffer.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C and 40°C).

  • Time-Point Analysis: At regular time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each sample.

  • Quench Reaction: Immediately adjust the pH of the aliquot to a stable range (e.g., pH 5) or freeze the sample to stop any further epimerization.

  • Analysis: Analyze the samples using a validated chiral HPLC method to determine the ratio of the different this compound epimers.

  • Data Evaluation: Plot the percentage of the original epimer remaining over time for each pH and temperature condition to determine the optimal stability range.

Protocol 2: General Workflow for this compound Extraction and Purification with Minimized Epimerization

  • Extraction:

    • Homogenize the plant material (e.g., root bark of Sclerochiton ilicifolius) in a cold aqueous buffer (pH 5.0-6.0) at a 1:10 (w/v) ratio.

    • Stir the mixture at 4°C for 2-4 hours.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant containing the crude this compound extract.

  • Initial Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by the extraction buffer.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with the extraction buffer to remove highly polar impurities.

    • Elute the this compound fraction with a suitable mixture of methanol or acetonitrile in water.

  • Solvent Removal:

    • Concentrate the eluted fraction using a rotary evaporator with the bath temperature maintained below 40°C.

    • Alternatively, freeze-dry the sample to obtain a powder.

  • Final Purification (Preparative HPLC):

    • Dissolve the concentrated sample in the mobile phase.

    • Purify the this compound using a preparative reversed-phase or, ideally, a chiral HPLC column.

    • Use a mobile phase with a pH between 4 and 6.

    • Collect the fractions containing the desired this compound epimer(s).

  • Final Product Formulation:

    • Combine the pure fractions and remove the solvent under reduced pressure and low temperature.

    • Store the purified this compound as a lyophilized powder or in a frozen buffered solution at -20°C or below.

Mandatory Visualizations

Monatin_Epimerization_Pathway cluster_RR_SS Enantiomeric Pair 1 cluster_RS_SR Enantiomeric Pair 2 RR-Monatin RR-Monatin SS-Monatin SS-Monatin RR-Monatin->SS-Monatin Epimerization at C2 & C4 RS-Monatin RS-Monatin RR-Monatin->RS-Monatin Epimerization at C4 SR-Monatin SR-Monatin RR-Monatin->SR-Monatin Epimerization at C2 SS-Monatin->RS-Monatin Epimerization at C2 SS-Monatin->SR-Monatin Epimerization at C4 RS-Monatin->SR-Monatin Epimerization at C2 & C4 Conditions Influencing Factors: - pH (especially alkaline) - Temperature - Solvent - Time Conditions->RR-Monatin Conditions->SS-Monatin Conditions->RS-Monatin Conditions->SR-Monatin Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage Plant_Material Plant_Material Homogenization Homogenization Plant_Material->Homogenization Extraction_Buffer Aqueous Buffer (pH 4-6, 4°C) Homogenization->Extraction_Buffer Centrifugation Centrifugation Extraction_Buffer->Centrifugation Crude_Extract Crude_Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (C18) Crude_Extract->SPE Concentration Rotary Evaporation (<40°C) or Lyophilization SPE->Concentration HPLC Chiral/Reversed-Phase HPLC (pH 4-6) Concentration->HPLC Pure_Fractions Pure_Fractions HPLC->Pure_Fractions Solvent_Removal Lyophilization Pure_Fractions->Solvent_Removal Purity_Analysis Chiral HPLC Analysis Solvent_Removal->Purity_Analysis Storage <-20°C Purity_Analysis->Storage Troubleshooting_Logic Start Problem: High Epimerization Check_pH Is pH of all solutions in the 4-6 range? Start->Check_pH Check_Temp Was temperature kept below 40°C at all times? Check_pH->Check_Temp Yes Solution_pH Adjust pH using buffers. Avoid strong bases. Check_pH->Solution_pH No Check_Chroma Are chromatography conditions optimized? Check_Temp->Check_Chroma Yes Solution_Temp Use low-temperature evaporation. Ensure cold storage. Check_Temp->Solution_Temp No Solution_Chroma Optimize mobile phase pH. Consider a chiral column. Check_Chroma->Solution_Chroma No End Epimerization Minimized Check_Chroma->End Yes Solution_pH->Check_Temp Solution_Temp->Check_Chroma Solution_Chroma->End

References

Technical Support Center: Troubleshooting Poor Resolution in Monatin Isomer Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monatin isomer crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the purification of this compound stereoisomers by crystallization.

Frequently Asked Questions (FAQs)

Q1: I am not observing any crystal formation after cooling my this compound solution. What could be the issue?

A1: The absence of crystallization typically points to issues with supersaturation. The concentration of your target this compound isomer might be too low, or the chosen solvent system may be too effective at keeping it dissolved even at lower temperatures.

Troubleshooting Steps:

  • Increase Concentration: Carefully evaporate a portion of the solvent to increase the concentration of the this compound solution.

  • Anti--Solvent Addition: Gradually introduce an "anti-solvent" (a solvent in which this compound is less soluble) to the solution to induce precipitation. This should be done slowly to avoid "oiling out".

  • Lower Temperature: Further reduce the crystallization temperature, as solubility generally decreases with a drop in temperature.

  • Induce Nucleation:

    • Seeding: Add a few seed crystals of the desired pure this compound isomer to the solution. This provides a template for crystal growth and is a highly effective method.

    • Scratching: Gently scratch the inner surface of the crystallization vessel with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

Q2: My crystallization yield is very low. How can I improve it?

A2: A low yield indicates that a significant amount of the desired this compound isomer remains in the mother liquor. This is often a solubility problem.

Troubleshooting Steps:

  • Optimize Solvent System: The ideal solvent system is one where the desired this compound isomer has high solubility at elevated temperatures and low solubility at cooler temperatures. Experiment with different solvent ratios. For this compound, mixtures of water with water-miscible organic solvents like ethanol, methanol (B129727), or isopropanol (B130326) are commonly used.[1]

  • Adjust Cooling Profile: Ensure the cooling process is slow and controlled. Rapid cooling can lead to the formation of small, impure crystals and trap the desired product in the solution. A slower cooling rate promotes the growth of larger, purer crystals.[2]

  • pH Adjustment: this compound is an amino acid, so its solubility is pH-dependent. Adjusting the pH of the solution can significantly alter the solubility of the isomers. For the crystallization of specific this compound isomers, a pH range of 4.5 to 10 is often effective.[1]

  • Recycle Mother Liquor: The unwanted isomer remaining in the mother liquor can sometimes be racemized and recycled to improve the overall process yield.

Q3: The purity of my this compound crystals is poor, with significant contamination from other isomers. What's going wrong?

A3: Poor purity suggests that the undesired isomers are co-crystallizing with your target isomer. This can be due to several factors related to the crystallization kinetics and thermodynamics.

Troubleshooting Steps:

  • Slow Down Crystallization: Rapid crystal growth often traps impurities and other isomers within the crystal lattice. A slower cooling rate is crucial for improving purity.[3]

  • Solvent Selection: The choice of solvent can influence the crystal habit and the degree of co-crystallization. Screen different solvent systems to find one that maximizes the solubility difference between the desired and undesired isomers.

  • Recrystallization: A second crystallization of the impure crystals can significantly improve purity.

  • Agitation: The level of agitation during crystallization can affect purity. Gentle stirring can help maintain a homogenous solution and prevent the formation of conglomerates, but excessive agitation can lead to smaller, less pure crystals.

Q4: My this compound solution is "oiling out" instead of forming crystals. How can I fix this?

A4: "Oiling out" happens when the this compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often occurs when the level of supersaturation is too high, or the temperature is above the melting point of the solvated solid.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Use a more dilute solution.

    • Employ a much slower cooling rate.

    • If using an anti-solvent, add it more slowly and at a slightly higher temperature.

  • Increase Crystallization Temperature: If possible, select a solvent system that allows for crystallization to occur at a higher temperature.

  • Ensure Proper Agitation: Gentle agitation can sometimes prevent oiling out by promoting controlled crystal growth.

Data Presentation

Table 1: Illustrative Solvent Systems for this compound Isomer Crystallization

This table provides examples of solvent systems that can be used as a starting point for developing a crystallization protocol for this compound isomers. The optimal system will depend on the specific mixture of isomers being separated.

Solvent System (v/v)Target Isomer PairTypical Temperature ProfileExpected Outcome
Water/Ethanol(2S,4S) & (2R,4R) from a racemic mixtureDissolve at 60-70°C, slow cool to 4°CPreferential crystallization of one enantiomeric pair
Water/Isopropanol(2S,4S) from a (2S,4S)/(2S,4R) mixtureDissolve at 50-60°C, controlled cooling to RTHigher purity crystals of the less soluble (2S,4S) isomer
Aqueous Ammonia/2-PropanolDiammonium salt of this compound isomersVaries with specific saltUsed for the crystallization of this compound salts

Table 2: Effect of Cooling Rate on Crystal Purity and Yield (Illustrative Data)

This table illustrates the general relationship between cooling rate and the purity and yield of the desired isomer. Slower cooling rates generally lead to higher purity but may slightly decrease the yield in a single crystallization step.

Cooling Rate (°C/hour)Crystal Purity (% Diastereomeric Excess)Yield (%)Crystal Size
108560Small, needle-like
59255Medium, prismatic
29752Large, well-formed
0.59950Very large, distinct facets

Experimental Protocols

Protocol 1: General Diastereomeric Resolution of this compound Isomers by Cooling Crystallization

This protocol outlines a general procedure for the separation of this compound diastereomers.

  • Dissolution: Dissolve the mixture of this compound isomers in a suitable solvent system (e.g., a mixture of water and ethanol) at an elevated temperature (e.g., 60-80°C) with gentle stirring until all solids are dissolved.[1][4]

  • Controlled Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomer. A typical cooling rate is 2-5°C per hour.

  • Maturation: Once the solution has reached the final crystallization temperature (e.g., 4-10°C), hold it at this temperature for several hours to allow the crystallization to complete.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble isomer.

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze the purity of the crystals and the composition of the mother liquor using an appropriate analytical technique, such as chiral HPLC.

Protocol 2: Assessing Crystal Purity by Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the enantiomeric or diastereomeric excess of a this compound sample.

  • Sample Preparation: Prepare a stock solution of the crystallized this compound sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.05% trifluoroacetic acid).[5]

  • Standard Preparation: Prepare standard solutions of all four pure this compound stereoisomers if available.

  • Chromatographic Conditions:

    • Column: A chiral column, such as a Crownpak CR(+), is typically used for separating this compound stereoisomers.[5]

    • Mobile Phase: An isocratic or gradient mobile phase is used. For example, a mixture of aqueous perchloric acid (pH 2.0) and methanol (90:10).[5]

    • Flow Rate: A typical flow rate is around 1.0-1.2 mL/min.[5]

    • Detection: UV detection at 210 nm is suitable for this compound.[5]

  • Injection and Analysis: Inject the sample and standards onto the HPLC system.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times compared to the standards. Calculate the percentage of each isomer and the enantiomeric or diastereomeric excess.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Analysis cluster_output Output start Start with Isomer Mixture dissolution Dissolution in Solvent System start->dissolution cooling Controlled Cooling dissolution->cooling maturation Maturation cooling->maturation filtration Vacuum Filtration maturation->filtration washing Crystal Washing filtration->washing mother_liquor Mother Liquor (Other Isomers) filtration->mother_liquor drying Drying washing->drying analysis Purity Analysis (Chiral HPLC) drying->analysis pure_crystals Pure Isomer Crystals analysis->pure_crystals

Experimental workflow for this compound isomer crystallization.

troubleshooting_logic issue Poor Resolution Issue no_crystals No Crystals Forming issue->no_crystals low_yield Low Yield issue->low_yield poor_purity Poor Purity issue->poor_purity oiling_out Oiling Out issue->oiling_out sol_no_cryst Increase Concentration Add Anti-Solvent Lower Temperature Seed/Scratch no_crystals->sol_no_cryst sol_low_yield Optimize Solvent Slow Cooling Profile Adjust pH Recycle Mother Liquor low_yield->sol_low_yield sol_poor_purity Slow Crystallization Screen Solvents Recrystallize Control Agitation poor_purity->sol_poor_purity sol_oiling_out Reduce Supersaturation Increase Temperature Gentle Agitation oiling_out->sol_oiling_out

Troubleshooting logic for this compound isomer crystallization.

References

Technical Support Center: Enhancing the Photostability of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the photostability of monatin. Given that detailed public data on this compound's photostability is limited, this guide offers general best practices, troubleshooting advice, and example protocols applicable to the study of photosensitive molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: What is photostability, and why is it a concern for this compound?

A1: Photostability is the ability of a substance to resist degradation when exposed to light. For a high-intensity sweetener like this compound, photodegradation can lead to a loss of sweetness, the formation of off-flavors, and a decrease in product shelf-life. Understanding and improving photostability is crucial for maintaining the quality and efficacy of this compound in various applications.

Q2: How can I determine the photostability of my this compound sample?

A2: Photostability testing is typically conducted by exposing a solution of this compound to a controlled light source that mimics the UV and visible light spectrum of sunlight, as outlined in ICH (International Council for Harmonisation) guidelines. The degradation of this compound is then quantified over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: What are the common signs of this compound photodegradation?

A3: Common indicators of photodegradation include a change in the color or clarity of the this compound solution, a measurable decrease in the concentration of the parent this compound molecule, and the appearance of new peaks in an HPLC chromatogram, which correspond to degradation products.

Q4: What general strategies can I employ to enhance the photostability of this compound?

A4: Several strategies can be effective in improving the photostability of photosensitive compounds like this compound:

  • pH Optimization: The stability of a molecule can be highly dependent on the pH of the solution. Identifying the optimal pH can significantly reduce degradation.

  • Use of Antioxidants: The inclusion of antioxidants, such as ascorbic acid or BHT, can quench reactive oxygen species that are often generated during photodegradation.

  • Excipient Selection: Certain excipients can either promote or inhibit photodegradation. Careful selection of formulation components is critical.

  • Light-Protectant Packaging: Storing this compound solutions in amber or opaque containers can prevent light exposure and subsequent degradation.

  • Microencapsulation: Encapsulating this compound in a protective matrix can shield it from light and other environmental factors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of this compound under standard light conditions. The inherent photosensitivity of the this compound molecule.* Confirm the light source intensity and spectrum are appropriate for the study. * Investigate the effect of pH on stability to find an optimal range. * Screen a panel of antioxidants to identify one that effectively quenches photodegradation.
Inconsistent results between photostability experiments. Variability in experimental conditions such as light intensity, temperature, or sample preparation.* Ensure precise control over all experimental parameters. * Use a calibrated light source and a temperature-controlled chamber. * Prepare fresh solutions for each experiment and use consistent glassware.
Formation of colored degradants in the this compound solution. The degradation products may absorb light in the visible spectrum.* Characterize the chemical structure of the colored degradants using techniques like LC-MS to understand the degradation pathway. * Focus on strategies that prevent the initial photochemical reaction, such as the use of UV absorbers in the formulation.
No significant degradation is observed even after prolonged light exposure. The light source may not be of the appropriate wavelength or intensity to induce degradation, or the analytical method may not be sensitive enough.* Verify the emission spectrum of the light source covers the absorption spectrum of this compound. * Develop a more sensitive and specific analytical method for detecting small changes in this compound concentration.

Experimental Protocols

Protocol 1: Determining the Photostability of this compound in Solution
  • Solution Preparation: Prepare a stock solution of this compound in a relevant buffer system (e.g., phosphate (B84403) buffer) at a known concentration (e.g., 1 mg/mL).

  • Sample Exposure: Transfer aliquots of the this compound solution into transparent glass vials. Place the vials in a photostability chamber equipped with a light source that meets ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Protocol 2: Screening for a Suitable Antioxidant
  • Antioxidant Selection: Choose a panel of antioxidants to screen (e.g., ascorbic acid, sodium metabisulfite, BHT).

  • Sample Preparation: Prepare this compound solutions containing each antioxidant at a specified concentration. Include a control sample with no antioxidant.

  • Photostability Testing: Expose the samples to light as described in Protocol 1.

  • Analysis and Comparison: Analyze the this compound concentration at each time point. Compare the degradation rates of this compound in the presence of different antioxidants to the control.

Data Presentation

Table 1: Example Data for this compound Photodegradation at Different pH Values
pHThis compound Concentration Remaining (%) after 8h ExposureAppearance of Solution
3.075.2Slight yellow tint
5.088.9Colorless
7.095.1Colorless
9.082.4Slight yellow tint
Table 2: Example Data for the Effect of Antioxidants on this compound Photostability (at pH 7.0)
Antioxidant (Concentration)This compound Concentration Remaining (%) after 8h Exposure
None (Control)95.1
Ascorbic Acid (0.1%)99.2
Sodium Metabisulfite (0.1%)98.5
BHT (0.05%)96.8

Visualizations

start Start: this compound Solution prepare Prepare Samples (pH, Antioxidants) start->prepare expose Expose to Controlled Light Source (ICH Q1B) prepare->expose control Control Sample (Protected from Light) prepare->control sample Collect Samples at Time Intervals expose->sample control->sample analyze Analyze by HPLC sample->analyze data Evaluate Data: Degradation Kinetics analyze->data end End: Determine Optimal Conditions data->end

Caption: Workflow for a typical photostability study.

This compound This compound excited Excited State This compound* This compound->excited Absorption light Light (UV/Visible) light->excited ros Reactive Oxygen Species (ROS) excited->ros Energy Transfer degradation Degradation Products excited->degradation ros->degradation antioxidant Antioxidant antioxidant->ros Quenching

Caption: Potential photodegradation pathways for this compound.

reducing bitterness perception in monatin formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to bitterness perception in monatin formulations.

Troubleshooting Guides

Issue: Unacceptable Level of Bitterness Detected in this compound Formulation

This guide provides a systematic approach to identifying the source of bitterness and implementing effective mitigation strategies.

1. Confirm Sensory Panel Training and Alignment

  • Question: Are your sensory panelists properly trained to evaluate the taste profile of high-intensity sweeteners?

  • Troubleshooting Steps:

    • Verify that panelists have been trained according to established sensory analysis standards for sweeteners.

    • Conduct calibration sessions using reference standards for sweet, bitter, and other relevant taste modalities (e.g., quinine (B1679958) for bitterness).

    • Ensure panelists can reliably identify and scale the intensity of bitterness.

2. Evaluate this compound Stereoisomer Purity

  • Question: Have you confirmed the stereoisomeric purity of your this compound supply?

  • Troubleshooting Steps:

    • Different stereoisomers of this compound possess varying sweetness and potential off-taste profiles. The (R,R) stereoisomer is reported to be the most potent and to have a clean sweet taste.[1]

    • Request a certificate of analysis from your supplier detailing the percentage of each stereoisomer.

    • If in-house analysis is possible, utilize chiral chromatography to verify the stereoisomeric composition.

Table 1: Hypothetical Bitterness Intensity of this compound Stereoisomers

StereoisomerSweetness Potency (vs. Sucrose)Hypothetical Bitterness Threshold (ppm)Notes
(R,R)-Monatin~2000-3000x> 500Generally considered to have a clean, sweet taste with minimal bitterness.
(S,S)-Monatin~50-200x250 - 500May exhibit a noticeable bitter aftertaste at higher concentrations.
(R,S)-MonatinVaries100 - 250May contribute to bitterness and other off-notes.
(S,R)-MonatinVaries100 - 250May contribute to bitterness and other off-notes.

3. Investigate Formulation Excipients

  • Question: Could other ingredients in your formulation be contributing to or enhancing bitterness?

  • Troubleshooting Steps:

    • Create a simplified formulation containing only this compound and the solvent (e.g., purified water) to establish a baseline bitterness level.

    • Systematically add each excipient back into the formulation and conduct sensory evaluation at each step to identify any ingredients that increase bitterness.

    • Be aware of potential interactions between this compound and other components that could lead to the formation of bitter compounds.

4. Implement Bitterness Mitigation Strategies

  • Question: Have you explored formulation strategies to block or mask the perception of bitterness?

  • Troubleshooting Steps:

    • Co-formulation with other sweeteners: Blending this compound with other high-intensity sweeteners, such as steviol (B1681142) glycosides, has been shown to improve the overall taste profile and reduce off-flavors.[2]

    • Use of FEMA GRAS Flavorings: Incorporate FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) flavorings with modifying properties to mask bitterness.[3][4][5] Examples include natural citrus or vanilla flavors.

    • Addition of Bitter Blockers: Evaluate the efficacy of commercially available bitter blockers. These compounds are designed to interact with bitter taste receptors (T2Rs) and reduce the perception of bitterness.[6]

    • Polymer Encapsulation: For solid dosage forms, consider microencapsulation of this compound with a polymer coating to create a physical barrier between the tastant and the taste receptors.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of bitterness perception for high-intensity sweeteners like this compound?

A1: The perception of bitterness is primarily mediated by a family of G protein-coupled receptors known as T2Rs (Taste 2 Receptors), which are expressed in taste receptor cells on the tongue.[7] While the specific T2Rs that may be activated by this compound have not been definitively identified, it is hypothesized that, like other high-intensity sweeteners, any perceived bitterness could be due to the this compound molecule binding to one or more of these T2R receptors. This binding initiates a downstream signaling cascade that results in the perception of a bitter taste.

Q2: Are there specific analytical methods to quantify the bitterness of my this compound formulation?

A2: Yes, in addition to human sensory panels, you can utilize an electronic tongue. An electronic tongue is an analytical instrument equipped with an array of sensors that can detect and quantify different taste modalities, including bitterness.[8][9][10] It can provide objective and reproducible data on the bitterness intensity of your formulations and can be a valuable tool for screening the effectiveness of different bitterness-masking strategies.

Q3: My formulation contains other amino acids. Could they be interacting with this compound to produce a bitter taste?

A3: It is possible. While some amino acids are sweet or umami, others are inherently bitter. Furthermore, interactions between different amino acids in a formulation can sometimes lead to the enhancement of bitter notes. It is recommended to conduct sensory evaluations of the amino acid blend both with and without this compound to determine the source of the bitterness. Interestingly, some amino acids have been investigated as potential bitterness-reducing agents for other sweeteners.

Q4: What is the regulatory status of this compound and the bitter blockers I might use?

A4: this compound's regulatory status for use as a sweetener varies by country. It is important to consult the food additive regulations in your specific region. Similarly, any bitter blocker or flavor modulator you intend to use must be approved for use in food or pharmaceutical applications in your target market. Many effective flavor modifiers are FEMA GRAS, which provides a strong basis for their safe use.[11][12]

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound Bitterness using a Trained Panel

1. Objective: To quantify the bitterness intensity of a this compound formulation.

2. Materials:

  • This compound formulation samples at various concentrations.

  • Reference standards for bitterness (e.g., quinine hydrochloride solutions of increasing concentrations).

  • Deionized, purified water for rinsing.

  • Unsalted crackers for palate cleansing.

  • Standardized sample presentation cups.

3. Panelist Training:

  • Select 10-12 panelists based on their sensory acuity.

  • Train panelists to identify and rank the intensity of the five basic tastes.

  • Specifically train on a bitterness intensity scale using quinine standards.

4. Procedure:

  • Present panelists with coded samples of the this compound formulation and quinine reference standards in a randomized order.

  • Instruct panelists to rinse their mouths with purified water before and after each sample.

  • Panelists should rate the bitterness intensity of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

  • Allow for a sufficient break between samples to prevent taste fatigue.

5. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences in bitterness intensity between samples.

Protocol 2: Screening of Bitterness Reducing Agents using an Electronic Tongue

1. Objective: To rapidly screen the effectiveness of various bitter blockers in a this compound formulation.

2. Materials:

  • Electronic tongue instrument.

  • This compound formulation (control).

  • This compound formulations containing different bitter blockers at various concentrations.

  • Standard solutions for sensor calibration (as per instrument manufacturer's instructions).

  • Beakers and other necessary labware.

3. Procedure:

  • Calibrate the electronic tongue sensors according to the manufacturer's protocol.

  • Analyze the control this compound formulation to establish a baseline bitterness reading.

  • Analyze each of the this compound formulations containing a bitter blocker.

  • Ensure thorough rinsing of the sensors between each measurement to prevent carryover.

4. Data Analysis:

  • Utilize the instrument's software to perform a principal component analysis (PCA) or other multivariate analysis to visualize the differences in the taste profiles of the formulations.

  • Quantify the reduction in the bitterness sensor response for each bitter blocker relative to the control.

Table 2: Example Data from Electronic Tongue Screening of Bitter Blockers

FormulationBitter BlockerConcentration of Blocker (ppm)Bitterness Sensor Response (Arbitrary Units)% Bitterness Reduction
ControlNone085.20%
Test 1FEMA GRAS Flavor 15063.925%
Test 2FEMA GRAS Flavor 110048.143.5%
Test 3Compound X2072.415%
Test 4Compound X4061.328%

Visualizations

Bitter_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell This compound This compound T2R Bitter Taste Receptor (T2R) This compound->T2R Binds to G_Protein G-protein (Gustducin) T2R->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Triggers TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Brain Brain (Bitter Perception) Neurotransmitter->Brain Signals to Bitter_Blocker Bitter Blocker Bitter_Blocker->T2R Blocks Binding

Caption: Simplified signaling pathway for bitter taste perception.

Experimental_Workflow cluster_formulation Formulation Development cluster_evaluation Evaluation Start Start: High Bitterness in this compound Formulation Strategy_Selection Select Bitterness Reduction Strategy Start->Strategy_Selection Blending Blending with other sweeteners Strategy_Selection->Blending Flavor_Masking FEMA GRAS Flavor Masking Strategy_Selection->Flavor_Masking Bitter_Blocking Addition of Bitter Blockers Strategy_Selection->Bitter_Blocking Encapsulation Microencapsulation Strategy_Selection->Encapsulation New_Formulation Create New Formulation Blending->New_Formulation Flavor_Masking->New_Formulation Bitter_Blocking->New_Formulation Encapsulation->New_Formulation Sensory_Panel Sensory Panel Evaluation New_Formulation->Sensory_Panel E_Tongue Electronic Tongue Analysis New_Formulation->E_Tongue Decision Bitterness Acceptable? Sensory_Panel->Decision E_Tongue->Decision Decision->Strategy_Selection No End End: Optimized Formulation Decision->End Yes

Caption: Workflow for reducing bitterness in this compound formulations.

Logical_Relationship Monatin_Concentration This compound Concentration Bitterness_Perception Bitterness Perception Monatin_Concentration->Bitterness_Perception Directly Influences Overall_Palatability Overall Palatability Bitterness_Perception->Overall_Palatability Negatively Impacts Mitigation_Strategy Mitigation Strategy Mitigation_Strategy->Bitterness_Perception Reduces Mitigation_Strategy->Overall_Palatability Positively Impacts

Caption: Logical relationship of factors affecting palatability.

References

Validation & Comparative

Monatin vs. Aspartame: A Comparative Stability Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the stability of two high-intensity sweeteners, monatin and aspartame (B1666099). The information presented herein is intended to assist researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries in making informed decisions regarding the application of these sweeteners. This analysis is based on a comprehensive review of available experimental data on the stability of each compound under various conditions.

Executive Summary

Both this compound and aspartame are potent sweeteners with distinct stability profiles that influence their suitability for different applications. Aspartame's stability is well-documented and is primarily affected by pH and temperature. It exhibits optimal stability in acidic conditions (pH 4.3) and is susceptible to degradation at neutral to alkaline pH and elevated temperatures.[1] this compound, a naturally occurring sweetener, is noted for its stability in dry form and at low pH.[2] However, its stability in aqueous solutions is significantly impacted by light and the presence of metal ions, leading to photo-oxidation.[3][4]

Comparative Stability Data

The following tables summarize the quantitative data on the stability of aspartame and this compound under different conditions, compiled from various studies. It is important to note that the data for each compound were generated under different experimental settings, and direct quantitative comparison should be made with caution.

pH and Temperature Stability of Aspartame
pHTemperature (°C)Half-life (t½)MatrixReference
4.3Room Temperature~300 daysAqueous Solution[1]
7.0Room Temperaturea few daysAqueous Solution[1]
6.4458 daysSkim Milk Beverage[5]
6.7424-58 daysSkim Milk Beverage[5]
6.430~2 daysSkim Milk Beverage[5]
6.7301-4 daysSkim Milk Beverage[5]
2.7520>5 months (low stability)Orange Soft Drink[6][7]
4.5720>5 months (high stability)Orange Soft Drink[6][7]
2.7540<5 months (very low stability)Orange Soft Drink[6][7]
3.7-3.85Refrigerated (6-8°C)Stable for 15 daysWhey Lemon Beverage[8][9]
Photostability of this compound

Direct quantitative data on the half-life of this compound under varying pH and temperature conditions in the absence of light is limited in the reviewed literature. The primary degradation pathway identified is photo-oxidation.

ConditionObservationMatrixReference
Exposure to UV/visible lightAccelerated degradation.Model Beverage Solution[3][4]
Presence of trace metal ionsAccelerated degradation.Model Beverage Solution[3][4]
Equivalent of 4 days of UV light exposureMost of the this compound disappeared.Lemon-Lime Beverage Model
In darkness with metal ion chelatorsDecreased this compound and indole (B1671886) loss.Model Beverage Solution[10]
Exposure to light with metal ion chelatorsDecreased this compound and indole loss.Model Beverage Solution[10]

Degradation Pathways

The degradation of aspartame and this compound proceeds through different chemical pathways, resulting in various degradation products.

Aspartame Degradation

Aspartame degradation is primarily hydrolytic and is catalyzed by both acid and base.[11]

  • Neutral and Alkaline Conditions (pH > 5): The main degradation pathway is the intramolecular condensation to form 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP) and the hydrolysis of the methyl ester to form α-aspartyl-phenylalanine (α-AP) with the release of methanol.[11][12]

  • Acidic Conditions (pH < 4.5): The peptide bond can be hydrolyzed to form phenylalanine methyl ester and aspartic acid.[11]

Aspartame_Degradation Aspartame Aspartame DKP Diketopiperazine (DKP) Aspartame->DKP pH > 5 (Intramolecular Condensation) Methanol Methanol Aspartame->Methanol pH > 5 (Ester Hydrolysis) alpha_AP α-Aspartyl-phenylalanine (α-AP) Aspartame->alpha_AP pH > 5 (Ester Hydrolysis) Asp Aspartic Acid Aspartame->Asp pH < 4.5 (Peptide Bond Hydrolysis) PM Phenylalanine Methyl Ester Aspartame->PM pH < 4.5 (Peptide Bond Hydrolysis) alpha_AP->Asp Hydrolysis Phe Phenylalanine alpha_AP->Phe Hydrolysis

Aspartame Degradation Pathways
This compound Degradation

The degradation of this compound is primarily driven by photo-oxidation, involving singlet oxygen, free radicals, and peroxides.[3][4] This process is accelerated by UV/visible light and the presence of trace metal ions.[3][4]

The degradation products include hydroxylated and peroxide species on the indole ring, as well as various ring and side-chain oxidation and scission products.[3][4] Identified degradation products include 2-hydroxythis compound, 3-formylindole, indole-3-carboxylic acid, a partial this compound dimer, and a this compound lactone.

Monatin_Degradation This compound This compound Oxidation Photo-oxidation (Light, Metal Ions, O2) This compound->Oxidation Degradation_Products Degradation Products Oxidation->Degradation_Products Hydroxylated Hydroxylated Species Degradation_Products->Hydroxylated Peroxide Peroxide Species Degradation_Products->Peroxide Scission Ring & Side-chain Scission Products Degradation_Products->Scission

This compound Photo-Degradation Pathway

Experimental Protocols

The stability of both sweeteners is typically assessed using High-Performance Liquid Chromatography (HPLC).

General Protocol for Sweetener Stability Testing

A generalized workflow for conducting a stability study of a sweetener in a beverage model is outlined below.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Buffer Prepare Buffer/Matrix Prep_Sweetener Prepare Sweetener Stock Solution Prep_Buffer->Prep_Sweetener Spike Spike Sweetener into Matrix Prep_Sweetener->Spike Adjust_pH Adjust pH Spike->Adjust_pH Store_Samples Store Samples at Different Temperatures/Light Conditions Adjust_pH->Store_Samples Sample Sample at Time Intervals Store_Samples->Sample HPLC HPLC Analysis Sample->HPLC Quantify Quantify Remaining Sweetener HPLC->Quantify

General Workflow for Sweetener Stability Testing
HPLC Method for Aspartame Stability Analysis

The following is a representative HPLC method for the quantification of aspartame and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH 3.5) and an organic solvent like acetonitrile.

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Samples are typically filtered through a 0.45 µm filter before injection. For complex matrices like beverages, a solid-phase extraction (SPE) step may be necessary to remove interferences.[9]

Conclusion

The stability of this compound and aspartame is a critical factor in their application as high-intensity sweeteners. Aspartame's stability is well-characterized, with pH and temperature being the primary determinants of its degradation. It is most stable in acidic environments, making it suitable for many soft drinks. This compound's stability is highly dependent on light exposure and the presence of metal ions, which promote photo-oxidation. Therefore, for applications involving this compound, formulation strategies should focus on mitigating these factors, such as using opaque packaging or including chelating agents and antioxidants.[10] While direct comparative quantitative data is scarce, the available information suggests that in the absence of light, this compound may exhibit comparable or superior stability to aspartame, particularly in dry and acidic conditions.[2] Further head-to-head comparative studies under identical conditions are warranted to provide a more definitive quantitative comparison.

References

A Sensory Showdown: Monatin vs. Stevia Glycosides in the Quest for the Perfect Sweetness

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of the ideal high-intensity sweetener is a journey marked by the intricate balance of potent sweetness and a clean taste profile. This guide offers a comparative analysis of two promising candidates: monatin and various stevia glycosides. By examining their sensory attributes through available panel data, detailing the experimental protocols used for their evaluation, and visualizing the underlying biological pathways, we aim to provide a comprehensive resource for informed decision-making in product formulation and development.

In the landscape of non-nutritive sweeteners, both this compound and stevia glycosides have emerged as compelling natural alternatives to sugar. This compound, derived from the root of the South African plant Sclerochiton ilicifolius, is noted for its high sweetness potency and is often described as having a pure, clean sweet taste.[1][2] Stevia glycosides, extracted from the leaves of the Stevia rebaudiana plant, have gained widespread commercial use, with newer generations like Rebaudioside D (Reb D) and Rebaudioside M (Reb M) offering a more sugar-like taste with reduced bitterness compared to the more prevalent Rebaudioside A (Reb A).[3][4]

Quantitative Sensory Profile: A Tale of Two Sweeteners

Direct comparative sensory panel data for this compound and stevia glycosides is limited. However, by compiling data from separate studies, we can construct a comparative overview of their key sensory attributes.

Table 1: Sweetness Potency of this compound and Stevia Glycosides

SweetenerSweetness Potency (relative to sucrose)
R,R-Monatin ~3000x[1][2]
Rebaudioside A (Reb A) 200 - 400x
Rebaudioside D (Reb D) 250 - 450x
Rebaudioside M (Reb M) 200 - 350x

Table 2: Comparative Sensory Attributes of this compound and Stevia Glycosides

Note: Data for this compound is primarily qualitative, while data for stevia glycosides is quantitative from a consumer panel study. Direct comparison should be made with caution.

Sensory AttributeThis compound (R,R-Isomer)Rebaudioside A (0.1% w/v)Rebaudioside D (0.1% w/v)Rebaudioside M (0.1% w/v)Sucrose (B13894) (14% w/v)
Primary Taste Described as a "pure sweet taste"[2]SweetSweetSweetSweet
In-mouth Bitterness Reportedly lacks bitter aftertaste3.5~1.0~1.0~1.0
Lingering Sweetness Data not availableData not available4.55.33.6
Licorice/Metallic Aftertaste Reportedly absentCan be presentSignificantly reducedSignificantly reducedNone

Experimental Protocols: Deconstructing the Sensory Evaluation

The sensory data presented is typically gathered through rigorous and standardized experimental protocols. A common methodology for the sensory panel evaluation of high-intensity sweeteners is Quantitative Descriptive Analysis (QDA).

Objective: To identify and quantify the sensory attributes of sweeteners.

Panelists:

  • Typically 8-12 trained panelists are selected.

  • Panelists are screened for their sensory acuity and ability to describe and scale the intensity of taste attributes.

  • Extensive training is conducted to familiarize panelists with the specific sensory attributes (e.g., sweetness, bitterness, metallic aftertaste, licorice notes) and the rating scale.

Methodology:

  • Sample Preparation: Sweeteners are dissolved in purified water at concentrations determined to be equi-sweet to a sucrose reference.

  • Presentation: Samples are presented to panelists in a randomized, blind-coded order to prevent bias.

  • Evaluation: Panelists rate the intensity of each sensory attribute on a continuous line scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The data from the panelists is statistically analyzed to determine the mean intensity ratings for each attribute and to identify significant differences between samples.

Visualizing the Mechanisms of Sweetness

To understand how these molecules elicit their characteristic tastes, it is essential to examine the biological and experimental frameworks.

Sweet_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Sweetener This compound or Stevia Glycoside T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers TRPM5 TRPM5 Channel Depolarization Cell Depolarization TRPM5->Depolarization Causes Ca_release->TRPM5 Opens ATP_release ATP Release Depolarization->ATP_release Leads to Nerve_Impulse Nerve Impulse to Brain ATP_release->Nerve_Impulse Signals

Sweet Taste Signaling Pathway

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Equi-sweet Concentrations) Panelist_Selection->Sample_Prep Randomized_Presentation Randomized, Blind Sample Presentation Sample_Prep->Randomized_Presentation Sensory_Evaluation Sensory Attribute Rating (QDA) Randomized_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Results Results & Interpretation Stat_Analysis->Results

Sensory Evaluation Workflow

Concluding Remarks

The available data suggests that R,R-monatin holds significant promise as a high-potency sweetener with a potentially cleaner taste profile than many existing options, including some stevia glycosides. Its high sweetness intensity and reported lack of bitterness are highly desirable attributes. However, the lack of comprehensive, direct comparative sensory panel data against a range of stevia glycosides, particularly the newer generations like Reb D and Reb M, highlights a critical gap in our understanding.

For stevia glycosides, the evolution from Reb A to Reb D and Reb M has demonstrated a clear progression towards a more sugar-like taste with significantly reduced off-notes.[3][4] The choice between these sweeteners will ultimately depend on the specific application, desired sensory profile, and regulatory considerations. Further research employing standardized sensory evaluation protocols to directly compare this compound with a comprehensive suite of stevia glycosides is warranted to provide a definitive guide for the food and pharmaceutical industries.

References

A Researcher's Guide to Validating Monatin Purity and Concentration with UHPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the high-potency sweetener monatin, ensuring its purity and accurate concentration is critical for reliable experimental outcomes and regulatory compliance. This guide provides a comprehensive comparison of Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this compound against alternative methods, supported by experimental data and detailed protocols.

Introduction to this compound Analysis

This compound, known chemically as 4-hydroxy-4-(indol-3-ylmethyl)glutamic acid, is a naturally occurring, intensely sweet amino acid derivative with significant potential as a non-caloric sweetener. It exists as four stereoisomers (RR, RS, SR, SS), with the RR and RS isomers being the sweetest. The complexity of its stereochemistry and the need to quantify the active isomers while identifying impurities necessitate robust and sensitive analytical methods. UHPLC has emerged as a powerful tool for this purpose, offering significant advantages in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC).

UHPLC: The Gold Standard for this compound Analysis

UHPLC systems operate at higher pressures (up to 15,000 psi or more) and utilize columns with smaller particle sizes (sub-2 µm) compared to conventional HPLC.[1][2][3] This results in significantly faster analysis times, improved resolution between closely related compounds (such as this compound isomers and impurities), and enhanced sensitivity.[4] For high-throughput screening and rigorous quality control, UHPLC is often the preferred method.

Comparative Performance of Analytical Methods

The following table summarizes the key performance indicators for UHPLC and other common analytical techniques used for the analysis of high-potency sweeteners, providing a comparative overview for method selection.

ParameterUHPLC-UV/MSHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Limit of Detection (LOD) Low ng/mL to pg/mLng/mLpg/mL to fg/mLµg/mL
Limit of Quantitation (LOQ) Low ng/mLng/mL to µg/mLpg/mLµg/mL
Linearity (R²) >0.999>0.99>0.999>0.99
Precision (%RSD) < 2%< 5%< 5%< 10%
Accuracy (% Recovery) 95-105%90-110%95-105%85-115%
Analysis Time < 10 minutes15-30 minutes< 10 minutes20-40 minutes
Resolution Very HighModerate to HighHighHigh
Selectivity High (especially with MS)ModerateVery HighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of this compound using UHPLC-UV/MS and a comparative HPLC-UV method.

Protocol 1: UHPLC-UV/MS Method for this compound Purity and Concentration

This method is designed for the rapid and sensitive quantification of this compound isomers and the detection of potential impurities.

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 220 nm and 280 nm.

  • MS Detection (ESI+): Scan range m/z 100-500. For targeted analysis, monitor the specific m/z for this compound.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition (95% A: 5% B).

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Method Validation Parameters:

  • Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

  • LOD and LOQ: Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assess by repeatedly injecting a standard solution (n=6) and expressing the result as the relative standard deviation (%RSD).

  • Accuracy: Evaluate by spiking a blank matrix with a known amount of this compound standard and calculating the percentage of recovery.

Protocol 2: HPLC-UV Method for this compound Analysis

This method provides a more conventional approach for routine analysis where the speed and sensitivity of UHPLC are not paramount.

1. Instrumentation:

  • HPLC system with a pump, autosampler, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 80% A: 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 220 nm.

3. Sample Preparation:

  • Similar to the UHPLC method, dissolve the sample in the mobile phase and filter.

4. Method Validation:

  • Follow the same validation principles as outlined for the UHPLC method.

Visualization of Workflows and Comparisons

To further clarify the experimental and logical processes, the following diagrams are provided.

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-UV/MS Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV and MS Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify purity Purity Assessment integrate->purity

Caption: Experimental workflow for this compound analysis using UHPLC-UV/MS.

Method_Comparison cluster_attributes Performance Attributes UHPLC UHPLC Speed Speed UHPLC->Speed Fastest Resolution Resolution UHPLC->Resolution Highest Sensitivity Sensitivity UHPLC->Sensitivity High Cost Cost UHPLC->Cost High HPLC HPLC HPLC->Speed Slower HPLC->Resolution Good HPLC->Sensitivity Moderate HPLC->Cost Lower LCMSMS LC-MS/MS LCMSMS->Speed Fast LCMSMS->Resolution High LCMSMS->Sensitivity Highest LCMSMS->Cost Highest CE Capillary Electrophoresis CE->Speed Slow CE->Resolution High CE->Sensitivity Lower CE->Cost Moderate

Caption: Comparison of analytical techniques for sweetener analysis.

Conclusion

For the validation of this compound purity and concentration, UHPLC stands out as a superior analytical technique, offering unparalleled speed, resolution, and sensitivity. While HPLC remains a viable and cost-effective option for routine analyses, UHPLC, especially when coupled with mass spectrometry, provides the high-fidelity data required for rigorous drug development and quality control. The detailed protocols and comparative data presented in this guide are intended to empower researchers to select and implement the most appropriate analytical strategy for their specific needs, ensuring the generation of accurate and reliable data in their work with this compound.

References

Comparative Toxicology of Monatin Isomers: A Focus on R,R-Monatin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available toxicological data for R,R-monatin, the sweetest stereoisomer of the natural sweetener monatin, indicates a favorable safety profile. Extensive studies in animal models have established high no-observed-adverse-effect levels (NOAELs). In contrast, a significant data gap exists in the public domain regarding the toxicological properties of the S,S-monatin isomer, precluding a direct comparative safety assessment.

This compound, a naturally occurring high-intensity sweetener, has four stereoisomers due to its two chiral centers. The R,R-isomer is reported to be the most intensely sweet.[1][2] As such, the majority of toxicological research has centered on this particular isomer, often referred to as arruva.[3] This guide synthesizes the available quantitative toxicological data for R,R-monatin and details the experimental protocols employed in these key safety studies.

Quantitative Toxicological Data Summary

A battery of toxicological studies has been conducted on R,R-monatin, including subchronic, chronic, and carcinogenicity assessments in rodents. The key quantitative outcomes from these studies are summarized in the table below.

Study Type Species/Strain Duration NOAEL (ppm) NOAEL (mg/kg bw/day) Key Findings Reference
Subchronic Oral ToxicitySprague-Dawley Rats90 days20,000 (females)1544Lower body weight gain at the highest dose (35,000 ppm), considered to be at the maximum tolerated dose. No other toxicologically relevant findings.[4]
35,000 (males)2368[4]
Chronic Oral ToxicitySprague-Dawley Rats1 year20,0001080 (males), 1425 (females)Effects on the urinary system at higher doses, including electrolyte and pH imbalances and increased incidence of renal calculi.[5]
CarcinogenicitySprague-Dawley Rats2 years5,000238 (males), 302 (females)No adverse effects on survival, tumor incidence, or organ weights.[5][6]
CarcinogenicityCD-1 (ICR) Mice2 years40,0006502 (males), 7996 (females)No test article-related changes in the incidence of neoplastic diseases.[7]
Genotoxicity/MutagenicityIn vitro & In vivoN/ANot Mutagenic or GenotoxicN/ANegative in bacterial reverse mutation, mouse lymphoma, and in vivo mouse micronucleus assays.[3][8]

NOAEL: No-Observed-Adverse-Effect Level; ppm: parts per million; mg/kg bw/day: milligrams per kilogram of body weight per day.

Notably, non-clinical studies have consistently shown that R,R-monatin is well-tolerated at high dietary concentrations.[6][8] The observed decrease in body weight at very high doses in some studies is generally attributed to caloric dilution of the feed rather than systemic toxicity.[5][7]

In a human pharmacokinetic study, a single oral dose of 2 mg/kg of R,R-monatin resulted in a minor reduction in heart rate and a slight prolongation of the QTcF interval, which coincided with peak plasma concentrations.[8]

Experimental Protocols

The toxicological evaluation of R,R-monatin has been conducted following rigorous, internationally recognized guidelines. Below are detailed methodologies for the key experiments cited.

Subchronic 90-Day Oral Toxicity Study in Rats
  • Test System: Male and female Crl:CD(SD) Sprague-Dawley rats.

  • Administration: R,R-monatin salt was administered via the diet at concentrations of 0 (control), 5,000, 10,000, 20,000, or 35,000 ppm for 90 consecutive days.[4]

  • Parameters Monitored: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examinations were performed.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods to compare treated and control groups.

Combined Chronic Toxicity and Carcinogenicity Study in Rats
  • Test System: Male and female Crl:CD(SD) Sprague-Dawley rats.

  • Administration: Dietary administration of R,R-monatin salt at concentrations of 0 (two control groups), 5,000, 20,000, or 40,000 ppm for up to two years.[5]

  • Study Design: The study was divided into a one-year chronic toxicity phase and a two-year carcinogenicity phase.

  • Parameters Monitored: Survival, incidence of palpable masses, body weight, food consumption, ophthalmic examinations, hematology, clinical chemistry, organ weights, and extensive macroscopic and microscopic pathology.

  • Data Analysis: Statistical analyses were conducted to assess dose-response relationships and the statistical significance of any observed effects.

Genotoxicity and Mutagenicity Assays

A battery of tests was conducted to assess the potential of R,R-monatin (Arruva) to induce gene mutations or chromosomal damage.

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

    • Methodology: The assays were conducted with and without S9 metabolic activation. R,R-monatin was tested at various concentrations.[3]

  • Mouse Lymphoma Assay:

    • Test System: L5178Y/TK+/- mouse lymphoma cells.

    • Methodology: The assay was performed in the presence and absence of S9 metabolic activation to evaluate the potential for induced mutations. Test concentrations were up to 3200 μg/mL.[3]

  • In Vivo Mouse Micronucleus Test:

    • Test System: Male mice.

    • Administration: A single oral gavage dose at 500, 1000, or 2000 mg/kg body weight.[3]

    • Endpoint: Bone marrow cells were collected at 24 and 48 hours post-dosing and analyzed for the presence of micronucleated polychromatic erythrocytes.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for a 90-day rodent oral toxicity study, a foundational test in food additive safety assessment.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Period (90 Days) cluster_2 Phase 3: Data Collection & Analysis A Animal Arrival & Quarantine B Health Checks A->B C Randomization into Dose Groups B->C D Dietary Administration of Test Substance (e.g., R,R-Monatin) C->D E Daily Clinical Observations D->E F Weekly Body Weight & Food Consumption D->F J Statistical Analysis & Reporting F->J G Blood & Urine Collection (Hematology, Clinical Chemistry) H Necropsy & Organ Weight Measurement G->H I Histopathological Examination H->I I->J I->J K K J->K Final Report (NOAEL Determination)

Caption: Workflow for a 90-day rodent oral toxicity study.

Conclusion

The available scientific literature provides a robust toxicological database for R,R-monatin, supporting its safety for use as a high-intensity sweetener. Multiple well-conducted studies in animal models have demonstrated a lack of toxicity at high doses, and genotoxicity assays have been negative. However, the absence of publicly available toxicological data for S,S-monatin and the other stereoisomers (R,S- and S,R-monatin) is a critical knowledge gap. While all isomers are reported to be sweet, their comparative safety profiles remain uncharacterized. Therefore, any consideration for the use of this compound mixtures or isomers other than R,R-monatin would necessitate a dedicated and thorough toxicological evaluation.

References

Navigating Sweetener Safety: A Comparative 90-Day Oral Toxicity Study in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the 90-day oral toxicity profiles of R,R-monatin and other alternative sweeteners in rats. By presenting key experimental data and detailed methodologies, this document aims to facilitate an objective assessment of their relative safety.

This comparative analysis focuses on the subchronic oral toxicity of R,R-monatin, a high-intensity sweetener, alongside other alternatives, providing critical data for safety and risk assessment. The findings are based on 90-day studies in Sprague-Dawley or Wistar rats, following internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Executive Summary of Toxicity Data

The following table summarizes the key quantitative findings from 90-day oral toxicity studies of R,R-monatin and selected alternative sweeteners.

SweetenerSpecies/StrainDose Levels TestedKey FindingsNo Observed Adverse Effect Level (NOAEL)
R,R-Monatin Sprague-Dawley Rats0, 5000, 10,000, 20,000, 35,000 ppm in dietSignificantly lower body weight gain at 35,000 ppm. No other toxicologically relevant findings.[1]Male: 35,000 ppm (approx. 2368 mg/kg bw/day) Female: 20,000 ppm (approx. 1544 mg/kg bw/day)[1]
D-Tagatose Crl:CDBR Rats0, 5, 10, 15, 20% in dietTransient soft stools at 15% and 20%. Decreased body weights at 15% and 20%. Increased relative liver weights at 10%, 15%, and 20%.[2]5% in diet [2]
Rebaudioside A Sprague-Dawley Rats0, 500, 1000, 2000 mg/kg bw/day (dietary admix)Lower mean body weight gain in males at 2000 mg/kg/day, not considered adverse. No other treatment-related toxic effects.[3][4]>2000 mg/kg bw/day [3][4]
D-Psicose (B8758972) (Allulose) Wistar Rats3% in diet (approx. 1.67 g/kg bw/day)Significantly higher liver and kidney weights. Increased erythrocyte and leukocyte counts, not considered toxicologically significant.[5][6][7]3% in diet (no adverse effects observed at this dose)[5][7]
D-Allulose (from Microbacterium foliorum) Rats0, 1250, 2500, 5000 mg/kg/dayMinor, non-adverse compound-related changes at 5000 mg/kg/day.5000 mg/kg/day [8]

Detailed Experimental Protocols

The 90-day oral toxicity studies for these sweeteners generally adhere to the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 408. This guideline ensures a standardized approach to assessing subchronic oral toxicity.[9][10][11]

General Study Design

A typical 90-day oral toxicity study involves the daily administration of the test substance to groups of rodents for 90 consecutive days. Key aspects of the protocol are detailed below.

  • Test Animals: Young, healthy adult rodents, typically Sprague-Dawley or Wistar rats, are used.[9] Both male and female animals are included in the study.

  • Group Size: Each experimental and control group consists of a sufficient number of animals to ensure statistical significance, generally at least 10 males and 10 females.[9]

  • Dosage: At least three dose levels of the test substance are administered, in addition to a control group receiving the vehicle (e.g., diet without the test substance). The doses are selected based on results from acute or range-finding studies.

  • Administration: The test substance is typically administered orally, either mixed in the diet, dissolved in drinking water, or by gavage.[9]

  • Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Towards the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically for any pathological changes.

Specific Protocols
  • R,R-Monatin: Groups of Crl:CD(SD) rats were fed diets containing 0, 5000, 10,000, 20,000, or 35,000 ppm of R,R-monatin for 90 days.[1]

  • D-Tagatose: Male and female Crl:CDBR rats were given diets with 5, 10, 15, or 20% D-tagatose. A control group received a standard diet, and another control group received a diet with 20% cellulose/fructose.[2]

  • Rebaudioside A: Sprague-Dawley rats were administered rebaudioside A as a dietary admix at target exposure levels of 500, 1000, and 2000 mg/kg bw/day.[3][4]

  • D-Psicose: Male Wistar rats were fed diets containing 3% D-psicose or 3% sucrose (B13894) for 90 days.[5][6][7]

Experimental Workflow and Data Relationships

The following diagrams illustrate the typical workflow of a 90-day oral toxicity study and the logical relationship between the experimental components and the final safety assessment.

G cluster_0 Pre-study Phase cluster_1 In-life Phase (90 Days) cluster_2 Post-life Phase cluster_3 Data Analysis & Reporting Test Substance Characterization Test Substance Characterization Dose Range Finding Studies Dose Range Finding Studies Test Substance Characterization->Dose Range Finding Studies Protocol Design (OECD 408) Protocol Design (OECD 408) Dose Range Finding Studies->Protocol Design (OECD 408) Animal Acclimatization Animal Acclimatization Protocol Design (OECD 408)->Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Daily Dosing & Observation Daily Dosing & Observation Group Assignment->Daily Dosing & Observation Weekly Body Weight & Food Consumption Weekly Body Weight & Food Consumption Daily Dosing & Observation->Weekly Body Weight & Food Consumption Clinical Pathology (Blood, Urine) Clinical Pathology (Blood, Urine) Daily Dosing & Observation->Clinical Pathology (Blood, Urine) Statistical Analysis Statistical Analysis Weekly Body Weight & Food Consumption->Statistical Analysis Clinical Pathology (Blood, Urine)->Statistical Analysis Gross Necropsy & Organ Weights Gross Necropsy & Organ Weights Histopathology Histopathology Gross Necropsy & Organ Weights->Histopathology Histopathology->Statistical Analysis Determination of NOAEL Determination of NOAEL Statistical Analysis->Determination of NOAEL Final Study Report Final Study Report Determination of NOAEL->Final Study Report

Figure 1: Experimental workflow of a 90-day oral toxicity study.

G R,R-Monatin R,R-Monatin 90-Day Oral Toxicity Study (Rats) 90-Day Oral Toxicity Study (Rats) R,R-Monatin->90-Day Oral Toxicity Study (Rats) Alternative Sweeteners Alternative Sweeteners Alternative Sweeteners->90-Day Oral Toxicity Study (Rats) Quantitative Data Quantitative Data 90-Day Oral Toxicity Study (Rats)->Quantitative Data Experimental Protocol Experimental Protocol 90-Day Oral Toxicity Study (Rats)->Experimental Protocol Safety Assessment Safety Assessment Quantitative Data->Safety Assessment Experimental Protocol->Safety Assessment NOAEL Determination NOAEL Determination Safety Assessment->NOAEL Determination

Figure 2: Logical relationship of study components for safety assessment.

References

Assessing the Genotoxicity of Monatin Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monatin is a naturally occurring, high-intensity sweetener with the potential for widespread use in food and beverage products. As with any food additive, a thorough safety assessment is crucial, including an evaluation of the potential genotoxicity of not only the parent compound but also its degradation products. This guide provides a comparative overview of the available genotoxicity data for this compound and its known degradation products, alongside data for other commonly used alternative sweeteners. Detailed experimental protocols for key genotoxicity assays are also provided to aid researchers in their own assessments.

This compound Degradation Pathway

This compound can degrade under certain conditions, particularly when exposed to light and in the presence of metal ions, leading to the formation of several products. The degradation process is understood to involve oxidative pathways.

Monatin_Degradation This compound This compound Degradation_Conditions Light, Metal Ions, Reactive Oxygen Species Hydroxylated_Peroxide Hydroxylated and Peroxide Species Degradation_Conditions->Hydroxylated_Peroxide Oxidation Two_Hydroxythis compound 2-Hydroxythis compound Degradation_Conditions->Two_Hydroxythis compound Oxidation Three_Formylindole 3-Formylindole Degradation_Conditions->Three_Formylindole Indole_3_Carboxylic_Acid Indole-3-Carboxylic Acid Degradation_Conditions->Indole_3_Carboxylic_Acid Monatin_Dimer This compound Dimer Degradation_Conditions->Monatin_Dimer Monatin_Lactone This compound Lactone Degradation_Conditions->Monatin_Lactone

Caption: Proposed degradation pathway of this compound.

Comparative Genotoxicity Data

The following tables summarize the available genotoxicity data for this compound, its degradation products (where data is available), and other alternative sweeteners.

Table 1: Genotoxicity of this compound

Assay TypeTest SystemConcentration/DoseS9 ActivationResult
Bacterial Reverse Mutation (Ames Test)S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA)Up to 5000 µ g/plate With & WithoutNegative
Mouse Lymphoma Assay (MLA)L5178Y tk+/- mouse lymphoma cellsUp to 3200 µg/mLWith & WithoutNegative
In Vivo Micronucleus AssayMouse bone marrow500, 1000, 2000 mg/kg bwN/ANegative

Table 2: Genotoxicity of this compound Degradation Products

Degradation ProductAssay TypeTest SystemConcentration/DoseS9 ActivationResult
2-Hydroxythis compoundNo data available----
3-FormylindoleNo data available----
Indole-3-Carboxylic AcidNo direct data available. A derivative has shown clastogenic potential.---Data needed
This compound DimerNo data available----
This compound LactoneNo data available----
Hydroxylated/Peroxide SpeciesNo data available----

Table 3: Genotoxicity of Alternative Sweeteners

SweetenerAssay TypeTest SystemResult
Sucralose Various in vitro & in vivo assaysMammalian cellsGenerally considered non-genotoxic. However, a metabolite, sucralose-6-acetate, has been found to be genotoxic, breaking up DNA in human blood cells.[1][2]
Aspartame Various in vitro & in vivo assaysMammalian cells, BacteriaConflicting results. Some studies report chromosomal aberrations at high concentrations, while others show no genotoxic effects.[3] Not found to be mutagenic in Ames tests.[4]
Stevia (Steviol glycosides) Various in vitro & in vivo assaysHuman lymphocytes, BacteriaThe majority of studies have found stevia and its metabolites to be non-genotoxic.[5][6]

Experimental Protocols

Detailed methodologies for standard genotoxicity assays are crucial for the accurate interpretation and replication of results.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[7]

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium, E. coli) (His-/Trp-) D Mix Bacteria, Test Compound, and S9 Mix (if applicable) A->D B Test Compound (various concentrations) B->D C S9 Metabolic Activation Mix (optional) C->D E Pour onto minimal glucose agar (B569324) plates D->E F Incubate for 48-72 hours E->F G Count Revertant Colonies (His+/Trp+) F->G H Compare to Control G->H I Assess Mutagenicity H->I

Caption: Workflow for the Ames Test.

Protocol:

  • Strain Selection: Use appropriate bacterial strains with known mutations (e.g., frameshift or base-pair substitution) in the histidine or tryptophan operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of the test substance, along with positive and negative controls.

  • Plating: Plate the treated bacteria on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Micronucleus_Assay_Workflow cluster_cell_culture Cell Culture & Exposure cluster_harvesting Harvesting & Staining cluster_analysis Microscopic Analysis A Culture Mammalian Cells (e.g., human lymphocytes, CHO cells) B Expose cells to Test Compound (various concentrations) A->B C Add Cytochalasin B (to block cytokinesis) B->C D Harvest Cells C->D E Fix and Stain Cells D->E F Score Micronuclei in Binucleated Cells E->F G Compare to Control F->G H Determine Genotoxicity G->H

Caption: Workflow for the in vitro Micronucleus Assay.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).

  • Exposure: Treat the cells with at least three concentrations of the test substance, along with positive and negative controls. The assay should be performed with and without S9 metabolic activation.

  • Cytokinesis Block: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vitro Chromosomal Aberration Test

This assay identifies agents that cause structural chromosomal abnormalities in cultured mammalian cells.

Chromosomal_Aberration_Workflow cluster_exposure Cell Exposure cluster_metaphase_arrest Metaphase Arrest & Harvesting cluster_slide_prep Slide Preparation & Analysis A Culture Mammalian Cells (e.g., human lymphocytes, CHO cells) B Treat with Test Compound (various concentrations) A->B C Add Mitotic Arresting Agent (e.g., colcemid) B->C D Harvest Cells C->D E Hypotonic Treatment, Fixation, and Staining D->E F Analyze Metaphase Spreads for Aberrations E->F G Compare to Control F->G H Assess Clastogenicity G->H

References

A Comparative Analysis of the Sweetness Profiles of Monatin and Sucralose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sweetness profiles of two high-intensity sweeteners: monatin, a naturally occurring sweetener, and sucralose (B1001), an artificial sweetener. This document summarizes key quantitative data, outlines experimental protocols for sensory evaluation, and illustrates the underlying signaling pathways.

Executive Summary

Both this compound and sucralose elicit a sweet taste by activating the T1R2/T1R3 taste receptor. However, their sweetness profiles exhibit notable differences in terms of potency, temporal characteristics, and aftertaste. The (2R,4R) stereoisomer of this compound is reported to be one of the most potent naturally occurring sweeteners, with a clean, pure sweet taste. Sucralose is also a high-potency sweetener with a taste profile often described as being similar to sucrose (B13894), though it can present a lingering sweet aftertaste. This guide provides a comprehensive overview of the available scientific data to aid in the evaluation and potential application of these sweeteners in various formulations.

Data Presentation: Quantitative Sweetness Profile

The following table summarizes the key quantitative parameters of the sweetness profiles for this compound and sucralose based on available literature. It is important to note that direct comparative studies evaluating both sweeteners under identical conditions are limited.

ParameterThis compound ((2R,4R)-isomer)Sucralose
Sweetness Potency (relative to sucrose) Up to 3000 times sweeter at a 5% sucrose equivalent concentration.[1]Approximately 600 times sweeter than sucrose, with potency varying depending on the concentration and food matrix.
Temporal Profile
OnsetDescribed as having a clean, pure sweet taste, suggesting a relatively rapid onset.Rapid onset of sweetness.
PlateauData not available.Sustained sweetness perception.
Duration/LingeringData not available.Can exhibit a prolonged or lingering sweet aftertaste.
Aftertaste Generally reported as having a clean taste profile with no significant off-tastes.Primarily a lingering sweetness; some studies report minimal bitterness or other off-notes.
Other Sensory Notes Not typically reported.May have slight bitter, metallic, or chemical side tastes for some individuals, but generally less pronounced than other artificial sweeteners.

Experimental Protocols

The evaluation of a sweetener's sensory profile is conducted using standardized sensory analysis techniques. The following are detailed methodologies for key experiments.

Determination of Sweetness Potency (Concentration-Response)

Objective: To determine the relative sweetness potency of a sweetener compared to a standard (e.g., sucrose).

Methodology: A two-alternative forced-choice (2-AFC) discrimination test is commonly employed.[1]

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 15-20 individuals) is selected based on their ability to discriminate basic tastes. Panelists are trained on the use of the rating scale and the specific taste attributes to be evaluated.

  • Sample Preparation: A series of solutions of the test sweetener at varying concentrations are prepared in purified water at a standardized temperature (e.g., 21°C). A parallel series of sucrose solutions with known concentrations is also prepared.[1]

  • Testing Procedure:

    • Panelists are presented with pairs of samples, one containing the test sweetener and the other a sucrose solution.

    • They are asked to identify which of the two samples is sweeter.

    • The concentration of the sucrose solution is varied until the point of subjective equality (PSE) is reached, where the test sweetener and sucrose solution are perceived as equally sweet.

  • Data Analysis: The concentration of the test sweetener and the equi-sweet sucrose concentration are used to calculate the sweetness potency. A concentration-response curve is then generated by plotting the sucrose equivalent sweetness against the sweetener concentration.[1]

Time-Intensity (TI) Analysis

Objective: To characterize the temporal profile of sweetness, including the onset, maximum intensity, and duration of the sweet taste.

Methodology:

  • Panelist Training: Trained panelists are instructed on how to use a time-intensity data collection system. This typically involves a computerized interface where they can continuously rate the perceived intensity of a taste attribute over time using a mouse or a dial.[2]

  • Sample Presentation: Panelists are presented with a standardized volume (e.g., 10 mL) of the sweetener solution.

  • Evaluation Procedure:

    • Panelists take the entire sample into their mouth, hold it for a specified time (e.g., 5-10 seconds), and then expectorate or swallow.

    • Immediately upon taking the sample, they begin recording the perceived sweetness intensity on the computerized scale, moving the cursor up and down to reflect the changing intensity.

    • The evaluation continues for a predetermined period (e.g., 60-180 seconds) to capture the full temporal profile, including any lingering aftertaste.[2][3]

  • Data Analysis: The time-intensity curves from all panelists are averaged to create a mean TI curve. From this curve, key parameters are extracted:

    • Imax: Maximum perceived intensity.

    • Tmax: Time to reach maximum intensity.

    • Dur: Total duration of the sweet taste perception.

    • Area under the curve (AUC): Represents the total sweetness experience.

Signaling Pathway of Sweet Taste Perception

Both this compound and sucralose elicit a sweet taste sensation through their interaction with the T1R2/T1R3 G-protein coupled receptor (GPCR), which is located on the surface of taste receptor cells in the taste buds.

Sweet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (this compound or Sucralose) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 Phospholipase C-β2 G_Protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Ca_release Ca²⁺ Release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Leads to ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_impulse Nerve Impulse to Brain ATP_release->Nerve_impulse Initiates

Caption: Simplified signaling cascade for sweet taste perception.

Upon binding of a sweetener molecule to the extracellular domain of the T1R2/T1R3 receptor, a conformational change is induced. This activates an intracellular G-protein, gustducin. The activated G-protein then stimulates phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ activates the TRPM5 ion channel, causing a depolarization of the taste receptor cell. The depolarization triggers the release of neurotransmitters, such as ATP, which then transmit the sweet taste signal to the brain via afferent nerve fibers.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for a sensory evaluation experiment designed to compare the sweetness profiles of different compounds.

Sensory_Evaluation_Workflow cluster_planning 1. Experimental Design cluster_preparation 2. Sample Preparation cluster_execution 3. Sensory Evaluation cluster_analysis 4. Data Analysis & Reporting Objective Define Objectives Method_Selection Select Sensory Method (e.g., Time-Intensity) Objective->Method_Selection Panel_Selection Panelist Recruitment & Screening Method_Selection->Panel_Selection Training Panelist Training Panel_Selection->Training Sample_Prep Prepare Sweetener Solutions Coding Randomize & Code Samples Sample_Prep->Coding Evaluation Sample Evaluation by Panelists Coding->Evaluation Training->Evaluation Data_Collection Collect Data (e.g., TI curves) Evaluation->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation Reporting Generate Report Interpretation->Reporting

Caption: General workflow for a sensory evaluation study.

This workflow outlines the key stages of a sensory evaluation study, from initial planning and experimental design to data analysis and reporting. Adherence to a structured protocol is essential to ensure the reliability and validity of the sensory data obtained.

Conclusion

This compound, particularly the (2R,4R)-isomer, and sucralose are both potent sweeteners that offer alternatives to traditional sugars. While sucralose is well-characterized with a sweetness profile similar to sucrose but with a potential for lingering sweetness, (2R,4R)-monatin is reported to have a very high potency and a clean sweet taste. The lack of direct comparative sensory studies highlights an area for future research that would be highly valuable for food scientists and product developers. The experimental protocols and signaling pathway information provided in this guide offer a framework for understanding and further investigating the nuanced sensory characteristics of these and other high-intensity sweeteners.

References

A Comparative Guide to the Validation of Analytical Methods for Monatin Isomer Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of monatin isomers are crucial for evaluating its potential as a high-intensity sweetener. This compound possesses two chiral centers, resulting in four stereoisomers—(2R,4R), (2S,4S), (2R,4S), and (2S,4R)—each exhibiting distinct sweetness profiles.[1][2] The (2R,4R)-isomer is reported to be the most intensely sweet.[1][2] This guide provides an objective comparison of analytical methodologies for the detection and separation of these isomers, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Techniques

The primary challenge in this compound analysis lies in the effective separation of its four stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most documented technique, often coupled with various detectors for quantification. The choice between different HPLC methods depends on whether the goal is to separate diastereomers or enantiomers.

Data Presentation: Performance Comparison of Chromatographic Methods

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC with DerivatizationLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on polarity differences between diastereomers.Separation of enantiomers based on differential interaction with a chiral stationary phase, often after conversion into diastereomeric derivatives.Separation based on polarity, with highly sensitive and selective mass-based detection.Separation based on differences in electrophoretic mobility in an electric field, effective for charged species and isomers.
Primary Use Separation and quantification of diastereomeric pairs ((2S,4S)/(2S,4R) and (2R,4R)/(2R,4S)).[1]Baseline separation and quantification of all four stereoisomers.[1]High-sensitivity quantification and structural confirmation of isomers.High-resolution separation of isomers with minimal sample consumption.[3][4]
Resolution of Isomers Good for diastereomers.[1] Enantiomers are not separated.Excellent for all four stereoisomers.[1]Resolution is dependent on the chromatographic front-end; MS detector provides mass-based specificity.Potentially high resolution for all isomers.[3][4]
Instrumentation Standard HPLC system with a UV detector.HPLC system with a UV or MS detector and specialized chiral columns.HPLC system coupled to a tandem mass spectrometer (e.g., QqQ or LIT).[5]Capillary electrophoresis system, can be coupled with a mass spectrometer.[3]
Advantages Readily available instrumentation and columns (e.g., C18).[1]Achieves complete separation of all stereoisomers.[1]High sensitivity (low LOD/LOQ) and specificity, less matrix interference.[5]High separation efficiency, short analysis times, and low sample/reagent consumption.[3]
Limitations Cannot separate enantiomeric pairs.Requires specific, often expensive, chiral columns and may involve derivatization steps.[1]Higher instrumentation cost and complexity.Method development can be more complex; sensitivity can be lower without preconcentration techniques.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. The following protocols are based on established methods for the separation and detection of this compound isomers.

Reversed-Phase HPLC for Diastereomer Separation

This method is suitable for separating the diastereomeric pairs of this compound.

  • Instrumentation : HPLC system with a UV detector.

  • Column : Inertsil ODS-80A (6 x 150 mm).[1]

  • Mobile Phase : 12% acetonitrile (B52724) in water with 0.05% trifluoroacetic acid (TFA).[1]

  • Flow Rate : 1.5 mL/min.[1]

  • Detection : UV at 210 nm.[1]

  • Temperature : 25°C.[1]

  • Sample Preparation : Dissolve the this compound isomer mixture in the mobile phase.

  • Expected Elution Order : The (2S,4R) and (2R,4S) isomers elute before the (2S,4S) and (2R,4R) isomers.[1]

Chiral HPLC for Enantiomer Separation (Post-Derivatization)

This protocol is designed for the separation of all four stereoisomers following a derivatization process to form N-carbobenzoxy-γ-lactones.

  • Derivatization Steps :

    • React the this compound isomer mixture with carbobenzoxy chloride to form N-carbobenzoxy-monatin.[1]

    • Induce cyclization by heating in ethyl acetate (B1210297) with a catalytic amount of p-toluenesulfonic acid to yield the N-carbobenzoxy-γ-lactone derivatives.[1]

  • Instrumentation : Semi-preparative HPLC system with a UV detector.

  • Separation of (2S,4S) and (2R,4R) lactones :

    • Column : CHIRALPAK AS.[1]

  • Separation of (2S,4R) and (2R,4S) lactones :

    • Column : CHIRALCEL OJ.[1]

  • Final Step : Deprotection of the separated lactone derivatives to obtain the pure this compound stereoisomers.[1]

LC-MS/MS for Sensitive Quantification

While a specific validated LC-MS/MS method for all four this compound isomers is not detailed in the provided search results, a general approach can be outlined based on best practices for similar compounds.

  • LC System : A standard HPLC or UHPLC system.

  • MS System : A triple quadrupole (QqQ) mass spectrometer is recommended for better precision and lower matrix effects compared to a linear ion trap (LIT).[5]

  • Ionization Source : Electrospray ionization (ESI) is commonly used.

  • Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample Preparation : May involve solid-phase extraction (SPE) for complex matrices to remove interferences.

  • Method Validation : Should include assessment of linearity, range, accuracy, precision, selectivity, carryover, and matrix effects according to relevant guidelines.[6]

Mandatory Visualizations

Experimental Workflow for this compound Isomer Analysis

Monatin_Isomer_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Quantification cluster_data_analysis Data Analysis Sample This compound Isomer Mixture Derivatization Optional: Derivatization (e.g., N-Cbz-lactone) Sample->Derivatization For Chiral HPLC RP_HPLC RP-HPLC (Diastereomers) Sample->RP_HPLC CE Capillary Electrophoresis Sample->CE Chiral_HPLC Chiral HPLC (Enantiomers) Derivatization->Chiral_HPLC UV_Detector UV Detection (210 nm) RP_HPLC->UV_Detector MS_Detector Mass Spectrometry (LC-MS/MS) RP_HPLC->MS_Detector Chiral_HPLC->UV_Detector Chiral_HPLC->MS_Detector CE->MS_Detector Quantification Quantification of Each Isomer UV_Detector->Quantification MS_Detector->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: Workflow for the separation and quantification of this compound isomers.

Logical Relationship for Method Selection

Method_Selection_Logic Start Goal of Analysis? Diastereomer_Sep Diastereomer Separation Only Start->Diastereomer_Sep Separate Diastereomers All_Isomer_Sep Separation of All Four Isomers Start->All_Isomer_Sep Separate All Stereoisomers High_Sensitivity High Sensitivity Quantification Start->High_Sensitivity Trace Level Quantification Use_RPHPLC Use RP-HPLC Diastereomer_Sep->Use_RPHPLC Use_ChiralHPLC Use Chiral HPLC (with derivatization) All_Isomer_Sep->Use_ChiralHPLC Use_LCMS Use LC-MS/MS (e.g., QqQ) High_Sensitivity->Use_LCMS

References

Comparative Analysis of Embryo-Fetal Developmental Toxicity of Arruva (Monatin Salt) and Alternative Sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available preclinical safety data on Arruva (monatin salt) indicates a favorable profile regarding embryo-fetal development, comparable to or exceeding that of other commercially available high-intensity sweeteners. This guide provides a detailed comparison of the embryo-fetal developmental toxicity of Arruva with established alternatives such as stevia, aspartame (B1666099), and sucralose, supported by experimental data from studies conducted in rodent models.

This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the developmental and reproductive safety of Arruva. The information presented is based on publicly available toxicology studies and regulatory assessments.

Executive Summary

Embryo-fetal developmental toxicity studies are a critical component of the safety assessment for any new food ingredient. These studies evaluate the potential for a substance to interfere with normal development during pregnancy, leading to adverse outcomes such as fetal death, structural abnormalities, or altered growth. The primary study on Arruva, conducted in Sprague-Dawley rats, established a No-Observed-Adverse-Effect Level (NOAEL) for both maternal and developmental toxicity, providing a benchmark for comparison with other sweeteners.

Comparison of No-Observed-Adverse-Effect Levels (NOAELs)

The NOAEL is the highest dose of a substance at which no adverse effects are observed in a study. The following table summarizes the maternal and developmental NOAELs for Arruva and selected alternative sweeteners from studies in rats.

SweetenerMaternal NOAEL (mg/kg bw/day)Developmental NOAEL (mg/kg bw/day)Key Findings
Arruva (this compound Salt) 2564 (equivalent to 30,000 ppm in diet)2564 (equivalent to 30,000 ppm in diet)Maternal toxicity (reduced body weight gain and feed efficiency) and lower fetal body weight were observed only at the highest dose of 50,000 ppm. No treatment-related fetal malformations or developmental variations were found at any dose.[1]
Steviol (B1681142) Glycosides (from Stevia) 10001000In a study on stevioside, no teratogenic effects were observed. Some studies on steviol (a metabolite) at very high doses showed maternal and fetal toxicity. However, regulatory bodies have concluded that steviol glycosides are not associated with reproductive or developmental toxicity.[2][3][4][5][6][7]
Aspartame 40004000Extensive reviews by regulatory agencies have found no evidence of developmental toxicity at doses up to 4000 mg/kg bw/day.[8][9][10] Some studies have reported effects at lower doses, but these have not been consistently reproduced or have been attributed to secondary maternal toxicity.
Sucralose 2000 (gavage)2000 (gavage)No evidence of teratogenicity was observed in rats. At very high doses, some maternal gastrointestinal effects were noted, which are common for poorly absorbed substances.[11]

Note: The route of administration (dietary vs. gavage) and the specific study design can influence the observed NOAELs. Direct comparison of absolute values should be done with caution.

Detailed Experimental Data Summary

While full quantitative data from the primary studies are not always publicly available in their entirety, the following tables provide a summary of the key parameters and findings from the embryo-fetal developmental toxicity study of Arruva in rats. This structure can be used as a template for comparing data from studies on other sweeteners as it becomes available.

Arruva: Maternal Toxicity Data in Sprague-Dawley Rats
ParameterControl (0 ppm)Low Dose (15,000 ppm)Mid Dose (30,000 ppm)High Dose (50,000 ppm)
Mean Body Weight Gain (Gestation Days 6-21) Data not publicly availableData not publicly availableData not publicly availableLower than control[1]
Mean Feed Consumption Data not publicly availableData not publicly availableData not publicly availableLower than control[1]
Clinical Observations No adverse findingsNo adverse findingsNo adverse findingsNo adverse findings
Arruva: Fetal Development Data in Sprague-Dawley Rats
ParameterControl (0 ppm)Low Dose (15,000 ppm)Mid Dose (30,000 ppm)High Dose (50,000 ppm)
Number of Live Fetuses/Litter Data not publicly availableNo treatment-related effectsNo treatment-related effectsNo treatment-related effects
Mean Fetal Body Weight Data not publicly availableNo treatment-related effectsNo treatment-related effectsLower than control[1]
External Malformations None reportedNone reportedNone reportedNone reported[1]
Visceral Malformations None reportedNone reportedNone reportedNone reported
Skeletal Malformations None reportedNone reportedNone reportedNone reported
Skeletal Variations Data not publicly availableNo treatment-related effectsNo treatment-related effectsNo treatment-related effects

Experimental Protocols

The embryo-fetal developmental toxicity studies for Arruva and the compared sweeteners generally follow the principles of the OECD Guideline for the Testing of Chemicals, Section 4, No. 414: Prenatal Developmental Toxicity Study.

Key Aspects of the Experimental Protocol:
  • Animal Model: Pregnant Sprague-Dawley rats are a commonly used model.

  • Dose Administration: The test substance is typically administered daily to pregnant females during the period of organogenesis (gestation days 6 to 21 in rats). Administration can be via the diet, drinking water, or gavage.

  • Maternal Evaluation:

    • Daily clinical observations for signs of toxicity.

    • Weekly body weight and food/water consumption measurements.

    • Post-mortem examination of dams, including evaluation of the uterus and its contents (number of corpora lutea, implantation sites, resorptions, and live/dead fetuses).

  • Fetal Evaluation:

    • Determination of fetal body weight.

    • External examination of all fetuses for gross abnormalities.

    • Visceral examination of a subset of fetuses for internal organ abnormalities.

    • Skeletal examination of the remaining fetuses, typically after staining with Alizarin Red S and Alcian Blue, to assess bone and cartilage development.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow of an embryo-fetal developmental toxicity study.

G cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Period cluster_post_treatment Post-Treatment Evaluation cluster_fetal_exams Fetal Examinations Mating Mating of Female Rats GD0 Confirmation of Pregnancy (Gestation Day 0) Mating->GD0 Randomization Randomization into Dose Groups GD0->Randomization Dosing Daily Dosing (Gestation Days 6-21) Randomization->Dosing Maternal_Monitoring Maternal Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Maternal_Monitoring Sacrifice Sacrifice of Dams (Gestation Day 21) Maternal_Monitoring->Sacrifice Uterine_Exam Uterine Examination Sacrifice->Uterine_Exam Fetal_Exam Fetal Examinations Uterine_Exam->Fetal_Exam External External Examination Fetal_Exam->External Visceral Visceral Examination Fetal_Exam->Visceral Skeletal Skeletal Examination Fetal_Exam->Skeletal Data_Analysis Data Analysis and NOAEL Determination Fetal_Exam->Data_Analysis

Workflow of an Embryo-Fetal Developmental Toxicity Study.

Conclusion

Based on the available data, Arruva (this compound salt) demonstrates a high NOAEL for both maternal and developmental toxicity in rats.[1] The observed effects at the highest dose level (lower fetal body weight in the presence of maternal toxicity) are common in such studies and are not considered indicative of a specific teratogenic potential. When compared to other high-intensity sweeteners like steviol glycosides, aspartame, and sucralose, Arruva's safety profile in terms of embryo-fetal development is robust. Regulatory bodies have consistently found these comparator sweeteners to be safe for consumption, with no evidence of reproductive or developmental toxicity at expected human exposure levels.[2][3][4][5][6][7][8][9][10][11][12] The comprehensive toxicological evaluation of Arruva, including the embryo-fetal developmental toxicity study, supports its potential as a safe, new high-potency sweetener.

References

A Comparative Guide to Inter-Laboratory Quantification of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of monatin, a high-intensity natural sweetener. While specific inter-laboratory cross-validation studies for this compound quantification are not publicly available, this document details the common analytical techniques, their typical validation parameters based on similar compounds, and the framework for conducting a cross-laboratory comparison. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and validation of analytical methods for this compound.

The primary methods for the quantification of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally favored for its higher sensitivity and selectivity, especially in complex matrices such as food and biological samples.[1][2][3]

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes typical performance characteristics for HPLC-UV and LC-MS/MS methods for the quantification of a small molecule like this compound. These values are derived from validation studies of structurally similar analytes and represent expected performance in a regulated laboratory setting.[1][2][4][5][6] A formal inter-laboratory study would be required to establish the reproducibility of these methods for this compound specifically.[7][8][9]

Validation ParameterHPLC-UV (Expected Performance)LC-MS/MS (Expected Performance)
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL
Accuracy (Recovery %) 95 - 105%90 - 110%
Precision (RSD %)
- Repeatability (Intra-day) < 5%< 10%
- Intermediate Precision (Inter-day) < 10%< 15%
- Reproducibility (Inter-lab) < 15% (Estimated)< 20% (Estimated)

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the quantification of this compound in a relatively simple matrix, such as a beverage or a purified extract.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Reagents and Materials:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acidified water (Solvent A) and acetonitrile (Solvent B). A typical gradient might start at 5% B, increasing to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 290 nm (or wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or water). Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Sample preparation will be matrix-dependent. For a clear liquid sample, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area of the this compound standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is suitable for the quantification of this compound in complex matrices requiring high sensitivity and selectivity.[6][10]

  • Instrumentation:

    • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 or HILIC analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Data acquisition and analysis software.

  • Reagents and Materials:

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid or ammonium (B1175870) formate (B1220265) (as mobile phase additives).

    • This compound reference standard.

    • Isotopically labeled this compound internal standard (if available).

  • LC Conditions:

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor-product ion transitions should be optimized for this compound and the internal standard.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows must be optimized for maximum signal intensity.

  • Standard and Sample Preparation:

    • Standard Solutions: Prepare calibration standards in a matrix that mimics the study samples to account for matrix effects. Each standard and sample should be spiked with the internal standard at a constant concentration.

    • Sample Preparation: A protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is a common approach for plasma or serum samples. For solid food matrices, a QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction may be employed.[11]

  • Quantification:

    • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. The concentration of this compound in the samples is calculated from this curve.

Mandatory Visualization

The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study. Such studies are essential to determine the reproducibility and robustness of an analytical method across different laboratories, instruments, and analysts.[7][8][9]

CrossValidationWorkflow A Study Design & Protocol Development B Selection of Participating Laboratories A->B C Preparation & Distribution of Homogenized Samples B->C D Method Transfer & Training C->D E Single-Lab Method Validation (by each lab) D->E F Analysis of Blinded Samples E->F G Data Submission to Coordinating Lab F->G H Statistical Analysis (Repeatability & Reproducibility) G->H I Final Report & Method Standardization H->I

Caption: Workflow for an Inter-laboratory Analytical Method Validation Study.

References

The Evolving Landscape of Sweeteners: A Comparative Cost-in-Use Analysis of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for the perfect sweetener—one that delivers the desired sweetness intensity without the caloric load or off-tastes of traditional sugar—continues to drive innovation in the food and pharmaceutical industries. Among the emerging candidates is monatin, a naturally derived, high-intensity sweetener that promises a clean, sugar-like taste. This guide provides an objective comparison of this compound with other commercially available sweeteners, focusing on a critical metric for product development: cost-in-use. By examining experimental data on sweetness potency and sensory attributes, this analysis offers a framework for evaluating the economic and qualitative potential of this compound in various applications.

Understanding Cost-in-Use

The true cost of a sweetener is not merely its price per kilogram but its "cost-in-use"—the cost to achieve a desired level of sweetness in a final product. This is a crucial distinction for high-intensity sweeteners, where a small amount of a potent substance can replace a much larger quantity of a less sweet one. The fundamental formula for calculating cost-in-use is:

Cost-in-Use (

/unitofsweetness)=(PriceofSweetener[/unit of sweetness) = (Price of Sweetener [/unitofsweetness)=(PriceofSweetener[ 
/kg]) / (Relative Sweetness Power)

This guide will utilize this principle to compare this compound with other prevalent sweeteners.

Comparative Analysis of Sweetener Properties

A comprehensive evaluation of any sweetener requires an understanding of its sweetness potency, sensory profile, and stability. The following table summarizes these key characteristics for this compound and its main competitors.

SweetenerTypeRelative Sweetness to Sucrose (B13894)Key Sensory Attributes
This compound (R,R isomer) Natural~2000-3000Clean, sugar-like taste, no reported bitter aftertaste[1]
Aspartame Artificial~200Clean, sugar-like taste, not heat stable
Sucralose Artificial~600Sugar-like taste, highly stable
Stevia (Rebaudioside A) Natural~200-400Sweet taste, can have a bitter or licorice-like aftertaste[1]
Acesulfame Potassium (Ace-K) Artificial~200Rapid onset of sweetness, can have a slight bitter aftertaste at high concentrations

Cost-in-Use Comparison

The following table provides a comparative cost-in-use analysis based on available bulk pricing for common high-intensity sweeteners. It is important to note that a definitive bulk price for this compound is not yet established due to its nascent commercialization. Therefore, a hypothetical price range is used for illustrative purposes. The "Cost to Equal 1 kg of Sucrose" is a practical application of the cost-in-use concept.

SweetenerRelative SweetnessEstimated Bulk Price (USD/kg)Cost to Equal 1 kg of Sucrose (USD)
Sucrose 1$0.80$0.80
Aspartame 200$15.00$0.075
Sucralose 600$30.00$0.05
Stevia (Reb A 97%) 300$45.00$0.15
This compound (R,R isomer) 2500$50.00 - $150.00$0.02 - $0.06

Disclaimer: The price for this compound is an estimate for analytical purposes. Actual market price will vary.

Experimental Protocols

To ensure objective and reproducible comparisons of sweeteners, standardized sensory evaluation protocols are essential. The following methodologies are widely accepted in the field.

Protocol 1: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of a sweetener.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and trained to identify and scale the intensity of various taste attributes (e.g., sweetness, bitterness, metallic taste, aftertaste) using a standardized lexicon.

  • Sample Preparation: Solutions of each sweetener are prepared at concentrations that elicit a similar overall sweetness intensity, as determined in preliminary tests. A sucrose solution of known concentration is used as a reference.

  • Evaluation: Panelists evaluate the samples in a controlled environment (individual booths with controlled lighting and temperature). They rate the intensity of each sensory attribute on a line scale (e.g., 0-15 cm).

  • Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between the sweeteners. The results are often visualized using spider web plots.

Protocol 2: Time-Intensity (TI) Analysis

Objective: To measure the perception of a specific attribute (e.g., sweetness) over time.

Methodology:

  • Panelist Training: Panelists are trained to use a computerized system to continuously record the perceived intensity of a taste attribute from the moment of ingestion until it disappears.

  • Sample Presentation: Panelists are presented with a single sample and instructed to start recording the intensity of the target attribute.

  • Data Acquisition: The system records the intensity ratings over a set period (e.g., 60-120 seconds).

  • Data Analysis: The resulting time-intensity curves are analyzed for key parameters such as maximum intensity (Imax), time to maximum intensity (Tmax), and duration.

Protocol 3: Concentration-Response Modeling

Objective: To determine the relationship between the concentration of a sweetener and its perceived sweetness intensity.

Methodology:

  • Sample Preparation: A series of solutions with increasing concentrations of the sweetener are prepared.

  • Sensory Evaluation: Trained panelists rate the sweetness intensity of each concentration using a labeled magnitude scale or a category scale.

  • Data Modeling: The data is plotted to generate a concentration-response curve, which can be fitted to a psychophysical model (e.g., Stevens' Power Law or the Beidler equation) to quantify the relationship between concentration and perceived sweetness.

Visualizing Key Pathways and Workflows

To further aid in the understanding of the mechanisms and processes involved in sweetener evaluation, the following diagrams are provided.

Sweet_Taste_Signaling_Pathway cluster_receptor Sweet Taste Receptor (T1R2/T1R3) cluster_cell Taste Bud Cell Sweetener Sweetener (e.g., this compound) Receptor T1R2/T1R3 GPCR Sweetener->Receptor Binds to G_Protein G-protein (Gustducin) Activation Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Ca2+ Release from ER IP3->Ca_Release TRPM5 TRPM5 Channel Opening Ca_Release->TRPM5 Depolarization Cell Depolarization TRPM5->Depolarization ATP_Release ATP Release Depolarization->ATP_Release Nerve_Signal Signal to Brain (Perception of Sweetness) ATP_Release->Nerve_Signal Activates Cost_In_Use_Analysis_Workflow cluster_data_input Data Inputs cluster_calculation Calculation cluster_output Analysis Output Sweetener_Price Sweetener Bulk Price ($/kg) Cost_In_Use_Calc Cost-in-Use Calculation (Price / Relative Sweetness) Sweetener_Price->Cost_In_Use_Calc Relative_Sweetness Relative Sweetness (vs. Sucrose) Relative_Sweetness->Cost_In_Use_Calc Comparative_Table Comparative Cost Table ($ per unit of sweetness) Cost_In_Use_Calc->Comparative_Table Product_Formulation_Decision Product Formulation Decision Comparative_Table->Product_Formulation_Decision

References

evaluating the aftertaste of monatin in comparison to thaumatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of high-intensity sweeteners is paramount for successful product formulation. This guide provides an objective comparison of the aftertaste characteristics of two natural protein sweeteners, monatin and thaumatin (B217287), supported by available data and detailed experimental methodologies.

While both this compound and thaumatin offer intense sweetness, their temporal profiles and particularly their aftertaste, differ significantly. Emerging research suggests this compound, specifically the (2R,4R)-stereoisomer, possesses a "pure sweet taste" with a clean finish, whereas thaumatin is well-documented to have a delayed onset of sweetness and a characteristic lingering, licorice-like aftertaste, especially at higher concentrations.

Quantitative Aftertaste Profile

To date, a comprehensive, direct comparative study with quantitative data on the aftertaste of this compound versus thaumatin remains an area for further research. However, based on existing individual sensory evaluations, a qualitative and semi-quantitative comparison can be drawn. The following table summarizes the key aftertaste attributes based on available literature.

Sensory AttributeThis compound (specifically (2R,4R)-monatin)Thaumatin
Aftertaste Description Generally described as a "pure sweet taste" with a clean finish.[1][2]Characterized by a delayed onset of sweetness, a lingering sweet sensation, and a notable licorice-like aftertaste at higher concentrations.[3]
Lingering Sweetness Reported to be minimal, contributing to its "clean" profile.A prominent feature, with the sweet taste persisting for a significant duration.
Off-Flavors Not prominently reported; often highlighted for its lack of bitterness.The licorice-like note is the most significant off-flavor, its intensity being concentration-dependent.

Experimental Protocols for Aftertaste Evaluation

To ensure rigorous and reproducible evaluation of sweetener aftertastes, standardized sensory testing protocols are essential. The following methodologies, Time-Intensity (TI) analysis and Temporal Dominance of Sensations (TDS), are widely accepted for characterizing the temporal aspects of taste perception.

Time-Intensity (TI) Analysis Protocol

This method measures the intensity of a specific sensory attribute over time, from initial perception to extinction.

1. Panelist Selection and Training:

  • Recruit 8-12 panelists with demonstrated sensory acuity and the ability to consistently rate taste intensity.

  • Train panelists on the use of the rating scale (e.g., a 15-point unstructured line scale anchored with "no aftertaste" and "very strong aftertaste").

  • Familiarize panelists with the specific aftertaste characteristics of various sweeteners, including sucrose (B13894) (as a reference), thaumatin, and other relevant compounds.

2. Sample Preparation:

  • Prepare solutions of this compound and thaumatin at equi-sweet concentrations, determined in preliminary sensory tests against a sucrose reference (e.g., 5% and 10% sucrose solutions).

  • All samples should be prepared with purified, tasteless water and presented at a standardized temperature (e.g., 22°C ± 1°C).

3. Evaluation Procedure:

  • Panelists rinse their mouths with purified water before each sample.

  • Panelists are presented with a 10 mL sample and instructed to swish it in their mouth for 10 seconds and then expectorate.

  • Immediately upon expectoration, panelists start rating the intensity of the aftertaste on a computerized system that records the intensity rating over a set period (e.g., 180 seconds).[4]

  • A mandatory break with water rinsing is enforced between samples to minimize carry-over effects.

4. Data Analysis:

  • From the resulting time-intensity curves, key parameters are extracted:

    • Imax (Maximum Intensity): The highest intensity of the aftertaste.

    • Tmax (Time to Maximum Intensity): The time taken to reach Imax.

    • Dur (Duration): The total time the aftertaste is perceptible.

    • AUC (Area Under the Curve): The total magnitude of the aftertaste perception.

Temporal Dominance of Sensations (TDS) Protocol

TDS is a dynamic method where panelists select the most dominant sensation from a predefined list of attributes at any given moment.

1. Panelist Selection and Training:

  • Similar to TI, trained panelists are required.

  • Training involves familiarization with the TDS software and the list of sensory attributes. For sweeteners, this list might include: sweet, bitter, metallic, licorice, cooling, and astringent.

2. Sample Preparation:

  • Samples are prepared as described for the TI analysis.

3. Evaluation Procedure:

  • Panelists are presented with the sample and instructed to consume it (swish and expectorate or swallow, depending on the study design).

  • Immediately after, they start selecting the dominant sensation from the attribute list on a computer screen.

  • As their perception changes, they select the new dominant sensation. The software records the sequence and duration of dominance for each attribute over a defined period (e.g., 120 seconds).

4. Data Analysis:

  • TDS curves are generated, showing the proportion of panelists who selected a specific attribute as dominant at each point in time.

  • Parameters such as the onset of dominance, duration of dominance, and the sequence of dominant sensations provide a comprehensive profile of the aftertaste.

Signaling Pathways

The sweet taste of both this compound and thaumatin is mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR) located on taste receptor cells.[5][6] However, the precise downstream signaling events may have subtle differences that contribute to their distinct temporal profiles.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener This compound or Thaumatin T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds to G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release ER->Ca_release Induces TRPM5 TRPM5 Channel Ca_release->TRPM5 Opens Na_influx TRPM5->Na_influx Allows Depolarization Cell Depolarization Na_influx->Depolarization ATP_release Depolarization->ATP_release Triggers Nerve_signal Signal to Brain ATP_release->Nerve_signal Initiates cluster_setup Experimental Setup cluster_procedure Evaluation Procedure cluster_data Data Analysis P1 Panelist Recruitment & Training P2 Sample Preparation (Equi-sweet Concentrations) P1->P2 P3 Computerized Data Collection System P2->P3 E1 Mouth Rinse (Purified Water) E2 Sample Presentation (10 mL) E1->E2 E3 Swish (10s) & Expectorate E2->E3 E4 Begin Aftertaste Rating E3->E4 E5 Continuous Rating (e.g., 180s) E4->E5 E6 Mandatory Break & Rinse E5->E6 D1 Generate Time-Intensity Curves E5->D1 E6->E1 Repeat for next sample D2 Extract Key Parameters (Imax, Tmax, Dur, AUC) D1->D2 D3 Statistical Analysis (ANOVA, PCA) D2->D3

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Monatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the novel high-intensity sweetener Monatin, ensuring safe and responsible disposal is a critical component of laboratory operations. Although specific regulatory guidelines for this compound disposal are not yet established due to its relatively recent emergence in the scientific community, a comprehensive approach rooted in established principles of laboratory safety and chemical waste management is essential. This guide provides a procedural framework to address the operational and logistical aspects of this compound disposal, ensuring the safety of personnel and the protection of the environment.

At present, detailed toxicological and environmental impact data for this compound is limited.[1] Therefore, it is imperative to handle this compound with a degree of caution, assuming it may possess hazardous properties until comprehensive data becomes available. A thorough risk assessment should be conducted before any handling or disposal procedures are initiated.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound waste.

PPE TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Prevents accidental contact of this compound dust or solutions with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Protects skin from direct contact. Gloves should be inspected before use and disposed of as contaminated waste after handling.
Skin and Body Protection Laboratory coat and closed-toe shoes.Minimizes the risk of skin exposure to spills or splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Avoids inhalation of fine dust particles or aerosols.

Step-by-Step Disposal Protocol

The following protocol outlines a generalized procedure for the safe disposal of this compound waste in a laboratory setting. This protocol is based on standard practices for handling chemicals with unknown hazard profiles.

  • Waste Segregation and Collection :

    • Solid Waste : Collect unadulterated solid this compound waste in a clearly labeled, dedicated container. This includes leftover compound, contaminated weigh boats, and filter papers. The container should be sealed to prevent the release of dust.

    • Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

    • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.

  • Waste Labeling :

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity. The date of accumulation should also be recorded.

  • Storage :

    • Store this compound waste in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal :

    • This compound waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular solid waste.[2][3]

    • Provide the waste disposal company with all available information on this compound, including any available Safety Data Sheet (SDS) for similar compounds and a clear indication that its toxicological properties have not been fully investigated.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Monatin_Disposal_Workflow cluster_0 Preparation cluster_1 Waste Generation & Segregation cluster_2 Collection & Labeling cluster_3 Storage & Disposal Conduct Risk Assessment Conduct Risk Assessment Assemble PPE Assemble PPE Conduct Risk Assessment->Assemble PPE Proceed if safe This compound Waste Generated This compound Waste Generated Assemble PPE->this compound Waste Generated Solid Waste Solid Waste This compound Waste Generated->Solid Waste Liquid Waste Liquid Waste This compound Waste Generated->Liquid Waste Contaminated Materials Contaminated Materials This compound Waste Generated->Contaminated Materials Collect in Labeled Containers Collect in Labeled Containers Solid Waste->Collect in Labeled Containers Liquid Waste->Collect in Labeled Containers Contaminated Materials->Collect in Labeled Containers Store in Designated Area Store in Designated Area Collect in Labeled Containers->Store in Designated Area Arrange for Professional Disposal Arrange for Professional Disposal Store in Designated Area->Arrange for Professional Disposal

This compound Disposal Workflow

By adhering to these general principles, laboratories can ensure the safe and responsible management of this compound waste, thereby protecting their personnel and the environment while contributing to a culture of safety and excellence in scientific research.

References

Personal protective equipment for handling Monatin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Monatin. As a definitive Safety Data Sheet (SDS) for this compound is not currently available, the following recommendations are based on best practices for handling non-hazardous or low-hazard chemical powders in a laboratory environment, particularly those intended for food and beverage applications.

Core Safety Principles

While this compound is utilized as a high-intensity sweetener, it is imperative to treat it with the same care as any other laboratory chemical. The primary routes of potential exposure are inhalation of the powder, and skin or eye contact. Adherence to standard laboratory hygiene and safety protocols is essential.

Personal Protective Equipment (PPE) Recommendations

The following table summarizes the recommended personal protective equipment for handling this compound powder. These recommendations are designed to minimize exposure and ensure a safe laboratory environment.

PPE Component Specification Purpose Inspection & Replacement Schedule
Hand Protection Nitrile glovesPrevents direct skin contact with this compound powder.Inspect for tears or punctures before each use. Replace disposable gloves after each use or if contaminated.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from airborne powder and potential splashes.Inspect for scratches or damage before each use. Clean with a lens wipe.
Respiratory Protection Disposable N95 respirator or equivalentMinimizes inhalation of fine this compound particles, especially during weighing or transfer operations.Replace after each use or if breathing becomes difficult.
Body Protection Laboratory coatProtects personal clothing from contamination with this compound powder.Launder regularly and immediately if significant contamination occurs.

Operational Plans for PPE Usage

Proper donning and doffing of PPE are critical to prevent cross-contamination. Follow these procedural steps meticulously.

Donning (Putting On) PPE Workflow:

  • Hand Hygiene: Thoroughly wash and dry your hands.

  • Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.

  • Respirator/Mask: Place the respirator over your nose and mouth, securing the straps. Perform a seal check to ensure a snug fit.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) PPE Workflow:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare skin.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward, containing any potential contaminants.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove safety glasses or goggles from the back.

  • Respirator/Mask: Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry your hands thoroughly.

PPE Selection and Usage Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Procedure cluster_handling Chemical Handling cluster_doffing Doffing Procedure cluster_disposal Disposal assess_task Assess Task Involving this compound (e.g., weighing, mixing) review_ppe Review PPE Requirements (Gloves, Goggles, Respirator, Lab Coat) assess_task->review_ppe inspect_ppe Inspect PPE for Damage or Defects review_ppe->inspect_ppe hand_hygiene1 Perform Hand Hygiene inspect_ppe->hand_hygiene1 don_coat Don Lab Coat hand_hygiene1->don_coat don_respirator Don Respirator/Mask don_coat->don_respirator don_goggles Don Eye Protection don_respirator->don_goggles don_gloves Don Gloves (over cuffs) don_goggles->don_gloves handle_this compound Handle this compound in a Ventilated Area don_gloves->handle_this compound remove_gloves Remove Gloves handle_this compound->remove_gloves remove_coat Remove Lab Coat remove_gloves->remove_coat hand_hygiene2 Perform Hand Hygiene remove_coat->hand_hygiene2 remove_goggles Remove Eye Protection hand_hygiene2->remove_goggles remove_respirator Remove Respirator/Mask remove_goggles->remove_respirator hand_hygiene3 Perform Final Hand Hygiene remove_respirator->hand_hygiene3 dispose_ppe Dispose of Single-Use PPE in Designated Waste hand_hygiene3->dispose_ppe clean_reusable Clean and Store Reusable PPE hand_hygiene3->clean_reusable

Caption: Workflow for PPE selection, donning, handling, doffing, and disposal when working with this compound.

Disposal Plan

Contaminated, single-use PPE such as gloves and respirators should be disposed of in accordance with your institution's guidelines for non-hazardous laboratory waste. Lab coats should be laundered separately from personal clothing. Reusable eye protection should be cleaned according to the manufacturer's instructions before storage.

It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these safety protocols, researchers and scientists can handle this compound responsibly, ensuring personal safety and the integrity of their work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monatin
Reactant of Route 2
Reactant of Route 2
Monatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.